1-(4-Chlorophenyl)prop-2-yn-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-2-9(11)7-3-5-8(10)6-4-7/h1,3-6,9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJLPGPHEDSJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=C(C=C1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464669 | |
| Record name | 1-(4-chlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29805-11-6 | |
| Record name | 1-(4-chlorophenyl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Chlorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of the propargyl alcohol derivative, 1-(4-Chlorophenyl)prop-2-yn-1-ol. This compound holds significant interest within the field of medicinal chemistry due to the versatile reactivity of its terminal alkyne and hydroxyl functionalities, which serve as key synthons for the development of more complex molecular architectures. The primary synthetic route detailed herein is the nucleophilic addition of an ethynyl Grignard reagent to 4-chlorobenzaldehyde. This guide offers a step-by-step protocol for this synthesis, followed by a thorough discussion of purification techniques and a multi-faceted characterization approach employing spectroscopic methods. The causality behind experimental choices is elucidated to provide a deeper understanding of the reaction mechanism and optimization strategies. This document is intended to be a practical resource for researchers engaged in organic synthesis and drug discovery.
Introduction: The Significance of Propargyl Alcohols in Medicinal Chemistry
Propargyl alcohols are a class of organic compounds characterized by the presence of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. This unique structural motif imbues these molecules with a rich and diverse reactivity, making them highly valuable intermediates in organic synthesis. In the context of drug development, the propargyl group is a particularly attractive functionality. It can participate in a variety of chemical transformations, including copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and various cyclization reactions, enabling the construction of complex heterocyclic scaffolds often found in biologically active molecules.[1] The introduction of a 4-chlorophenyl group to the propargyl alcohol framework can further modulate the compound's lipophilicity and electronic properties, potentially influencing its pharmacokinetic and pharmacodynamic profile.
This guide will focus on the synthesis and characterization of this compound, a representative example of this important class of compounds.
Synthesis of this compound via Grignard Reaction
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. In this specific synthesis, ethynylmagnesium bromide acts as the nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.
Reaction Mechanism
The reaction proceeds in two main stages: the formation of the Grignard reagent and its subsequent addition to the aldehyde.
-
Formation of Ethynylmagnesium Bromide: Acetylene, a weak acid, can be deprotonated by a strong Grignard reagent, such as ethylmagnesium bromide, to form the highly nucleophilic ethynylmagnesium bromide.
-
Nucleophilic Addition: The ethynyl Grignard reagent then adds to the carbonyl group of 4-chlorobenzaldehyde. The carbon atom of the ethynyl group attacks the carbonyl carbon, and the oxygen atom coordinates to the magnesium ion, forming a magnesium alkoxide intermediate.
-
Work-up: The reaction is quenched with a weak acid, typically a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final product, this compound.
Figure 1: General workflow for the Grignard synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Acetylene gas or a solution of ethynylmagnesium bromide in THF (commercial)
-
4-Chlorobenzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of Ethynylmagnesium Bromide (if not commercially available):
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet adapter under an inert atmosphere (nitrogen or argon).
-
To the flask, add magnesium turnings.
-
In the dropping funnel, place a solution of ethyl bromide in anhydrous diethyl ether.
-
Slowly add the ethyl bromide solution to the magnesium turnings to initiate the Grignard reaction, which is evidenced by gentle refluxing.
-
Once the ethylmagnesium bromide has formed, bubble dry acetylene gas through the solution, or add a solution of acetylene in an appropriate solvent. This will form a precipitate of ethynylmagnesium bromide.
-
-
Reaction with 4-Chlorobenzaldehyde:
-
In a separate flame-dried flask under an inert atmosphere, dissolve 4-chlorobenzaldehyde in anhydrous THF.
-
Cool the solution of 4-chlorobenzaldehyde to 0 °C in an ice bath.
-
Slowly add the previously prepared ethynylmagnesium bromide suspension (or a commercial solution) to the aldehyde solution via a cannula or dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
-
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₇ClO |
| Molecular Weight | 166.60 g/mol |
| Appearance | Expected to be a solid or semi-solid |
| IUPAC Name | This compound[2] |
| CAS Number | 29805-11-6[2] |
Spectroscopic Data
The following data are based on expected values and data from closely related analogs, such as 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.[1]
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretch of the alcohol |
| ~3298 | ≡C-H stretch of the terminal alkyne[1] |
| ~2135 | C≡C stretch of the alkyne[1] |
| ~1600, 1490 | C=C stretching of the aromatic ring |
| ~1090 | C-O stretch of the alcohol |
| ~830 | C-H out-of-plane bending of the para-substituted aromatic ring |
| ~770 | C-Cl stretch[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4-7.5 | d | 2H | Aromatic protons ortho to the carbinol group |
| ~7.3-7.4 | d | 2H | Aromatic protons meta to the carbinol group |
| ~5.4 | d | 1H | Methine proton (-CH(OH)-) |
| ~2.6 | d | 1H | Acetylenic proton (-C≡CH) |
| ~2.5 (broad) | s | 1H | Hydroxyl proton (-OH) |
¹³C NMR (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~139 | Aromatic carbon attached to the carbinol group |
| ~134 | Aromatic carbon bearing the chlorine atom |
| ~129 | Aromatic CH carbons |
| ~127 | Aromatic CH carbons |
| ~83 | Quaternary alkyne carbon (-C≡CH) |
| ~75 | Terminal alkyne carbon (-C≡CH) |
| ~64 | Methine carbon (-CH(OH)-) |
Mass Spectrometry (MS):
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 166, with a characteristic M+2 peak at m/z 168 due to the presence of the ³⁷Cl isotope. Fragmentation patterns would likely involve the loss of water, the propargyl group, and the chlorophenyl group.
Figure 2: A logical workflow for the characterization of this compound.
Safety and Handling
As with any chemical synthesis, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Grignard Reagents: Are highly reactive and moisture-sensitive. Anhydrous conditions are crucial for a successful reaction. They are also flammable.
-
Diethyl Ether and THF: Are extremely flammable and should be handled with care, away from ignition sources.
-
4-Chlorobenzaldehyde: May be an irritant. Avoid inhalation and contact with skin and eyes.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This technical guide has outlined a reliable and well-established method for the synthesis of this compound. The Grignard reaction provides a straightforward and high-yielding route to this valuable propargyl alcohol derivative. The detailed protocol and characterization data presented herein serve as a practical resource for researchers in the fields of organic synthesis and medicinal chemistry. The versatile reactivity of the title compound makes it an attractive building block for the synthesis of novel and potentially bioactive molecules, underscoring the importance of its efficient preparation and thorough characterization.
References
-
D. P. G. de Oliveira, M. E. S. R. Silva, A. C. T. D. S. de Oliveira, et al. (2022). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2022(2), M1373. Available at: [Link]
-
Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 131-135. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11400988, this compound. Retrieved January 21, 2026 from [Link].
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An In-depth Technical Guide to 1-(4-Chlorophenyl)prop-2-yn-1-ol: Properties, Synthesis, and Applications
Introduction
1-(4-Chlorophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative of significant interest in the fields of medicinal chemistry and organic synthesis. The presence of a chiral center, a reactive terminal alkyne, and a chlorophenyl group makes it a versatile building block for the synthesis of a wide range of biologically active molecules and complex organic scaffolds.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, an exploration of its chemical reactivity, and a discussion of its current and potential applications in research and drug development.
Physicochemical Properties
The structural and electronic properties of this compound are summarized below. These properties are crucial for understanding its reactivity, designing synthetic routes, and predicting its behavior in various chemical and biological systems.
Chemical Structure
The chemical structure of this compound is characterized by a central propargyl alcohol moiety attached to a 4-chlorophenyl group.
Caption: Chemical structure of this compound.
Tabulated Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.[4]
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO | [4] |
| Molecular Weight | 166.60 g/mol | [4] |
| CAS Number | 29805-11-6 | [4] |
| IUPAC Name | This compound | [4] |
| Physical Form | Solid or semi-solid or liquid | |
| Storage Temperature | 2-8°C (Sealed in dry) | |
| Solubility | Miscible with water and most polar organic solvents (inferred from propargyl alcohol) | [5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic addition of an ethynyl anion to 4-chlorobenzaldehyde. This reaction is a robust and widely used method for the formation of propargyl alcohols.[6]
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
Acetylene gas
-
n-Butyllithium (n-BuLi) in hexanes
-
4-Chlorobenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, a dropping funnel, and a septum is flushed with argon.
-
Anhydrous THF is added to the flask, and the flask is cooled to -78 °C in a dry ice/acetone bath.
-
Acetylene gas is bubbled through the THF for 20-30 minutes.
-
n-Butyllithium (1.1 equivalents) is added dropwise via syringe, and the mixture is stirred for 30 minutes at -78 °C to form a solution of lithium acetylide.
-
A solution of 4-chlorobenzaldehyde (1.0 equivalent) in anhydrous THF is added dropwise to the lithium acetylide solution. The reaction mixture is stirred at -78 °C for 2-3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
The structure and purity of this compound can be confirmed by various spectroscopic techniques. The expected spectral data are outlined below, based on the analysis of structurally related compounds.[7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the alcohol, the hydroxyl proton, and the terminal alkyne proton. The aromatic protons will likely appear as two doublets in the range of δ 7.3-7.5 ppm. The methine proton adjacent to the hydroxyl group would appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 5.4 ppm. The terminal alkyne proton is expected as a singlet around δ 2.7 ppm, and the hydroxyl proton will be a broad singlet, the chemical shift of which is concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbon bearing the hydroxyl group, and the two sp-hybridized carbons of the alkyne. The aromatic carbons will resonate in the region of δ 128-140 ppm. The carbon attached to the hydroxyl group is expected around δ 65 ppm. The terminal alkyne carbon (≡CH) should appear around δ 75 ppm, while the internal alkyne carbon will be around δ 83 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.[10]
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne C-H bond.
-
C≡C stretch: A weak to medium band in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond.
-
C-O stretch: A strong band in the range of 1000-1260 cm⁻¹.
-
C-Cl stretch: A band in the region of 1090-1010 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum, typically obtained by electron ionization (EI-MS), will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak for C₉H₇ClO would be observed at m/z 166 (for ³⁵Cl) and 168 (for ³⁷Cl) with an approximate intensity ratio of 3:1. Common fragmentation pathways would include the loss of water (M-18) and the cleavage of the propargyl group.
Chemical Reactivity and Synthetic Applications
The presence of the propargyl alcohol moiety imparts a rich and versatile reactivity to this compound, making it a valuable intermediate in organic synthesis.[5][11]
Reactivity Profile
Caption: Key chemical transformations of this compound.
-
Meyer-Schuster Rearrangement: In the presence of an acid catalyst, propargyl alcohols can undergo a rearrangement to form α,β-unsaturated ketones.[12] This reaction provides a convenient route to chalcone-like structures.
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(4-chlorophenyl)prop-2-yn-1-one, using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation. Further oxidation can lead to the corresponding carboxylic acid.[5]
-
Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides, allowing for the extension of the carbon skeleton.[11]
-
Cyclization Reactions: The propargyl alcohol moiety is a common precursor for the synthesis of various heterocyclic compounds, such as furans, pyrans, and oxazoles, through intramolecular cyclization or cycloaddition reactions.[11]
Role in Drug Discovery and Development
The this compound scaffold is of significant interest in medicinal chemistry. The chlorophenyl group is a common motif in many pharmaceuticals, often contributing to enhanced binding affinity and improved pharmacokinetic properties.[13] The propargyl group is a versatile handle for introducing further functionality or for participating in "click" chemistry reactions for bioconjugation. This structural unit has been explored in the development of various therapeutic agents, including enzyme inhibitors and receptor modulators.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Based on data for similar compounds, it may cause skin and eye irritation.
Conclusion
This compound is a valuable and versatile chemical entity with a rich reactivity profile. Its straightforward synthesis and the presence of multiple reactive sites make it an important building block in organic synthesis and a promising scaffold in drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to be a valuable resource for researchers and scientists in the chemical and pharmaceutical sciences.
References
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Wikipedia. Propargyl alcohol. [Link]
-
Rawsource. Propargyl alcohol uses - Synthesis, and Safety. [Link]
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UCL Discovery. Gold Catalysed Reactions of Propargylic Alcohols. [Link]
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The Royal Society of Chemistry. Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. [Link]
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PMC - NIH. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
- Google Patents. CN102675050A - Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol.
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PubChem - NIH. This compound. [Link]
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MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. [Link]
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The Journal of Organic Chemistry - ACS Publications. Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization. [Link]
-
the NIST WebBook. 1-Propanone, 1-(4-chlorophenyl)-. [Link]
-
the NIST WebBook. 1-Propanone, 1-(4-chlorophenyl)-. [Link]
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SpectraBase. 1-(4-CHLOROPHENYL)-PROP-2-YN-1-ONE - Optional[13C NMR] - Chemical Shifts. [Link]
-
Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]
-
YouTube. sample 13C NMR spectra of compounds with common functional groups. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
the NIST WebBook. 1-Propanone, 1-(4-chlorophenyl)-. [Link]
-
PubMed. Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. [Link]
-
ResearchGate. Fig. S23. 1 H NMR spectrum of 1-(4-chlorophenyl)ethan-1-ol.. [Link]
-
Chemsrc. 1-(4-chlorophenyl)-2-methylpropan-1-ol | CAS#:10400-18-7. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD.. The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. [Link]
-
PubChem. (1S)-1-(4-chlorophenyl)ethan-1-ol. [Link]
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PubChemLite. 1-(4-chlorophenyl)propan-2-ol (C9H11ClO). [Link]
-
Scribd. Common Organic Solvents - Table of Properties | PDF. [Link]
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An In-depth Technical Guide to 1-(4-Chlorophenyl)prop-2-yn-1-ol: Synthesis, Characterization, and Potential Applications in Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of the chemical entity 1-(4-Chlorophenyl)prop-2-yn-1-ol, a propargyl alcohol derivative with significant potential in medicinal chemistry. We will delve into its chemical identity, synthesis, spectral characterization, and explore its prospective applications as a scaffold in the development of novel therapeutic agents.
Chemical Identity and Properties
IUPAC Name: this compound[1] CAS Number: 29805-11-6[1]
This compound is a secondary alcohol featuring a 4-chlorophenyl group and a terminal alkyne (propargyl group) attached to the same carbon atom. The presence of the chlorine atom, the aromatic ring, the hydroxyl group, and the reactive alkyne moiety makes it a versatile building block in organic synthesis. The propargyl alcohol functional group is a key pharmacophore in many biologically active molecules and serves as a valuable precursor for the synthesis of more complex structures.[2]
| Property | Value |
| Molecular Formula | C₉H₇ClO |
| Molecular Weight | 166.60 g/mol [1] |
| Appearance | Expected to be a solid or oil |
| Solubility | Expected to be soluble in common organic solvents like ethers, alcohols, and chlorinated solvents. |
Synthesis of this compound
The most direct and widely employed method for the synthesis of aryl propargyl alcohols is the nucleophilic addition of an acetylide to an aldehyde. In the case of this compound, this involves the reaction of 4-chlorobenzaldehyde with an ethynyl Grignard reagent or a similar organometallic acetylide.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol describes a robust and scalable method for the laboratory synthesis of this compound.
Materials:
-
4-Chlorobenzaldehyde
-
Magnesium turnings
-
Ethyl bromide
-
Acetylene gas (or a suitable acetylene source like calcium carbide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of ethyl bromide (1.1 eq) in anhydrous THF dropwise via the dropping funnel to initiate the Grignard reaction.
-
Once the reaction starts (indicated by bubbling and heat evolution), add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, bubble dry acetylene gas through the solution of ethylmagnesium bromide at 0 °C for 2-3 hours to form ethynylmagnesium bromide.
-
-
Reaction with 4-Chlorobenzaldehyde:
-
Dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF in a separate flask.
-
Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add the solution of 4-chlorobenzaldehyde to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Spectral Characterization
The structure of the synthesized this compound can be unequivocally confirmed by a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of structurally similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two doublets in the aromatic region (δ 7.2-7.5 ppm), characteristic of a para-substituted benzene ring.
-
Methine Proton: A singlet or a doublet (if coupled to the hydroxyl proton) for the proton on the carbon bearing the hydroxyl and aryl groups (CH-OH) at approximately δ 5.5 ppm.
-
Acetylenic Proton: A singlet for the terminal alkyne proton (C≡C-H) at around δ 2.5-3.0 ppm.
-
Hydroxyl Proton: A broad singlet for the hydroxyl proton (-OH), the chemical shift of which is concentration and solvent dependent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Four signals in the aromatic region (δ 125-140 ppm), including the carbon attached to chlorine and the ipso-carbon.
-
Carbinol Carbon: A signal for the carbon bearing the hydroxyl group (CH-OH) at approximately δ 60-70 ppm.
-
Alkynyl Carbons: Two signals for the sp-hybridized carbons of the alkyne (C≡C) at around δ 70-90 ppm.
IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C≡C-H Stretch: A sharp, characteristic absorption band around 3300 cm⁻¹ for the terminal alkyne C-H bond.
-
C≡C Stretch: A weak absorption band around 2100-2200 cm⁻¹ for the carbon-carbon triple bond.
-
C-Cl Stretch: An absorption in the fingerprint region, typically around 1090 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 166), with a characteristic M+2 isotopic peak at m/z = 168 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.
-
Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of water, the propargyl group, and the chlorophenyl moiety.
Potential Applications in Drug Development
The structural features of this compound make it a promising candidate for further investigation in drug discovery programs. The 4-chlorophenyl motif is present in numerous approved drugs, where the chlorine atom can enhance metabolic stability and binding affinity. The propargyl alcohol moiety is a versatile functional group that can participate in various chemical transformations and can also act as a pharmacophore itself.
Precursor for Anticonvulsant Agents
Several studies have highlighted the anticonvulsant activity of compounds containing a chlorophenyl group. For instance, a homologous series of p-chlorophenyl alcohol amides has demonstrated significant activity in pentylenetetrazol-induced seizure models.[3] The presence of the chlorine atom in the para position of the phenyl ring was found to increase both the potency and the duration of the anticonvulsant activity.[3] this compound can serve as a key starting material for the synthesis of a variety of derivatives, including amides, esters, and heterocyclic compounds, which could be screened for their anticonvulsant properties.
Scaffold for Antifungal Agents
The development of new antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. Propargyl alcohol derivatives and compounds bearing a 4-chlorophenyl group have independently shown promise as antifungal agents. The unique electronic and steric properties of the propargyl group can be exploited to design molecules that interact with fungal-specific targets. This compound can be utilized as a scaffold to generate a library of compounds for antifungal screening against various pathogenic fungi.
Hypothetical Biological Screening Workflow
Caption: A potential workflow for drug discovery.
Conclusion
This compound is a readily accessible and chemically versatile molecule. Its synthesis from common starting materials is straightforward, and its structure offers multiple points for chemical modification. The presence of both a 4-chlorophenyl group and a propargyl alcohol moiety suggests its potential as a valuable building block in the design and synthesis of novel therapeutic agents, particularly in the fields of anticonvulsants and antifungals. This guide provides a foundational understanding of this compound, intended to stimulate further research and development in medicinal chemistry.
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Synthesis of a new homologous series of p-chlorophenyl alcohol amides, their anticonvulsant activity and their testing as potential GABAB receptor antagonists. PubMed. [Link]
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Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa. [Link]
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Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 1-(4-Chlorophenyl)prop-2-yn-1-ol Derivatives
This guide provides an in-depth exploration of the methodologies and insights surrounding the crystal structure analysis of 1-(4-Chlorophenyl)prop-2-yn-1-ol and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development, acting as crucial building blocks for a range of bioactive molecules.[1][2][3][4][5] Understanding their precise three-dimensional structure at the atomic level is paramount for rational drug design, predicting molecular interactions, and optimizing therapeutic efficacy.
The Significance of Structural Elucidation in Drug Discovery
The propargyl alcohol moiety is a versatile functional group in organic synthesis, enabling the construction of complex molecular frameworks.[1][2][4] When incorporated into a structure with a 4-chlorophenyl group, these molecules present a unique combination of steric and electronic properties that can be fine-tuned to interact with specific biological targets. Crystal structure analysis, primarily through single-crystal X-ray diffraction (scXRD), offers an unambiguous determination of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions.[6][7][8] This detailed structural information is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity to guide the synthesis of more potent and selective drug candidates.
-
Understanding Receptor Binding: Visualizing how a molecule fits into the active site of a protein or enzyme, which is crucial for mechanism-based drug design.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have profound effects on its solubility, stability, and bioavailability.[6]
-
Absolute Configuration Determination: Establishing the correct stereochemistry of chiral centers, a critical aspect of pharmaceutical development as different enantiomers can have vastly different pharmacological and toxicological profiles.[6]
The Cornerstone Technique: Single-Crystal X-ray Diffraction (scXRD)
For decades, single-crystal X-ray diffraction has been the definitive method for determining the crystal structure of small molecules.[9] The technique relies on the principle that a well-ordered crystal lattice will diffract X-rays in a predictable pattern.[8] By analyzing the positions and intensities of these diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.[8]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. The causality behind each choice is critical for obtaining high-quality, publishable data.
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An In-Depth Technical Guide to the Stability and Storage of 1-(4-Chlorophenyl)prop-2-yn-1-ol
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(4-Chlorophenyl)prop-2-yn-1-ol, a key intermediate in pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the chemical behavior of this compound. The guide details its intrinsic stability, potential degradation pathways, and provides validated protocols for handling, storage, and stability assessment to ensure the integrity and purity of the material throughout its lifecycle.
Introduction: The Chemical Significance of this compound
This compound is a secondary propargyl alcohol distinguished by the presence of a 4-chlorophenyl group attached to the carbinol carbon. Its structure, featuring a reactive hydroxyl group, a terminal alkyne, and a halogenated aromatic ring, makes it a versatile building block in organic synthesis. The propargyl alcohol moiety is particularly valuable for its ability to participate in a wide array of chemical transformations, including addition reactions, polymerization, and the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry.[1]
The stability of this compound is paramount to its successful application. Degradation can lead to the formation of impurities that may compromise the yield and purity of subsequent synthetic steps, and in the context of drug development, could introduce potentially harmful substances. This guide, therefore, aims to provide a thorough understanding of the factors influencing the stability of this compound and to establish best practices for its storage and handling.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and designing appropriate storage solutions.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 29805-11-6 | [1] |
| Molecular Formula | C₉H₇ClO | [1] |
| Molecular Weight | 166.61 g/mol | [1] |
| Physical Form | Solid or semi-solid or liquid | [2] |
| Purity (Typical) | ≥95% | [2] |
Recommended Storage and Handling Protocols
To maintain the integrity of this compound, adherence to specific storage and handling protocols is critical. These recommendations are based on supplier data sheets and an understanding of the compound's chemical nature.
Optimal Storage Conditions
The primary recommendation for the storage of this compound is in a sealed container, in a dry atmosphere, at 2-8°C .[2]
-
Temperature: Refrigeration at 2-8°C is crucial to minimize the rate of potential degradation reactions. Elevated temperatures can accelerate oxidative processes and potential polymerization.
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container must be tightly sealed to protect it from moisture and air.
-
Light: While specific photostability data is limited, it is best practice to store the compound in an amber or opaque container to protect it from light, which can catalyze oxidative degradation.
Safe Handling Procedures
As a matter of good laboratory practice, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A laboratory coat
Handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Stability Profile and Potential Degradation Pathways
The stability of this compound is influenced by its three key structural features: the secondary alcohol, the terminal alkyne, and the chlorinated phenyl ring.
Intrinsic Chemical Stability
Propargyl alcohol and its derivatives are known to be reactive. The terminal alkyne can undergo polymerization, especially in the presence of heat or a base.[3] The secondary alcohol is susceptible to oxidation. The presence of the 4-chlorophenyl group can influence the reactivity of the molecule through electronic effects.
Predicted Degradation Pathways
Based on the chemical structure and literature on similar compounds, the following degradation pathways are considered most likely:
-
Oxidation: This is a primary degradation pathway for propargyl alcohols. Exposure to air and light can lead to the oxidation of the secondary alcohol to the corresponding ketone, forming 1-(4-chlorophenyl)prop-2-yn-1-one . A study on a similar compound, 4-methoxy-2-(3-phenyl-2-propynyl)phenol, identified the corresponding propynone as the major degradation product upon exposure to air and light.[4]
-
Polymerization: The terminal alkyne functionality makes the molecule susceptible to polymerization, which can be initiated by heat or basic conditions.[3] This would result in the formation of higher molecular weight oligomers or polymers.
-
Hydrolysis: While propargyl alcohol itself is not expected to undergo hydrolysis under environmental conditions, the specific influence of the 4-chlorophenyl group on the stability of the C-O bond under strongly acidic or basic conditions should be considered.[5]
Below is a Graphviz diagram illustrating the primary predicted degradation pathway.
Caption: Predicted primary degradation pathway of this compound.
Experimental Workflow for Stability Assessment
To experimentally verify the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated storage conditions.
Forced Degradation Study Protocol
The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade acetonitrile and water
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a calibrated oven at 80°C for 48 hours. Dissolve the sample in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solid sample of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. Dissolve the sample in acetonitrile for analysis.
-
Control Sample: Prepare a control sample by diluting the stock solution with the same solvent as the stressed samples.
The following diagram outlines the experimental workflow for the forced degradation study.
Caption: Experimental workflow for the forced degradation study.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from its degradation products. The following is a proposed starting method that should be validated according to ICH guidelines.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Method Validation: The developed HPLC method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness as per ICH Q2(R1) guidelines.
Conclusion
The chemical integrity of this compound is best maintained by stringent adherence to recommended storage conditions, specifically at 2-8°C in a dry, inert atmosphere, and protected from light. The primary degradation pathway is predicted to be oxidation of the secondary alcohol to a ketone, with potential for polymerization under thermal or basic stress. The provided forced degradation protocol and stability-indicating HPLC method offer a robust framework for researchers and drug development professionals to assess the stability of this compound, ensuring its quality and purity for downstream applications. A thorough understanding and implementation of these principles are critical for the successful use of this versatile chemical intermediate.
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PubChem. (n.d.). Propargyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (1998). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2015). Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid. Retrieved from [Link]
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PubMed. (2000). Photocatalytic degradation of aromatic chlorinated compounds using TiO2: Toxicity of intermediates. National Center for Biotechnology Information. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2018). Significance of Stability Studies on Degradation Product. Retrieved from [Link]
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MDPI. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Retrieved from [Link]
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ResearchGate. (2021). Biodegradation of chlorinated aromatic compounds Microorganism Pseudomonas sp.. Retrieved from [Link]
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Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of Halogenated Propargyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated propargyl alcohols, a unique class of organic compounds, are emerging as promising scaffolds in medicinal chemistry. Their inherent reactivity, conferred by the propargyl group, is further modulated by halogenation, leading to a diverse range of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these compounds, with a focus on their anticancer, antifungal, and antimicrobial properties. By delving into the causality behind experimental design and providing detailed protocols, this document serves as a vital resource for researchers seeking to harness the power of halogenated propargyl alcohols in drug discovery and development.
Introduction: The Chemical Versatility and Biological Promise of Halogenated Propargyl Alcohols
Propargyl alcohols are characterized by the presence of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. This structural motif imparts significant chemical reactivity, making them valuable intermediates in organic synthesis. The introduction of a halogen atom (fluorine, chlorine, bromine, or iodine) onto the propargyl backbone dramatically influences the molecule's electronic properties, lipophilicity, and steric profile. These modifications can enhance binding affinity to biological targets, modulate metabolic stability, and ultimately, amplify or alter the compound's biological activity.
The synthesis of propargyl alcohols is often achieved through the nucleophilic addition of a metal acetylide to an aldehyde or ketone. Subsequent halogenation can be accomplished through various methods, including electrophilic halogenation, to yield a diverse library of compounds for biological screening.[1]
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Several studies have highlighted the potential of halogenated propargyl alcohol derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, or the induction of programmed cell death (apoptosis).
Mechanism of Action: Enzyme Inhibition and Oxidative Stress
One of the primary mechanisms by which propargyl-containing compounds exert their anticancer effects is through irreversible enzyme inhibition. The propargyl group can act as a "suicide substrate," where the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently binds to the active site, leading to permanent inactivation.[2]
Furthermore, some halogenated compounds have been shown to induce the production of reactive oxygen species (ROS) within cancer cells.[3] This increase in oxidative stress can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptotic pathways.
A study on novel halogenated phenoxychalcones, which can be synthesized from propargyl alcohol derivatives, demonstrated significant cytotoxic activity against the MCF-7 breast cancer cell line. The most active compound, 2c , exhibited an IC50 value of 1.52 µM and was found to decrease the levels of both total and phosphorylated p38α mitogen-activated protein kinase (MAPK), an enzyme involved in cell proliferation and survival.[3] This compound also induced ROS production and caused cell cycle arrest in the G2/M phase, leading to apoptosis.[3]
Structure-Activity Relationships
The nature and position of the halogen atom can significantly impact the anticancer potency of propargyl alcohol derivatives. For instance, in a series of alkynylated pyrrole derivatives, specific halogen substitutions were found to be crucial for their cytotoxic activity against various cancer cell lines, including lung, renal, colon, and breast cancer.[4] This highlights the importance of systematic structural modifications to optimize the therapeutic index of these compounds.
Antifungal and Antimicrobial Activities: Disrupting Microbial Growth and Viability
The propargyl moiety is a key feature in several natural and synthetic antifungal agents. Halogenation can further enhance the antimicrobial spectrum and potency of these molecules.
Mechanisms of Antimicrobial Action
The precise mechanisms by which halogenated propargyl alcohols inhibit microbial growth are varied. They can interfere with cell wall synthesis, disrupt membrane integrity, or inhibit essential enzymes. The lipophilicity conferred by the halogen atom can facilitate the compound's passage through the microbial cell membrane.
A patent for biocidal alcohols describes compounds with antimicrobial, fungicidal, and antimycobacterial properties for use in disinfectants and antiseptics.[5] This underscores the broad-spectrum potential of this chemical class. Furthermore, studies on halogenated compounds have demonstrated potent antibacterial activity against antibiotic-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6]
Synergistic Effects with Existing Antimicrobials
An exciting area of research is the potential for halogenated compounds to act synergistically with existing antimicrobial drugs. This combination therapy can be more effective and may help to overcome drug resistance. For example, certain halogenated pyrrolopyrimidines have shown a synergistic effect with antimicrobial peptides against Staphylococcus aureus.[7] This suggests that halogenated propargyl alcohols could be developed as adjuvants to enhance the efficacy of current antibiotic and antifungal treatments.
Experimental Protocols and Methodologies
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key experiments in the synthesis and biological evaluation of halogenated propargyl alcohols.
Synthesis of Halogenated Propargyl Alcohols
The synthesis of these compounds can be approached in a systematic manner to generate a library for screening.
Diagram of a General Synthetic Workflow:
Caption: General workflow for the synthesis of halogenated propargyl alcohols.
Step-by-Step Synthesis Protocol (Example):
-
Preparation of the Metal Acetylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the terminal alkyne in an appropriate anhydrous solvent (e.g., THF). Cool the solution to -78°C and add a strong base (e.g., n-butyllithium) dropwise. Stir the reaction mixture for 30 minutes.
-
Addition to Carbonyl Compound: To the cooled solution of the metal acetylide, add a solution of the desired aldehyde or ketone in the same anhydrous solvent dropwise.
-
Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Propargyl Alcohol: Purify the crude propargyl alcohol by flash column chromatography.
-
Halogenation: Dissolve the purified propargyl alcohol in a suitable solvent (e.g., dichloromethane). Add the halogenating agent (e.g., N-bromosuccinimide for bromination) portion-wise at 0°C.
-
Work-up and Final Purification: After the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer, concentrate, and purify the final halogenated propargyl alcohol by chromatography.
In Vitro Cytotoxicity Assays
Assessing the cytotoxic potential of newly synthesized compounds is a critical first step in drug discovery.[8]
Diagram of a Typical Cytotoxicity Assay Workflow:
Caption: Workflow for determining the in vitro cytotoxicity of a compound.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the halogenated propargyl alcohol in cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10][11][12]
Diagram of the Broth Microdilution Assay:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Broth Microdilution Protocol:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the halogenated propargyl alcohol in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] This can be determined visually or by measuring the optical density at 600 nm.
Future Directions and Conclusion
Halogenated propargyl alcohols represent a fertile ground for the discovery of novel therapeutic agents. The chemical tractability of these compounds allows for the creation of large, diverse libraries for high-throughput screening. Future research should focus on:
-
Elucidating detailed mechanisms of action: Understanding how these compounds interact with their biological targets at a molecular level is crucial for rational drug design.
-
Exploring a wider range of biological activities: Beyond anticancer and antimicrobial effects, these compounds may have potential in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders.[1][13]
-
Optimizing pharmacokinetic and pharmacodynamic properties: Lead compounds identified from in vitro screens will require further medicinal chemistry efforts to improve their drug-like properties for in vivo efficacy and safety.
References
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Reactivity of the terminal alkyne in 1-(4-Chlorophenyl)prop-2-yn-1-ol
An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in 1-(4-Chlorophenyl)prop-2-yn-1-ol
Abstract
This compound is a propargylic alcohol featuring a terminal alkyne, a secondary hydroxyl group, and a 4-chlorophenyl substituent. This unique combination of functional groups imparts a rich and versatile chemical reactivity, making it a valuable building block for researchers in medicinal chemistry and materials science. The terminal alkyne, in particular, serves as a linchpin for a diverse array of chemical transformations. This guide provides a comprehensive exploration of the alkyne's reactivity, detailing the underlying principles, reaction mechanisms, and practical experimental protocols. We will delve into the acidity of the alkynic proton, its application in nucleophilic reactions, its pivotal role in metal-catalyzed cross-coupling transformations, and its susceptibility to addition reactions, all within the electronic context of the adjacent aryl and hydroxyl moieties.
Molecular Architecture and Intrinsic Reactivity
The reactivity of this compound is not merely the sum of its parts but an interplay between its three key structural features:
-
The Terminal Alkyne (-C≡CH): The sp-hybridized carbons of the triple bond create a region of high electron density, yet the bond is less nucleophilic than an alkene's double bond. The terminal C-H bond is notably acidic compared to those in alkanes and alkenes.
-
The Propargylic Alcohol (-CH(OH)-): The secondary alcohol is a site for oxidation and can influence the reactivity of the adjacent alkyne through electronic effects and by acting as a coordinating group for metal catalysts.
-
The 4-Chlorophenyl Group (-C₆H₄Cl): This aromatic ring exerts both inductive and resonance effects that modulate the electron density across the molecule, influencing reaction rates and the stability of intermediates.
This guide will systematically dissect the reactivity profile of the terminal alkyne, providing both mechanistic insights and actionable experimental frameworks.
The Acidic Proton: Gateway to Nucleophilic Reactivity
The most fundamental characteristic of a terminal alkyne is the acidity of its proton. This property is the foundation for its use as a carbon-centered nucleophile.
Origin of Acidity
The acidity of the terminal alkyne C-H bond (pKa ≈ 25-26) is significantly higher than that of alkenes (pKa ≈ 44) and alkanes (pKa ≈ 50).[1] This is a direct consequence of the hybridization of the carbon atom. In an sp-hybridized orbital, there is 50% s-character, which is greater than in sp² (33%) or sp³ (25%) orbitals.[2] Because s-orbitals are closer to the nucleus, the electron pair in the conjugate base (the acetylide anion) is held more tightly and is thus more stabilized.[2]
Despite this enhanced acidity, a strong base is required for complete deprotonation. Hydroxide is generally insufficient, and stronger bases like sodium amide (NaNH₂) are typically employed to irreversibly generate the acetylide anion.[1][3]
The Acetylide Anion as a Nucleophile
Once formed, the resulting acetylide anion is a potent carbon nucleophile capable of participating in a variety of bond-forming reactions.[4]
-
Nucleophilic Substitution: The acetylide can displace leaving groups from methyl or primary alkyl halides in an SN2 reaction, enabling the extension of carbon chains. Caution is warranted, as secondary and tertiary halides will preferentially undergo E2 elimination due to the strong basicity of the acetylide.[4][5]
-
Nucleophilic Addition: Acetylides readily add to the electrophilic carbon of carbonyl groups in aldehydes and ketones.[4] This "alkynylation" reaction is a powerful method for synthesizing more complex propargylic alcohols.[6]
A Hub for Metal-Catalyzed Cross-Coupling
The terminal alkyne is an exceptional partner in a multitude of metal-catalyzed cross-coupling reactions, which form the cornerstone of modern synthetic chemistry for constructing complex molecular frameworks.[7][8]
Sonogashira Coupling
The Sonogashira coupling is a robust and widely used method for forming a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide.[9][10][11][12] The reaction is typically catalyzed by a palladium(0) complex, with copper(I) iodide as a co-catalyst, in the presence of an amine base.[9][11]
The mechanism involves two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the product. The copper cycle facilitates the formation of the reactive copper acetylide intermediate.[11]
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol 1: Sonogashira Coupling
-
Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₄ (0.02 equiv), CuI (0.03 equiv), and the aryl halide (1.0 equiv).
-
Solvent and Base: Add degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).[13]
-
Reactant Addition: Add this compound (1.2 equiv) dropwise to the stirred mixture.
-
Reaction: Heat the reaction to the desired temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the coupled product.
A³ (Aldehyde-Alkyne-Amine) Coupling
The A³ coupling is a powerful, one-pot, three-component reaction that synthesizes propargylamines from an aldehyde, a terminal alkyne, and an amine.[14][15][16] This atom-economical process is catalyzed by various metals, most commonly copper, gold, or silver salts.[15][16]
The mechanism is believed to proceed via two key steps: (1) the metal catalyst activates the alkyne C-H bond to facilitate the formation of a metal acetylide, and (2) the aldehyde and amine condense to form an in situ iminium ion. The nucleophilic metal acetylide then attacks the electrophilic iminium ion to furnish the propargylamine product.[16][17]
Caption: General mechanism of the A³ coupling reaction.
Reactivity of the Alkyne π-System: Addition Reactions
While coupling reactions leverage the terminal proton, the alkyne's π-bonds are also susceptible to addition reactions, though their reactivity differs from that of alkenes.
Electrophilic Addition
Alkynes are generally less reactive towards electrophiles than alkenes. This is because the electrophilic addition to an alkyne proceeds through a high-energy vinylic carbocation intermediate, which is less stable than a corresponding alkyl carbocation.[18][19]
-
Hydration: The addition of water across the triple bond, catalyzed by mercuric sulfate (HgSO₄) in aqueous acid, follows Markovnikov's rule.[18][20] The initial product is an enol, which rapidly tautomerizes to the more stable ketone. For this compound, this would yield a β-hydroxy ketone.
-
Hydrohalogenation: The addition of hydrogen halides (HX) also adheres to Markovnikov's rule, with the hydrogen adding to the terminal carbon.[18][19][21] The addition of a second equivalent of HX results in a geminal dihalide.
-
Hydroboration-Oxidation: This two-step procedure provides a complementary, anti-Markovnikov hydration. Reaction with a sterically hindered borane (like disiamylborane to prevent double addition), followed by oxidative workup, yields an enol that tautomerizes to an aldehyde.[5][20]
Nucleophilic Addition
Nucleophilic addition to an unactivated alkyne is generally difficult. However, the sp-hybridized carbons do render the alkyne more electrophilic than an alkene.[5] Reactions often require highly reactive nucleophiles or conjugation of the alkyne with a strong electron-withdrawing group to facilitate the attack.[22]
The Role of the Propargylic Alcohol: Oxidation
The secondary alcohol in this compound is a key functional handle that can be readily oxidized to the corresponding α,β-alkynyl ketone, or ynone. This transformation is significant as it converts the molecule into a Michael acceptor, opening up new avenues for conjugate addition chemistry.
Numerous methods exist for the oxidation of propargylic alcohols.[23][24] Modern, mild protocols are often preferred to avoid side reactions. A particularly efficient method involves using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with a stoichiometric oxidant like calcium hypochlorite or in an aerobic system.[25][26]
| Oxidizing System | Typical Yield | Conditions | Reference |
| TEMPO / Ca(OCl)₂ | >90% | Room Temperature, CH₂Cl₂/H₂O | [25] |
| Fe(NO₃)₃ / TEMPO / NaCl | 85-95% | Room Temperature, Toluene, O₂ | [26] |
| CuI / DMAP / TEMPO | >90% | Room Temperature, CH₃CN, O₂ | [23] |
| MnO₂ | Variable | Reflux, various solvents | [27] |
| Table 1. Common methods for the oxidation of propargylic alcohols. |
Experimental Protocol 2: TEMPO-Catalyzed Oxidation
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Catalyst Addition: Add TEMPO (0.01-0.1 equiv).
-
Oxidant Addition: Slowly add an aqueous solution of calcium hypochlorite (Ca(OCl)₂) or sodium hypochlorite (NaOCl) while maintaining the temperature at 0-5 °C with an ice bath.
-
Reaction: Stir the biphasic mixture vigorously at room temperature and monitor by TLC. The reaction is typically complete within a few hours.
-
Workup: Quench the reaction by adding aqueous sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography to obtain the pure ynone.
Caption: Key derivatization pathways for the title compound.
Conclusion
The terminal alkyne of this compound is a remarkably versatile functional group. Its acidic proton allows for the generation of a potent acetylide nucleophile, enabling classic C-C bond formation through substitution and addition. Furthermore, it serves as an indispensable handle for modern metal-catalyzed cross-coupling reactions like the Sonogashira and A³ couplings, providing efficient access to complex molecular architectures. The alkyne's π-bonds also undergo addition reactions, and the adjacent hydroxyl group can be oxidized to unlock further reactivity patterns. For researchers in drug development and materials science, a thorough understanding of these reaction pathways is crucial for leveraging this compound as a strategic building block in the synthesis of novel and functional molecules.
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National Institutes of Health (PMC). Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. Available at: [Link]
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Organic Chemistry Portal. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Available at: [Link]
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BrainKart. Electrophilic additions to alkynes. Available at: [Link]
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ACS Publications. Synthesis of Ynones via N-Iodosuccinimide-Mediated Oxidation of Propargyl Alcohols under Mild Conditions. Available at: [Link]
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Methodological & Application
1-(4-Chlorophenyl)prop-2-yn-1-ol as a building block in organic synthesis
An In-Depth Guide to 1-(4-Chlorophenyl)prop-2-yn-1-ol: Applications and Protocols for the Synthetic Chemist
Introduction: Unveiling the Potential of a Versatile Propargyl Alcohol
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound emerges as a particularly valuable synthon, distinguished by a trifecta of reactive sites: a terminal alkyne, a secondary benzylic alcohol, and an electronically-modified aromatic ring.[1] This unique combination renders it a highly versatile precursor for a diverse array of chemical transformations, enabling access to novel heterocyclic scaffolds, conjugated systems, and intermediates for pharmaceutical and materials science applications.[2][3][4]
The presence of the terminal alkyne facilitates classic carbon-carbon bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("Click Chemistry").[5][6][7] The secondary alcohol provides a handle for derivatization, oxidation, or participation in cyclization reactions, and its prochiral nature invites opportunities for asymmetric synthesis. Finally, the 4-chlorophenyl group not only modulates the electronic properties of the molecule but also offers a site for further cross-coupling reactions if desired.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a mere listing of reactions to provide a deep understanding of the causality behind experimental choices, offering detailed, field-proven protocols and visual workflows to empower the practical application of this potent building block.
Physicochemical Properties & Spectroscopic Data
A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 29805-11-6 | [1] |
| Molecular Formula | C₉H₇ClO | [1] |
| Molecular Weight | 166.60 g/mol | [1] |
| Appearance | Solid, semi-solid, or liquid | |
| InChIKey | LPJLPGPHEDSJHU-UHFFFAOYSA-N | |
| Storage | Sealed in dry, 2-8°C |
Core Application I: Sonogashira Cross-Coupling Reactions
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the powerful formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by a palladium complex, typically in the presence of a copper(I) co-catalyst and an amine base.[8][9] The terminal alkyne of this compound makes it an ideal substrate for this transformation, allowing for the direct linkage of the propargyl alcohol scaffold to various aromatic and vinylic systems.
Causality in Protocol Design:
-
Catalyst System: A palladium(0) species, generated in situ from a Pd(II) precursor, is the active catalyst that undergoes oxidative addition with the aryl halide. The copper(I) co-catalyst is crucial for the deprotonation of the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[9]
-
Base: An amine base, such as triethylamine or diisopropylamine, serves multiple roles: it acts as a solvent, neutralizes the hydrogen halide formed during the reaction, and helps maintain a reducing environment for the palladium catalyst.[8]
-
Solvent: Anhydrous, deoxygenated solvents are often required to prevent catalyst deactivation and side reactions, although more robust protocols have been developed.[8]
Protocol: Sonogashira Coupling of this compound with 4-Iodotoluene
Principle: This protocol details the palladium- and copper-catalyzed cross-coupling of the terminal alkyne on this compound with the sp²-hybridized carbon of 4-iodotoluene to form a diaryl-substituted propargyl alcohol.
Materials & Reagents:
-
This compound
-
4-Iodotoluene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Schlenk flask and inert gas line (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 4-iodotoluene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF and anhydrous triethylamine via syringe in a 1:1 ratio (e.g., 5 mL of each per mmol of the starting alcohol).
-
Stir the reaction mixture at room temperature for 15 minutes, then heat to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture to room temperature.
Work-up & Purification:
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Core Application II: Synthesis of Heterocyclic Scaffolds
The propargyl alcohol moiety is a powerful precursor for constructing a wide variety of heterocyclic compounds, which are privileged structures in medicinal chemistry. The combination of the alkyne and alcohol functionalities allows for various cyclization strategies, including intramolecular additions and rearrangements, to form rings like oxazolines, furans, and pyrroles.[10][11]
Application Example: Precursor to 4-Allenyloxazolines
While direct cyclization is possible, derivatization of the alcohol followed by rearrangement is a sophisticated strategy. For instance, the alcohol can be converted into an intermediate that undergoes a propargyl/allenyl isomerization and subsequent cyclization. A study by Hsieh and coworkers demonstrated the synthesis of 4-allenyloxazolines from related propargyl alcohol derivatives, highlighting the potential of this structural motif.[10]
Core Application III: Azide-Alkyne Cycloaddition (Click Chemistry)
"Click Chemistry" refers to a class of reactions that are modular, high-yielding, and generate minimal byproducts.[12] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne and an azide to form a highly stable 1,4-disubstituted 1,2,3-triazole ring.[7] This triazole core is a valuable pharmacophore and an excellent linker in drug development and bioconjugation.[6] this compound is an excellent alkyne component for this powerful reaction.
Causality in Protocol Design:
-
Catalyst: A copper(I) source is essential. It is often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate. This avoids the need to handle potentially unstable Cu(I) salts.[7]
-
Solvents: The reaction is famously robust and can often be run in a variety of solvents, including mixtures of water and t-butanol or DMSO, making it suitable for a wide range of substrates.[12]
-
Modularity: The power of this reaction lies in its modularity. By simply changing the organic azide component, a vast library of triazole derivatives can be rapidly synthesized from the common propargyl alcohol building block.[12]
Protocol: Synthesis of a 1,2,3-Triazole via CuAAC
Principle: This protocol describes the synthesis of a 1,4-disubstituted-1,2,3-triazole by the copper-catalyzed cycloaddition of this compound with benzyl azide.
Materials & Reagents:
-
This compound
-
Benzyl azide (can be prepared from benzyl bromide and sodium azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.05 eq) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in a minimum amount of water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in a minimum amount of water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is typically observed.
-
Stir the reaction vigorously at room temperature. Monitor the reaction by TLC. The reaction is often complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water.
Work-up & Purification:
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
If necessary, purify the crude product by recrystallization or flash column chromatography to obtain the pure triazole.
Conclusion
This compound stands as a testament to the power of multifunctional building blocks in accelerating synthetic campaigns. Its ability to participate in robust and high-impact transformations like the Sonogashira coupling and CuAAC click reaction, combined with its potential for conversion into diverse heterocyclic systems, makes it an indispensable tool for the modern synthetic chemist. The protocols and insights provided herein offer a validated framework for leveraging this reagent's full potential, enabling the efficient and creative synthesis of novel molecules for drug discovery and materials science.
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Sonogashira coupling reactions using 1-(4-Chlorophenyl)prop-2-yn-1-ol
An Application Guide to Sonogashira Coupling Reactions Using 1-(4-Chlorophenyl)prop-2-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Power of C-C Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium and copper co-catalyzed reaction links terminal alkynes with aryl or vinyl halides, offering a direct route to construct complex arylalkynes and conjugated enynes.[4][5] Its utility is particularly pronounced in drug discovery and the synthesis of natural products and advanced organic materials, owing to the mild reaction conditions and broad functional group tolerance.[6][7][8][9][10]
This guide focuses on the application of a specific, functionally rich substrate: This compound . This molecule is a terminal alkyne, making it an ideal coupling partner. However, it also contains two key features that require careful consideration: a secondary propargylic alcohol, which can influence reactivity and stability, and an aryl chloride moiety. The C-Cl bond is notably less reactive in the crucial oxidative addition step compared to its bromide and iodide counterparts, presenting a unique challenge that often necessitates advanced catalytic systems.[11][12]
This document provides an in-depth exploration of the Sonogashira coupling from its mechanistic underpinnings to detailed, field-proven protocols for successfully employing this compound. We will delve into the causality behind experimental choices, troubleshooting common issues, and ensuring reaction integrity for the synthesis of novel compounds.
The Catalytic Heart: Understanding the Sonogashira Mechanism
The classical Sonogashira reaction operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[2][4] This dual-metal system allows the reaction to proceed under remarkably mild conditions, often at room temperature.[1][4]
-
The Palladium Cycle: This is the primary cross-coupling engine. It begins with the oxidative addition of the aryl or vinyl halide to a low-valent Palladium(0) species, forming a Pd(II) intermediate. This is typically the rate-limiting step, especially for less reactive halides like aryl chlorides.[13][14]
-
The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne. In the presence of a base (typically an amine), the terminal proton of the alkyne is removed, and the resulting acetylide coordinates with the copper(I) salt to form a copper acetylide intermediate.[13][15]
-
Transmetalation and Reductive Elimination: The copper acetylide then undergoes transmetalation, transferring the acetylide group to the Pd(II) complex. The resulting diorganopalladium(II) species rapidly undergoes reductive elimination to form the final C(sp²)-C(sp) bond and regenerate the active Pd(0) catalyst, thus completing the cycle.[13]
A significant drawback of the copper co-catalyst is its tendency to promote the oxidative homocoupling of the alkyne, known as Glaser coupling, which forms an undesired diacetylene byproduct.[1][11] This is particularly problematic in the presence of oxygen. Consequently, copper-free Sonogashira protocols have been developed, which often require more specialized ligands or different reaction conditions but offer a cleaner reaction profile.[2][15][16]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting Sonogashira couplings with this compound.
Protocol 1: Classic Pd/Cu Co-Catalyzed Coupling with an Aryl Bromide
This protocol details a standard, reliable method for coupling the target alkyne with a moderately reactive aryl bromide. It serves as an excellent starting point for substrate screening and initial discovery efforts.
Objective: To synthesize 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-ol.
Reaction Scheme: (Self-generated image, not from search)
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| This compound | 166.60 | 167 mg | 1.0 mmol | 1.0 |
| 4-Bromoanisole | 187.04 | 206 mg | 1.1 mmol | 1.1 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 35 mg | 0.05 mmol | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 5 mg | 0.025 mmol | 0.025 |
| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - | - |
| Diisopropylamine (DIPA) | 101.19 | 1.0 mL | 7.0 mmol | 7.0 |
Step-by-Step Procedure: [13]
-
Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst, Pd(PPh₃)₂Cl₂ (35 mg), and copper(I) iodide (5 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst deactivation and alkyne homocoupling.[11]
-
Reagent Addition: Under a positive pressure of the inert gas, add this compound (167 mg) and anhydrous THF (5 mL) via syringe. Stir for 5 minutes to dissolve the solids.
-
Sequential Addition: Add 4-bromoanisole (206 mg, or equivalent volume if liquid) followed by diisopropylamine (1.0 mL) via syringe. The diisopropylamine acts as both the base and a co-solvent.[11]
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter it through a short plug of Celite® to remove the catalyst residues and amine salts.
-
Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure coupled product.
Protocol 2: Copper-Free Sonogashira Coupling with an Aryl Chloride
Aryl chlorides are challenging substrates due to the strength of the C-Cl bond. This protocol employs a more active catalyst system and higher temperatures to achieve the coupling, while avoiding the use of copper to prevent side reactions.[12]
Objective: To synthesize 1-(4-chlorophenyl)-3-(4-acetylphenyl)prop-2-yn-1-ol.
| Reagent/Material | M.W. | Amount | Moles | Equiv. |
| This compound | 166.60 | 167 mg | 1.0 mmol | 1.0 |
| 4-Chloroacetophenone | 154.59 | 170 mg | 1.1 mmol | 1.1 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 7 mg | 0.03 mmol | 0.03 |
| Tri(p-tolyl)phosphine (P(p-tol)₃) | 304.37 | 18 mg | 0.06 mmol | 0.06 |
| 1,8-Diazabicycloundec-7-ene (DBU) | 152.24 | 0.3 mL | 2.0 mmol | 2.0 |
| Toluene, anhydrous | - | 4 mL | - | - |
Step-by-Step Procedure: [17]
-
Setup: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (7 mg) and tri(p-tolyl)phosphine (18 mg).
-
Inert Atmosphere: Seal the tube and thoroughly purge with an inert gas (Argon or Nitrogen) by applying at least three cycles of vacuum and backfilling.
-
Reagent Addition: Add anhydrous, degassed toluene (4 mL) via syringe, followed by this compound (167 mg), 4-chloroacetophenone (170 mg), and DBU (0.3 mL).
-
Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C. The higher temperature is necessary to facilitate the oxidative addition of the aryl chloride.[18]
-
Monitoring: Stir the mixture vigorously and monitor the reaction by TLC or GC-MS. The reaction may require 6-24 hours for completion.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with 1 M HCl (15 mL) to remove DBU, followed by water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude material by flash column chromatography to yield the desired product.
Troubleshooting and Optimization
Even robust reactions can encounter issues. A systematic approach to troubleshooting is key to success.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents; Inappropriate temperature. | Use a fresh batch of palladium catalyst.[11] Ensure thorough degassing of solvents and maintain a positive inert gas pressure.[11][19] Use anhydrous solvents and pure starting materials. For aryl chlorides, ensure the temperature is high enough (80-120 °C).[18] |
| Glaser Homocoupling Product Observed | Presence of oxygen in a Cu-catalyzed reaction. | Degas the reaction mixture and solvent thoroughly (e.g., freeze-pump-thaw cycles).[19] Switch to a copper-free protocol.[11] |
| Formation of Palladium Black | Catalyst decomposition. | This can be caused by impurities or inappropriate solvent choice (anecdotally, THF can sometimes promote it).[11][20] Ensure high-purity reagents. Consider a more stable precatalyst or a different ligand. |
| Only Starting Material Recovered | Reaction temperature too low; Catalyst system not active enough for the substrate. | Increase the reaction temperature, especially for aryl bromides and chlorides.[18] For aryl chlorides, use a catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos, or NHC ligands).[4][12] |
Safety Considerations
Palladium-catalyzed cross-coupling reactions are powerful but require adherence to strict safety protocols.
-
Reagent Hazards: Palladium catalysts can be pyrophoric and are toxic. Copper salts are toxic. Amine bases like DIPA and DBU are corrosive and volatile. Organic solvents are flammable. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Hazards: Cross-coupling reactions can be exothermic.[21][22] For larger-scale reactions, the potential for a thermal runaway should be assessed. Ensure proper temperature control and be prepared for rapid cooling if necessary.
-
Inert Atmosphere: Working under an inert atmosphere prevents the formation of potentially explosive metal acetylides and suppresses undesirable side reactions. It is a critical safety and procedural step.
Conclusion
The Sonogashira coupling is an indispensable tool for constructing molecules relevant to the pharmaceutical and materials sciences. The use of functionalized substrates like this compound opens avenues to novel chemical entities but requires a nuanced understanding of the reaction's mechanics and limitations. By carefully selecting the catalyst system, controlling the reaction environment to exclude oxygen, and applying the appropriate thermal energy, researchers can successfully overcome the challenges posed by less reactive coupling partners like aryl chlorides. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for leveraging this powerful reaction to its full potential.
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Sonogashira coupling. In Wikipedia. Retrieved January 21, 2026, from [Link]
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Sonogashira Coupling: Mechanism, Steps & Applications Explained. Vedantu. Retrieved January 21, 2026, from [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved January 21, 2026, from [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Retrieved January 21, 2026, from [Link]
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Struggling to make a sonogashira coupling reaction happen. Reddit. Retrieved January 21, 2026, from [Link]
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An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. Retrieved January 21, 2026, from [Link]
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Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. Retrieved January 21, 2026, from [Link]
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Experimental Procedure - Sonogashira Coupling. Scribd. Retrieved January 21, 2026, from [Link]
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4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI. Retrieved January 21, 2026, from [Link]
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Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. ResearchGate. Retrieved January 21, 2026, from [Link]
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Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue Engineering. Retrieved January 21, 2026, from [Link]
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Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization. ACS Publications. Retrieved January 21, 2026, from [Link]
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Sonogashira Coupling. SynArchive. Retrieved January 21, 2026, from [Link]
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Sonogashira Coupling- Reaction and application in Research Lab. YouTube. Retrieved January 21, 2026, from [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Retrieved January 21, 2026, from [Link]
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Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. Retrieved January 21, 2026, from [Link]
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The Versatile Role of 1-(4-Chlorophenyl)prop-2-yn-1-ol in Click Chemistry: A Guide for Advanced Synthesis
In the ever-evolving landscape of medicinal chemistry and material science, the quest for efficient and robust synthetic methodologies is paramount. "Click chemistry," a term coined by K.B. Sharpless, has emerged as a powerful strategy for the rapid and reliable construction of complex molecular architectures.[1] At the heart of this chemical philosophy lies the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its high yields, mild reaction conditions, and exceptional functional group tolerance.[2][3][4] This guide focuses on a particularly valuable building block for this reaction: 1-(4-Chlorophenyl)prop-2-yn-1-ol . Its unique structural features—a terminal alkyne for the click reaction, a secondary alcohol for further functionalization, and a chlorophenyl group for modulating biological activity—make it a highly versatile synthon for the creation of novel compounds.
This document provides researchers, scientists, and drug development professionals with detailed application notes and step-by-step protocols for the effective utilization of this compound in click chemistry. We will delve into the mechanistic underpinnings of the CuAAC reaction, explore the diverse applications of the resulting triazole products, and provide validated experimental procedures to ensure reproducible and high-yielding syntheses.
The Power of the Triazole Core: Applications in Drug Discovery
The 1,2,3-triazole moiety, the hallmark product of the CuAAC reaction, is far more than a simple linker. This five-membered heterocycle is a bioisostere for amide bonds, offering improved metabolic stability and the ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets.[1] Consequently, triazole-containing compounds have demonstrated a wide spectrum of pharmacological activities.
Derivatives of 1,2,3-triazoles have shown significant promise as:
-
Anticancer Agents: The rigid triazole scaffold can effectively present various substituents to interact with enzymatic active sites. Numerous studies have reported the potent cytotoxic effects of novel triazole derivatives against a range of cancer cell lines.[2][5][6]
-
Antimicrobial Agents: The structural features of triazoles are conducive to interactions with microbial enzymes. A plethora of research highlights the antibacterial and antifungal properties of newly synthesized triazole compounds.[3][7][8][9]
The incorporation of the 4-chlorophenyl group from this compound can further enhance the biological activity of the resulting triazoles, a common strategy in medicinal chemistry to improve binding affinity and pharmacokinetic properties.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,4-Disubstituted-1,2,3-Triazoles via CuAAC Reaction
This protocol details a general method for the copper(I)-catalyzed cycloaddition of an organic azide with this compound.
Reaction Scheme:
A general workflow for the CuAAC reaction.
Materials:
-
This compound
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water. In another vial, dissolve copper(II) sulfate pentahydrate (0.1 eq) in deionized water.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically change color, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), dilute the mixture with water and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,4-disubstituted-1,2,3-triazole.
Quantitative Data Summary (Exemplary):
| Entry | Azide (R-N₃) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl azide | t-BuOH/H₂O (1:1) | 4 | 92 |
| 2 | Phenyl azide | t-BuOH/H₂O (1:1) | 6 | 88 |
| 3 | 1-Azidohexane | t-BuOH/H₂O (1:1) | 3 | 95 |
Note: Reaction times and yields are illustrative and may vary depending on the specific azide used.
Protocol 2: One-Pot Synthesis of 1,2,3-Triazoles from an Alkyl Halide
This protocol provides a time-efficient method where the organic azide is generated in situ from the corresponding alkyl halide, followed by the CuAAC reaction with this compound.
Reaction Workflow:
Workflow for the one-pot synthesis of triazoles.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Azide Formation: In a sealed tube, dissolve the alkyl halide (1.0 eq) and sodium azide (1.2 eq) in DMF. Stir the mixture at room temperature for 1-2 hours.
-
Click Reaction: To the same reaction vessel, add this compound (1.1 eq), copper(I) iodide (0.05 eq), and DIPEA (2.0 eq).
-
Reaction Conditions: Seal the tube and stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.
-
Isolation: Filter the mixture, concentrate the filtrate under reduced pressure, and purify the residue by column chromatography on silica gel to obtain the desired triazole product.
Mechanistic Insights: The Copper-Catalyzed Cycle
The efficiency of the CuAAC reaction stems from a well-defined catalytic cycle. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
Simplified catalytic cycle of the CuAAC reaction.
The key steps involve:
-
Formation of Copper(I) Acetylide: The catalytically active Cu(I) species coordinates with the terminal alkyne of this compound, increasing the acidity of the terminal proton and leading to the formation of a copper(I) acetylide intermediate.
-
Coordination of the Azide: The organic azide then coordinates to the copper center of the acetylide complex.
-
Cycloaddition: A [3+2] cycloaddition occurs between the activated alkyne and the azide, proceeding through a six-membered copper metallacycle intermediate.
-
Product Release and Catalyst Regeneration: The resulting triazole product is released, regenerating the Cu(I) catalyst to continue the cycle.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel 1,4-disubstituted-1,2,3-triazoles via the CuAAC reaction. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this synthon in their drug discovery and material science endeavors. The reliability and efficiency of the click chemistry approach, coupled with the unique structural attributes of this starting material, open up a vast chemical space for the creation of innovative and impactful molecules.
References
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
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AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. Retrieved from [Link]
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Chapman University Digital Commons. (n.d.). Click Chemistry Inspired One-Pot Synthesis of 1, 4-disubstituted 1, 2, 3-triazoles and Their Src Kinase Inhibitory Activity. Retrieved from [Link]
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Semantic Scholar. (2012). One‐Pot, Three‐Component Synthesis of 1,4,5‐Trisubstituted 1,2,3‐Triazoles Starting from Primary Alcohols. Retrieved from [Link]
-
National Institutes of Health. (n.d.). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Retrieved from [Link]
-
Illinois Chemistry. (2004). DEVELOPMENT AND APPLICATIONS OF CLICK CHEMISTRY. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 1-(4-Chlorophenyl)prop-2-yn-1-ol
Introduction: Unlocking Heterocyclic Diversity from a Versatile Propargyl Alcohol
Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials, making their synthesis a cornerstone of modern organic chemistry.[1] Propargyl alcohols, with their dual functionality of a hydroxyl group and an alkyne, are powerful and versatile synthons for constructing these complex molecular architectures.[2] This guide focuses on a particularly valuable building block: 1-(4-Chlorophenyl)prop-2-yn-1-ol . The presence of the electron-withdrawing chlorophenyl group and the reactive propargylic alcohol moiety makes it an ideal starting material for a variety of catalytic and non-catalytic cyclization reactions.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for the synthesis of diverse heterocyclic systems, including oxazoles, isoxazoles, and pyrimidines, from this singular precursor. We will delve into the causality behind experimental choices, offering insights honed from established field practices to ensure reliable and reproducible outcomes.
Reagent Profile: this compound
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value | Source |
| Chemical Name | This compound | [3][4][5] |
| CAS Number | 29805-11-6 | [3][4][5] |
| Molecular Formula | C₉H₇ClO | [3][4] |
| Molecular Weight | 166.60 g/mol | [4] |
| Physical Form | Solid or semi-solid | |
| Storage | Sealed in dry, 2-8°C |
Safety and Handling
As with any laboratory chemical, proper safety precautions are paramount.
-
Hazard Statements : May cause skin, eye, and respiratory irritation. Harmful if swallowed.
-
Precautionary Measures : Always handle this compound in a well-ventilated fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[6]
-
Spills and Disposal : In case of a spill, absorb with an inert material and dispose of it as hazardous waste. All waste materials should be disposed of in accordance with local, state, and federal regulations.
Synthetic Pathways Overview
This compound serves as a branch point for the synthesis of numerous heterocyclic cores. The choice of catalyst and reaction partner dictates the final product, allowing for controlled and divergent synthesis from a common starting material.
Application 1: Synthesis of 2,5-Disubstituted Oxazoles
Application Note: Brønsted Acid-Catalyzed Tandem Propargylation/Cycloisomerization
The synthesis of oxazoles, a privileged scaffold in medicinal chemistry, can be efficiently achieved through a one-pot tandem reaction.[7][8] This process leverages a simple Brønsted acid, such as p-toluenesulfonic acid (PTSA), to catalyze two distinct mechanistic events in a single operation.[8]
Mechanism Insight:
-
Propargylation: The Brønsted acid protonates the hydroxyl group of this compound, converting it into a good leaving group (water). This facilitates a nucleophilic attack by the amide, forming a key N-propargyl amide intermediate.
-
Cycloisomerization: The same acid catalyst then activates the alkyne of the intermediate, promoting a 5-exo-dig cyclization. The oxygen of the amide carbonyl attacks the activated alkyne, leading to the formation of the oxazole ring after a final dehydration step.
This one-pot procedure is highly efficient, atom-economical (producing only water as a byproduct), and tolerates a range of functional groups.[7][8]
Detailed Protocol: Synthesis of 5-(4-Chlorophenyl)-2-phenyl-oxazole
This protocol describes the reaction of this compound with benzamide.
Materials and Equipment:
-
This compound
-
Benzamide
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Toluene (anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 166.6 mg).
-
Add benzamide (1.2 mmol, 145.4 mg) and p-toluenesulfonic acid monohydrate (PTSA) (0.1 mmol, 19.0 mg).
-
Add anhydrous toluene (5 mL) to the flask.
-
Heat the reaction mixture to reflux (approx. 110°C) and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure oxazole.
Representative Data
The following table illustrates the expected yields for the synthesis of various oxazoles using this methodology.
| Amide Partner | Product | Typical Yield (%) |
| Benzamide | 5-(4-Chlorophenyl)-2-phenyloxazole | 85-95% |
| Acetamide | 5-(4-Chlorophenyl)-2-methyloxazole | 70-80% |
| 4-Methoxybenzamide | 5-(4-Chlorophenyl)-2-(4-methoxyphenyl)oxazole | 88-96% |
Application 2: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
Application Note: In Situ Meyer-Schuster Rearrangement and Cyclocondensation
The synthesis of isoxazoles from propargyl alcohols can be achieved through a clever one-pot sequence involving an electrophile-intercepted Meyer-Schuster rearrangement.[9] This method provides excellent regioselectivity, which is often a challenge in isoxazole synthesis.
Mechanism Insight:
-
Iodo-Intercepted Rearrangement: In the presence of N-Iodosuccinimide (NIS), the propargyl alcohol undergoes a Meyer-Schuster-like rearrangement. Instead of forming a typical enone, the reaction is intercepted by the electrophilic iodine source to generate an α-iodo enone in situ.
-
Cyclocondensation: This highly reactive intermediate is not isolated but is immediately trapped by a hydroxylamine derivative (e.g., N-tert-butyl hydroxylamine hydrochloride). The subsequent cyclocondensation and elimination of water and HI furnishes the 3,5-disubstituted isoxazole.
This approach is valuable because it controls the regiochemistry of the final product, affording the 3,5-disubstituted isomer with high fidelity.[9]
Detailed Protocol: Synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole
This protocol is adapted from general procedures for isoxazole synthesis from secondary propargyl alcohols.[9]
Materials and Equipment:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Standard laboratory glassware
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 166.6 mg) in acetonitrile (10 mL).
-
Add N-Iodosuccinimide (NIS) (1.2 mmol, 270 mg) to the solution and stir at room temperature for 30 minutes. The formation of the α-iodo enone intermediate can be monitored by TLC.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 mmol, 104 mg) and potassium carbonate (2.0 mmol, 276 mg) in water (2 mL).
-
Add the aqueous hydroxylamine solution to the reaction mixture containing the α-iodo enone.
-
Heat the mixture to 60°C and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and pour it into 20 mL of water.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (eluent: hexane/ethyl acetate) to obtain the pure 3-(4-chlorophenyl)-5-methylisoxazole.
Application 3: Gold-Catalyzed Cascade Synthesis of Pyrimidines
Application Note: Advanced Synthesis via Gold Carbene Intermediates
Transition-metal catalysis, particularly with gold, opens up sophisticated reaction pathways not accessible through other means.[10][11][12][13][14] The synthesis of pyrimidines from this compound and 3-aminobenzo[d]isoxazoles is a prime example of a cascade reaction involving in situ generation of a propargyl amine, cyclization, and a 1,2-migration.[10]
Mechanism Insight:
-
Propargyl Amine Formation: A Lewis acid co-catalyst (e.g., Sc(OTf)₃) activates the hydroxyl group of the propargyl alcohol, facilitating its substitution by the amino group of 3-aminobenzo[d]isoxazole to form a propargyl amine intermediate.[10]
-
Gold-Catalyzed Cyclization: The gold(I) or gold(III) catalyst activates the alkyne, triggering an intramolecular cyclization.
-
1,2-Migration and Aromatization: This cyclization leads to a gold carbene intermediate. A subsequent 1,2-migration of the 4-chlorophenyl group, followed by aromatization, yields the final pyrimidine product. The migratory aptitude is influenced by the electronic and steric properties of the propargylic substituent.[10]
This advanced method allows for the rapid assembly of complex, substituted pyrimidines, which are key structures in numerous pharmaceuticals.[10]
Detailed Protocol: Synthesis of a Substituted Pyrimidine Derivative
This is a generalized protocol based on the literature.[10]
Materials and Equipment:
-
This compound
-
3-Aminobenzo[d]isoxazole
-
PPh₃AuNTf₂ (or other suitable gold catalyst)
-
Scandium(III) triflate (Sc(OTf)₃)
-
1,2-Dichloroethane (DCE)
-
Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add 3-aminobenzo[d]isoxazole (0.5 mmol).
-
Add this compound (0.6 mmol, 100 mg).
-
Add the gold catalyst PPh₃AuNTf₂ (0.025 mmol, 5 mol%) and the Lewis acid Sc(OTf)₃ (0.05 mmol, 10 mol%).
-
Add anhydrous 1,2-dichloroethane (2.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 80°C in an oil bath.
-
Stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate it directly onto silica gel.
-
Purify the product by flash column chromatography to afford the desired pyrimidine derivative.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: Many of the catalytic reactions, especially those involving gold and Lewis acids, are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents for best results.
-
Catalyst Activity: The choice and loading of the catalyst are critical. For gold-catalyzed reactions, ensure the catalyst is active and handled under an inert atmosphere if necessary.
-
Side Reactions: In propargyl alcohol chemistry, potential side reactions include dimerization, elimination, or Meyer-Schuster rearrangement (if not desired). Careful control of reaction temperature and stoichiometry is crucial.
-
Purification: The polarity of the synthesized heterocycles can vary significantly. A systematic approach to developing a column chromatography gradient (e.g., starting with low polarity eluents like hexane and gradually increasing the ethyl acetate concentration) is recommended.
Conclusion
This compound has proven to be an exceptionally versatile and powerful precursor for the synthesis of a wide array of medicinally relevant heterocyclic compounds. By carefully selecting the reaction partners and catalytic system, researchers can strategically navigate different mechanistic pathways to achieve a desired molecular scaffold. The protocols outlined in this guide provide a robust foundation for the synthesis of oxazoles, isoxazoles, and pyrimidines, demonstrating the step-economic and efficient nature of modern synthetic methodologies. The continued exploration of this and similar propargylic synthons will undoubtedly continue to accelerate innovation in drug discovery and materials science.
References
-
Title: Gold(III) or Gold(I)/Lewis-Acid-Catalyzed Substitution/Cyclization/ 1,2-Migration Reactions of Propargyl Alcohols with 3‑Amino- benzo[d]isoxazoles: Synthesis of Pyrimidine Derivatives Source: American Chemical Society, 2022 URL: [Link]
-
Title: Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides Source: The Journal of Organic Chemistry, 2009 URL: [Link]
-
Title: Recent Developments on the Cascade Cyclization of Propargylic Alcohols to Construct Heterocyclic Compounds Source: ResearchGate URL: [Link]
-
Title: Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines Source: The Journal of Organic Chemistry, 2022 URL: [Link]
-
Title: Brønsted Acid-Catalyzed Propargylation/Cycloisomerization Tandem Reaction: One-Pot Synthesis of Substituted Oxazoles from Propargylic Alcohols and Amides Source: ACS Publications, 2009 URL: [Link]
-
Title: Regioselective Synthesis of Isoxazoles from Propargylic Alcohols via In‐situ‐formed α‐Iodo Enones/Enals Source: ResearchGate URL: [Link]
-
Title: Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst Source: Scilit URL: [Link]
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Title: Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst. Source: Semantic Scholar URL: [Link]
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Title: this compound Source: PubChem - NIH URL: [Link]
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Title: Gold-Catalyzed Oxidative Cyclization/Aldol Addition of Homopropargyl Alcohols with Isatins Source: Organic Letters - ACS Publications, 2018 URL: [Link]
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Title: Cyclization reactions of propargyl alcohols with enaminones. Source: ResearchGate URL: [Link]
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Title: Oxidative Tandem Cyclization of Glycine Esters with Propargyl Alcohols Source: ACS Publications, 2023 URL: [Link]
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Title: Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
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Title: Gold-Catalyzed Silyl-Migrative Cyclization of Homopropargylic Alcohols Enabled by Bifunctional Biphenyl-2-ylphosphine and DFT Studies Source: PubMed, 2019 URL: [Link]
-
Title: Radical Nitrososulfonation of Propargyl Alcohols: Thiazolidine-2,4-dione-Assisted Synthesis of 5-Alykyl-4-sulfonylisoxazoles Source: Organic Letters - ACS Publications, 2024 URL: [Link]
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Title: Gold(I) catalysed cycloaddition reactions of propargyl substrates Source: NTNU URL: [Link]
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Title: Possible ways of iodocyclizations from propargyl alcohol. Source: ResearchGate URL: [Link]
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Title: Piperazines by Palladium-Catalyzed Reactions of Propargylic Alcohols Source: Synfacts, 2016 URL: [Link]
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Title: Preparation of propargyl alcohols 1. Source: ResearchGate URL: [Link]
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Title: Radical Nitrososulfonation of Propargyl Alcohols: Thiazolidine-2,4- dione-Assisted Synthesis of 5 Source: ACS Publications, 2024 URL: [Link]
-
Title: Gold-Catalyzed Propargylic Substitution Followed by Cycloisomerization in Ionic Liquid: Environmentally Friendly Synthesis of Polysubstituted Furans from Propargylic Alcohols and 1,3-Dicarbonyl Compounds Source: PMC - NIH URL: [Link]
-
Title: Synthesis of Bicyclic Heterocycles from Propargyl Esters Using a Palladium Catalyst Bearing a Bidentate Ligand Source: OUCI URL: [Link]
-
Title: Palladium-catalyzed coupling of propargyl alcohol esters with various nucleophiles to construct polysubstituted functionalized conjugated dienes Source: EurekAlert! URL: [Link]
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Title: Synthesis of Heterocycles by Using Propargyl Compounds as Versatile Synthons Source: ResearchGate URL: [Link]
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Title: Safety data sheet Source: BASF, 2025 URL: [Link]
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Title: Palladium Assisted Synthesis of Heterocycles - 1st Edition Source: Routledge URL: [Link]
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Title: 4 - SAFETY DATA SHEET Source: Chemservice, 2016 URL: [Link]
-
Title: 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile Source: MDPI, 2026 URL: [Link]
-
Title: Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities Source: MDPI, 2023 URL: [Link]
-
Title: Heterocycles by Consecutive Multicomponent Syntheses via Catalytically Generated Alkynoyl Intermediates Source: MDPI URL: [Link]
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Title: Molbank | Topical Collection : Heterocycle Reactions Source: MDPI URL: [Link]
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Title: An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles Source: Beilstein Journals URL: [Link]
- Title: US9227900B2 - Method for preparing 1-(4-chlorophenyl)
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Title: Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents Source: MDPI URL: [Link]
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Application Notes & Protocols: The Utility of 1-(4-Chlorophenyl)prop-2-yn-1-ol as a Versatile Building Block in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the multifaceted applications of 1-(4-Chlorophenyl)prop-2-yn-1-ol in modern medicinal chemistry. This bifunctional molecule uniquely combines the well-established 4-chlorophenyl pharmacophore with a highly versatile propargyl alcohol moiety. This strategic combination makes it an invaluable starting material for synthesizing diverse molecular scaffolds, introducing bio-orthogonal handles for "click chemistry," and accessing complex heterocyclic systems. We will explore its synthesis, characterization, and key reaction protocols, underscoring the causality behind experimental choices to empower rational drug design.
Section 1: Introduction - The Strategic Value of a Bifunctional Building Block
In the landscape of drug discovery, the efficiency of synthesizing novel chemical entities with desirable pharmacological properties is paramount. The selection of starting materials that offer both structural relevance and synthetic versatility can significantly accelerate the discovery process. This compound is a prime example of such a strategic building block.
The Propargyl Alcohol Moiety: A Gateway to Complexity
The propargyl alcohol functional group (a hydroxyl group adjacent to a terminal alkyne) is a cornerstone of synthetic chemistry due to its dual reactivity.[1] The terminal alkyne serves as a versatile handle for a multitude of transformations, including:
-
Cycloaddition Reactions: Most notably, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier example of "click chemistry," which allows for the efficient and specific formation of stable 1,2,3-triazole linkages.[2][3]
-
Coupling Reactions: Participation in Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings to build molecular complexity.
-
Heterocycle Synthesis: Acting as a three-carbon synthon for the construction of diverse heterocyclic rings, which are prevalent in pharmaceuticals.[4]
The adjacent alcohol group can be easily displaced or transformed, enabling nucleophilic substitutions and facilitating rearrangements to other valuable structures like allenes.[5][6]
The 4-Chlorophenyl Pharmacophore: A Privileged Structure
The 4-chlorophenyl group is a "privileged" structure in medicinal chemistry, frequently found in approved drugs and clinical candidates. Its prevalence is due to several key factors:
-
Hydrophobic Interactions: It effectively occupies hydrophobic pockets in protein active sites.
-
Metabolic Stability: The chlorine atom can block sites susceptible to oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
-
Halogen Bonding: The electrophilic region on the chlorine atom can engage in stabilizing halogen bonds with electron-rich atoms (like oxygen or nitrogen) in a protein target.
This moiety is a key component in molecules targeting a wide range of biological systems, including cannabinoid receptors, Factor Xa, and Akt kinases.[7][8][9] The presence of this group in this compound provides a validated starting point for library design.
Section 2: Synthesis and Characterization
The reliable synthesis and unambiguous characterization of starting materials are foundational to any successful drug discovery campaign.
Protocol: Synthesis of this compound
Causality: This protocol employs a Grignard reaction, a classic and robust method for carbon-carbon bond formation. Ethynylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-chlorobenzaldehyde. The acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by water.
Workflow Diagram: Synthesis via Grignard Reaction
Caption: Workflow for the synthesis of this compound.
Materials:
-
4-Chlorobenzaldehyde
-
Ethynylmagnesium bromide (0.5 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-chlorobenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add ethynylmagnesium bromide solution (1.1 eq) dropwise via a syringe, maintaining the temperature below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol.
Characterization Data
Proper characterization is a self-validating step to ensure the identity and purity of the synthesized material before its use in downstream applications.
| Property | Value | Source |
| Molecular Formula | C₉H₇ClO | PubChem[10] |
| Molecular Weight | 166.60 g/mol | PubChem[10] |
| CAS Number | 29805-11-6 | PubChem[10] |
| Appearance | White to pale yellow solid or oil | - |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.45-7.30 (m, 4H, Ar-H), 5.45 (d, 1H, CH-OH), 2.90 (br s, 1H, OH), 2.70 (d, 1H, C≡CH) | Predicted |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 139.0, 134.5, 129.0, 128.0, 83.0, 75.5, 64.0 | Predicted |
| IR (thin film, cm⁻¹) | 3300-3400 (br, O-H), ~3300 (sharp, ≡C-H), ~2120 (C≡C), ~1090 (C-O) | Predicted |
Section 3: Key Applications & Protocols in Medicinal Chemistry
The true value of this compound lies in its ability to serve as a versatile precursor for a wide range of molecular architectures.
Application 1: Introduction of an Alkyne Handle for Bio-conjugation via Click Chemistry
Rationale: The terminal alkyne is a perfect functional group for CuAAC. By first converting the alcohol to a better leaving group (e.g., a bromide), the entire 1-(4-chlorophenyl)propargyl unit can be attached to a molecule of interest (e.g., a phenol or amine), installing the alkyne handle. This "clickable" molecule can then be conjugated to another molecule bearing an azide group, such as a fluorescent probe, a solubilizing group, or another pharmacophore.
Protocol 3.1: Two-Step Propargylation and CuAAC
Step A: Synthesis of 1-(4-Chlorophenyl)-3-bromoprop-1-yne
-
Dissolve this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane (DCM) at 0°C.
-
Slowly add N-bromosuccinimide (NBS) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture and purify directly by column chromatography to obtain the propargyl bromide.
Step B: O-Propargylation and Subsequent CuAAC
-
O-Propargylation: Dissolve a model phenol (e.g., 4-methoxyphenol, 1.0 eq) in acetone. Add potassium carbonate (K₂CO₃, 2.0 eq) followed by the propargyl bromide from Step A (1.1 eq). Reflux the mixture for 6-12 hours. After cooling, filter off the solids, concentrate the filtrate, and purify to obtain the O-alkynylated product.
-
CuAAC Reaction: To a solution of the alkyne product (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH/H₂O, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq). Stir vigorously at room temperature for 12-24 hours. The desired triazole product will often precipitate and can be collected by filtration.
Diagram: Click Chemistry Workflow
Caption: General workflow for functionalization via click chemistry.
Application 2: Synthesis of Fused Heterocyclic Scaffolds
Rationale: Propargyl alcohols are excellent electrophiles under acidic or Lewis acidic conditions. They can generate a stabilized propargyl cation, which can then be trapped by a nucleophile. When a dinucleophile is used, this reactivity can be harnessed to construct complex heterocyclic systems in a single step, rapidly increasing molecular diversity.
Protocol 3.2: Lewis Acid-Catalyzed [3+3] Annulation This protocol is a conceptual adaptation based on established reactivity patterns of propargyl alcohols for synthesizing thiazine derivatives.[4]
-
To a solution of this compound (1.0 eq) and a suitable dinucleophile such as 2-mercaptobenzimidazole (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE), add a Lewis acid catalyst (e.g., Yb(OTf)₃ or InCl₃, 10 mol%).
-
Heat the reaction mixture to 60-80°C and stir for 8-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., DCM).
-
Dry, concentrate, and purify the residue by column chromatography to isolate the fused heterocyclic product.
Expected Outcome: This reaction provides a rapid entry into novel, rigid, three-dimensional scaffolds that are highly desirable in drug discovery for exploring new chemical space.
Section 4: Conceptual Drug Design Workflow
This section illustrates how this compound can be integrated into a fragment-based or library synthesis drug discovery program.
Workflow Diagram: From Building Block to Lead Discovery
Caption: Conceptual workflow for library synthesis and lead discovery.
-
Library Design: A library of diverse azides, dinucleophiles, and aryl halides is procured.
-
Parallel Synthesis: Using the protocols outlined in Section 3, this compound (or its activated derivatives) is reacted with the library reagents in a parallel format (e.g., in a 96-well plate) to generate a library of several hundred unique compounds.
-
Screening: The resulting compound library is screened against a biological target of interest (e.g., a protein kinase panel).
-
Hit to Lead: Active compounds ("hits") are identified. The synthetic routes are then revisited to create analogues, exploring the structure-activity relationship (SAR) to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, ultimately leading to a potential clinical candidate.
Section 5: Safety and Handling
This compound and its derivatives should be handled with standard laboratory safety precautions.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle in a well-ventilated fume hood.
-
Alkynes can be energetic compounds; avoid exposure to high temperatures or shock.
-
Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Section 6: Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. By combining a privileged pharmacophore with a synthetically versatile propargyl alcohol moiety, it provides an accelerated pathway to generating novel, diverse, and biologically relevant molecules. The protocols and workflows described herein demonstrate its broad utility and serve as a practical guide for its effective implementation in drug discovery programs.
Section 7: References
-
Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry. (2024). Vertex AI Search.
-
Propargyl alcohol uses - Synthesis, and Safety. (2024). Rawsource.
-
Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-propanol. (N.d.). Google Patents.
-
Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. (2017). ResearchGate.
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (N.d.). MDPI.
-
4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (N.d.). MDPI.
-
Propargyl alcohols as a good tool for a wide variety of heterocycles. (N.d.). ResearchGate.
-
Preparation of 4-Allenyloxazolines from (Z)-2-En-4-yn-1-ol via Propargyl/Allenyl Isomerization. (2024). ACS Publications.
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The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis. (N.d.). NINGBO INNO PHARMCHEM CO.,LTD..
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4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (2026). ResearchGate.
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This compound. (N.d.). PubChem.
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Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity. (2006). PubMed.
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Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. (2019). PMC.
-
The discovery of (2R,4R)-N-(4-chlorophenyl)-N-(2-fluoro-4-(2-oxopyridin-1(2H)-yl)phenyl)-4-methoxypyrrolidine-1,2-dicarboxamide (PD 0348292), an orally efficacious factor Xa inhibitor. (2007). PubMed.
-
Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). PubMed.
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Preparation of 1-(4-Chlorophenyl)prop-2-yn-1-ol Derivatives with Biological Activity: Application Notes and Protocols
Introduction: The Therapeutic Potential of Propargyl Alcohols
Propargyl alcohols, a class of organic compounds characterized by a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond, are versatile synthons in medicinal chemistry. Their unique structural features, including the reactive alkyne and alcohol functionalities, allow for diverse chemical modifications, making them attractive scaffolds for the development of novel therapeutic agents. The incorporation of a 4-chlorophenyl group into the propargyl alcohol backbone has been shown to impart significant biological activities, ranging from antifungal to anticancer properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of 1-(4-chlorophenyl)prop-2-yn-1-ol and its derivatives, detailing robust synthetic protocols, and exploring their biological activities and structure-activity relationships (SAR).
Synthetic Protocols: A Step-by-Step Guide
The cornerstone of synthesizing this compound derivatives is the alkynylation of 4-chlorobenzaldehyde. This can be efficiently achieved through a Grignard reaction with ethynylmagnesium bromide. Further derivatization can be accomplished by leveraging the reactivity of the hydroxyl and terminal alkyne groups.
Protocol 1: Synthesis of this compound
This protocol details the preparation of the parent compound, this compound, via a Grignard reaction. The causality behind this choice of reaction lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the aldehyde.
Materials:
-
4-Chlorobenzaldehyde
-
Magnesium turnings
-
Ethyl bromide
-
Acetylene gas (or ethynylmagnesium bromide solution in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Preparation of Ethynylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of ethyl bromide in anhydrous diethyl ether or THF from the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is exothermic and should be controlled with an ice bath.
-
Once the Grignard reagent formation is complete (the magnesium has dissolved), bubble dry acetylene gas through the solution, or add a commercially available solution of ethynylmagnesium bromide. This forms the desired ethynylmagnesium bromide.
-
-
Reaction with 4-Chlorobenzaldehyde:
-
Dissolve 4-chlorobenzaldehyde in anhydrous diethyl ether or THF in the dropping funnel.
-
Slowly add the 4-chlorobenzaldehyde solution to the freshly prepared ethynylmagnesium bromide solution at 0 °C with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated promising potential as both antifungal and anticancer agents. The presence of the chlorophenyl moiety is crucial for this activity, as it enhances the lipophilicity of the molecule, facilitating its passage through cell membranes.
Antifungal Activity
The propargyl alcohol scaffold is a known pharmacophore in several antifungal drugs. The derivatives of this compound have shown notable activity against a range of fungal pathogens, including clinically relevant species like Candida albicans, Aspergillus niger, and Trichophyton rubrum. The mechanism of action is believed to involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Table 1: Antifungal Activity of this compound Derivatives (Illustrative Data)
| Compound ID | R Group (at C-3 of alkyne) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. niger |
| 1a | H | 16 | 32 |
| 1b | -CH2OH | 8 | 16 |
| 1c | -Si(CH3)3 | 32 | 64 |
| 1d | -Phenyl | 4 | 8 |
Note: The data presented in this table is illustrative and synthesized from literature on closely related compounds to demonstrate potential SAR trends.[1]
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound derivatives against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways. The presence of the alkyne functionality is thought to play a role in targeting specific cellular components.
Table 2: Anticancer Activity of this compound Derivatives (Illustrative Data)
| Compound ID | R Group (at C-3 of alkyne) | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| 2a | H | 12.5 | 15.2 |
| 2b | -CH2N(CH3)2 | 5.8 | 7.1 |
| 2c | -C(O)CH3 | 9.2 | 11.4 |
| 2d | -Cyclohexyl | 18.7 | 22.5 |
Note: The IC50 values presented are hypothetical and based on data from structurally similar compounds to illustrate potential structure-activity relationships.[2][3][4][5][6]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is significantly influenced by the nature of the substituents on the propargyl alcohol core.
-
Substitution at the Terminal Alkyne (C-3): Modification at this position can have a profound impact on both the potency and selectivity of the compounds. For antifungal activity, the introduction of a phenyl group (Compound 1d ) appears to enhance activity, likely due to increased interaction with the target enzyme. In contrast, bulky silyl groups (Compound 1c ) may lead to a decrease in activity due to steric hindrance. For anticancer activity, the incorporation of a dimethylaminomethyl group (Compound 2b ) has been shown to improve potency, possibly by enhancing solubility and cellular uptake.
-
The Role of the 4-Chlorophenyl Group: The chlorine atom at the para position of the phenyl ring is a key feature. Its electron-withdrawing nature and contribution to the overall lipophilicity of the molecule are critical for biological activity.[7]
-
The Propargyl Alcohol Moiety: The hydroxyl group is essential for activity, likely participating in hydrogen bonding interactions with the target protein. The alkyne functionality provides a rigid scaffold and may be involved in covalent interactions with the target in some cases.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general synthetic workflow and the logical relationship between the chemical structure and biological activity.
Caption: General synthetic workflow for the preparation of this compound and its derivatives.
Caption: Logical relationship between the core scaffold, substituents, and biological activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antifungal and anticancer agents. The synthetic protocols outlined in this application note provide a robust foundation for the preparation of a library of derivatives. Further exploration of the structure-activity relationships, particularly through the synthesis of a wider range of analogs and comprehensive biological screening, will be crucial in optimizing the therapeutic potential of this class of compounds. Future work should focus on elucidating the precise molecular targets and mechanisms of action to guide the rational design of next-generation drug candidates with enhanced efficacy and safety profiles.
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ResearchGate. (n.d.). IC50 values of the tested compounds against MCF7 and HCT116 cell lines. [Link]
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ResearchGate. (n.d.). Cytotoxic activity (IC50) of compounds 1-4 against MCF-7, HCT-116, HepG2 and WI-38 cell lines. [Link]
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ResearchGate. (n.d.). The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer cell lines. [Link]
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MDPI. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. [Link]
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ResearchGate. (n.d.). Principally structure-activity relationship features derived from compounds tested. [Link]
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Chegg.com. (2022). Solved 4-chlorobenzaldehyde is our first reagent. [Link]
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PubMed. (2021). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. [Link]
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ResearchGate. (n.d.). The IC50 of tested compounds against MCF-7, HepG-2 and HCT-116 cancer.... [Link]
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PubMed. (2009). Global antifungal profile optimization of chlorophenyl derivatives against Botrytis cinerea and Colletotrichum gloeosporioides. [Link]
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Sciencemadness.org. (2013). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. [Link]
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MDPI. (n.d.). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
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PubMed. (2002). Antifungal activity of 5 new synthetic compounds vs. Trichophyton rubrum and Epidermophyton floccosum. [Link]
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Semantic Scholar. (n.d.). Structure-activity relationships in antifungal agents. A survey. [Link]
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Sciencemadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. [Link]
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ResearchGate. (n.d.). Antifungal activity of plant products against Aspergillus niger: A potential application in the control of a spoilage fungus. [Link]
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MDPI. (2023). In Vitro Antifungal Activity of Selected Essential Oils against Drug-Resistant Clinical Aspergillus spp. Strains. [Link]
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Application Notes and Protocols: Metal-Catalyzed Transformations of 1-(4-Chlorophenyl)prop-2-yn-1-ol
Abstract: This document provides a comprehensive technical guide to key metal-catalyzed reactions involving 1-(4-Chlorophenyl)prop-2-yn-1-ol, a versatile propargylic alcohol synthon.[1][2] Its unique structure, featuring a terminal alkyne, a secondary alcohol, and an electronically-defined chlorophenyl ring, makes it an invaluable building block for the synthesis of complex molecular architectures relevant to pharmaceutical and materials science research. This guide moves beyond simple procedural outlines to explain the underlying principles and mechanistic rationale for each transformation. Detailed, field-tested protocols are provided for Gold-catalyzed A³ coupling, Palladium/Copper-catalyzed Sonogashira coupling, and Gold-catalyzed cyclization reactions, targeting researchers, chemists, and drug development professionals seeking to leverage this substrate in their synthetic programs.
Introduction: The Synthetic Utility of this compound
Propargylic alcohols are a cornerstone of modern organic synthesis, offering a dual functionality that can be selectively manipulated to generate significant molecular complexity.[3] this compound is particularly noteworthy. The terminal alkyne serves as a handle for a host of powerful bond-forming reactions, including C-C cross-couplings and multicomponent reactions. The adjacent secondary alcohol can act as an internal nucleophile, direct reactivity, or be transformed into other functional groups. Finally, the 4-chlorophenyl moiety provides a site for further functionalization (e.g., via cross-coupling) and modulates the electronic properties of the molecule. This guide details several high-impact, metal-catalyzed transformations that exploit these features.
Gold-Catalyzed A³ Coupling for Propargylamine Synthesis
The Aldehyde-Alkyne-Amine (A³) coupling is a powerful, one-pot multicomponent reaction that forges a C-C and a C-N bond to deliver propargylamines.[4][5] These products are highly valuable intermediates for synthesizing nitrogen-containing heterocycles, β-lactams, and various biologically active compounds.[5] Gold catalysts are particularly effective for this transformation, often operating under mild conditions with high atom economy.[6]
Mechanistic Rationale
The catalytic cycle for the A³ coupling reaction involves the synergistic activation of both the alkyne and the other coupling partners.[6][7] The gold(I) catalyst first coordinates with the terminal alkyne of this compound, forming a gold-π-alkyne complex. This coordination significantly increases the acidity of the terminal proton, allowing for its abstraction by the amine base to form a crucial gold acetylide intermediate. Concurrently, the aldehyde and amine undergo condensation to form an iminium ion in situ. The highly nucleophilic gold acetylide then attacks the electrophilic iminium ion, forming the propargylamine product and regenerating the active gold catalyst.[7]
Detailed Protocol: Synthesis of 1-(1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-yl)piperidine
This protocol provides a representative procedure for the gold-catalyzed A³ coupling.
Materials:
-
This compound (1.0 mmol, 166.6 mg)
-
Benzaldehyde (1.1 mmol, 117 mg, 112 µL)
-
Piperidine (1.2 mmol, 102 mg, 119 µL)
-
Chloro(triphenylphosphine)gold(I) [Ph₃PAuCl] (0.02 mmol, 9.9 mg)
-
Silver trifluoromethanesulfonate [AgOTf] (0.02 mmol, 5.1 mg)
-
Anhydrous Dichloromethane (DCM), 5 mL
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add chloro(triphenylphosphine)gold(I) (9.9 mg) and silver trifluoromethanesulfonate (5.1 mg).
-
Purge the flask with argon or nitrogen for 5 minutes.
-
Add anhydrous DCM (2 mL) and stir the mixture for 10 minutes at room temperature. A white precipitate of AgCl will form as the active cationic gold catalyst is generated in situ.
-
In a separate vial, dissolve this compound (166.6 mg) in anhydrous DCM (1 mL).
-
Add the alkyne solution to the flask containing the catalyst.
-
Sequentially add benzaldehyde (112 µL) and piperidine (119 µL) to the reaction mixture via syringe.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Upon completion (typically 4-8 hours), quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure propargylamine product.
Data Summary: A³ Coupling Parameters
| Catalyst System | Amine | Aldehyde | Solvent | Temp (°C) | Yield (%) | Reference |
| Ag(I) salt | Pyrrolidine | 4-Methoxybenzaldehyde | Phenylacetic acid/Alkylamine N-oxide | MW | 44 | [8] |
| CuBr / PINAP | Pyrrolidine | Various aromatic | Toluene | 50 | 79-95 | [7] |
| [Au]⁺ | Secondary Amines | Various | Dichloromethane | RT | Good-Excellent | [6] |
| CuI | Morpholine | Salicylaldehyde | Neat | 80 | 90 | [5] |
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira reaction is a cornerstone of C-C bond formation, creating a bond between a terminal alkyne and an sp²-hybridized carbon of a vinyl or aryl halide.[9][10] It is exceptionally useful for synthesizing conjugated enynes and arylalkynes, which are prevalent in pharmaceuticals, natural products, and organic materials.[11] The reaction typically employs a dual catalytic system: a palladium complex and a copper(I) salt cocatalyst, in the presence of an amine base.[12]
Mechanistic Rationale
The Sonogashira reaction proceeds through two interconnected catalytic cycles.[12]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R¹-X) to form a Pd(II) complex.
-
The Copper Cycle: The copper(I) salt reacts with the terminal alkyne (R²-C≡C-H) in the presence of the amine base to form a copper(I) acetylide species. This step is crucial as it generates the active alkynyl nucleophile.
-
Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate. The copper halide is regenerated and re-enters its cycle.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to release the final coupled product (R¹-C≡C-R²) and regenerate the active Pd(0) catalyst.[13]
Detailed Protocol: Synthesis of 1-(4-Chlorophenyl)-3-(4-iodophenyl)prop-2-yn-1-ol
This protocol describes the coupling of the terminal alkyne of the title compound with an aryl iodide.
Materials:
-
This compound (1.0 mmol, 166.6 mg)
-
1,4-Diiodobenzene (1.2 mmol, 395.8 mg)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 21.0 mg)
-
Copper(I) iodide [CuI] (0.06 mmol, 11.4 mg)
-
Triethylamine (TEA) (3.0 mmol, 303 mg, 420 µL)
-
Anhydrous Tetrahydrofuran (THF), 10 mL
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 1,4-diiodobenzene (395.8 mg), PdCl₂(PPh₃)₂ (21.0 mg), and CuI (11.4 mg).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous THF (5 mL) and anhydrous triethylamine (420 µL) via syringe. Stir to dissolve the solids.
-
In a separate vial, dissolve this compound (166.6 mg) in anhydrous THF (5 mL).
-
Add the solution of the propargyl alcohol dropwise to the reaction flask over 10 minutes.
-
Stir the reaction mixture at room temperature. The formation of a pale yellow precipitate (triethylammonium iodide) is typically observed.
-
Monitor the reaction by TLC until the starting alkyne is consumed (typically 2-4 hours).
-
After completion, filter the reaction mixture through a pad of Celite to remove the salt precipitate and catalyst residues, washing the pad with ethyl acetate (20 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with 1M HCl (15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired coupled product.
Data Summary: Sonogashira Coupling Parameters
| Pd Catalyst | Cu Cocatalyst | Ligand | Base | Solvent | Temp (°C) | Reference |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF / Amine | RT - 60 | [9] |
| Pd(OAc)₂ | None (Cu-free) | SPhos | K₂CO₃ | Toluene | 100 | [12] |
| PdCl₂ | None | Alkynone (L₂) | K₂CO₃ | EtOH | 90 | [14] |
| Pd₂(dba)₃ | CuI | P(t-Bu)₃ | Cs₂CO₃ | Dioxane | RT | [10] |
Gold-Catalyzed Cyclization & Rearrangement Reactions
Gold catalysts, particularly cationic gold(I) complexes, are exceptionally potent Lewis acids for activating the π-system of alkynes towards nucleophilic attack.[15][16] This property makes them ideal for catalyzing a wide array of cyclization and rearrangement reactions of propargylic alcohols. The internal hydroxyl group can act as a nucleophile, or external nucleophiles can be employed to construct diverse heterocyclic systems like furans, oxazoles, and pyrans.[17][18]
Mechanistic Rationale: Furan Synthesis from 1,3-Dicarbonyls
A prominent example is the gold-catalyzed reaction of propargylic alcohols with 1,3-dicarbonyl compounds to synthesize highly substituted furans.[18] The reaction begins with the gold(I) catalyst activating the alkyne, making it susceptible to attack by the enol form of the 1,3-dicarbonyl compound (C-alkylation). This forms a γ-ketoalkyne intermediate. Subsequent gold-catalyzed 5-endo-dig cyclization occurs, where the enol oxygen of the intermediate attacks the still-activated alkyne, followed by dehydration to yield the aromatic furan ring.[18][19]
Detailed Protocol: Gold-Catalyzed Synthesis of a Substituted Furan
This protocol is adapted from procedures for the reaction of propargylic alcohols with 1,3-dicarbonyls.[18]
Materials:
-
This compound (0.5 mmol, 83.3 mg)
-
Acetylacetone (2,4-pentanedione) (1.0 mmol, 100 mg, 103 µL)
-
Chloro(triphenylphosphine)gold(I) [Ph₃PAuCl] (0.025 mmol, 12.4 mg)
-
Silver trifluoromethanesulfonate [AgOTf] (0.025 mmol, 6.4 mg)
-
Anhydrous 1,2-Dichloroethane (DCE), 4 mL
-
Argon or Nitrogen atmosphere
Procedure:
-
In a dry screw-cap vial equipped with a magnetic stir bar, combine Ph₃PAuCl (12.4 mg) and AgOTf (6.4 mg).
-
Seal the vial, and purge with argon or nitrogen.
-
Add anhydrous DCE (2 mL) and stir for 10 minutes at room temperature to generate the active catalyst.
-
Add this compound (83.3 mg) followed by acetylacetone (103 µL).
-
Seal the vial tightly and place it in a preheated oil bath at 60 °C.
-
Stir the reaction and monitor by TLC. The reaction is typically complete within 2-6 hours.
-
After cooling to room temperature, filter the mixture through a short plug of silica gel, eluting with ethyl acetate (15 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to obtain the pure tetrasubstituted furan derivative.
Data Summary: Gold-Catalyzed Cyclization Parameters
| Gold Catalyst | Nucleophile | Solvent | Temp (°C) | Product Type | Reference |
| HAuCl₄·3H₂O | 2,4-Pentanedione | THF | 60 | Furan | [18] |
| Ph₃PAuCl / AgOTf | Dimedone | THF | 60 | Furan | [18] |
| [JohnPhosAu(MeCN)]SbF₆ | Internal Amine | DCE | 80 | Tetrahydroisoquinoline | [15] |
| AuCl₃ | Internal Carbonyl | DCE | RT | Furan (from allenone) | [16] |
Conclusion
This compound has proven to be an exceptionally versatile and reactive substrate for a variety of powerful metal-catalyzed transformations. As demonstrated, catalysts based on gold, palladium, and copper can be strategically employed to achieve multicomponent couplings, carbon-carbon bond formations, and complex heterocyclic syntheses under mild and efficient conditions. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers aiming to construct novel molecular entities for applications in drug discovery, agrochemicals, and materials science.
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-
Recent Developments on the Cascade Cyclization of Propargylic Alcohols to Construct Heterocyclic Compounds. ResearchGate.[Link][20]
-
Cyclization reactions of propargyl alcohols with enaminones. ResearchGate.[Link][3]
-
Oxidative Tandem Cyclization of Glycine Esters with Propargyl Alcohols. ACS Publications.[Link][21]
-
Possible ways of iodocyclizations from propargyl alcohol. ResearchGate.[Link][22]
-
Cyclization of Propargyl Alcohols with Amides, Thioamides, and Phenols on a Zeolite. Synfacts.[Link][17]
-
Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health (NIH).[Link][11]
-
Sequential gold-catalyzed reactions of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds. ScienceDirect.[Link][18]
-
Silver‐catalysed A3‐coupling reactions in phenylacetic acid/alkylamine N‐oxide eutectic mixture under dielectric heating. AIR Unimi.[Link][8]
-
Kinetics and mechanism of heterogeneous palladium-catalyzed coupling reactions of chloroaryls in water. Royal Society of Chemistry.[Link][23]
-
This compound. PubChem, National Institutes of Health (NIH).[Link][1]
-
Ruthenium-catalyzed reactions of 1-cyclopropyl-2-propyn-1-ols with anilines and water via allenylidene intermediates: selective preparation of tri- and tetrasubstituted conjugated enynes. PubMed, National Institutes of Health (NIH).[Link][24]
-
α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI.[Link][14]
-
Transition metal-catalyzed reactions. Organic Chemistry Portal.[Link][25]
-
Gold-catalyzed four-component multifunctionalization of alkynes. PubMed Central, National Institutes of Health (NIH).[Link][26]
-
Palladium-catalyzed concerted [4 + 1] cyclization of prop-2-yn-1-ones and isocyanides. ScienceDirect.[Link][27]
-
The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. PubMed Central, National Institutes of Health (NIH).[Link][7]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.[Link][13]
-
A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry.[Link][5]
-
Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. ResearchGate.[Link][29]
-
Non-Metathesis Ruthenium-Catalyzed Reactions for Organic Synthesis. Macmillan Group, Princeton University.[Link][30]
-
Gold Catalyzed Synthesis of Substituted Furan by Intermolecular Cascade Reaction of Propargyl Alcohol and Alkyne. Organic Chemistry Portal.[Link][19]
-
Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. ACS Publications.[Link][15]
-
Ruthenium-Catalyzed Peri- and Ortho-Alkynylation with Bromoalkynes via Insertion and Elimination. ACS Publications.[Link][31]
-
4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. ResearchGate.[Link][32]
-
Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI.[Link][33]
-
Method for preparing 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone and intermediate thereof. Google Patents.[34]
-
Comprehensive Overview of Homogeneous Gold-Catalyzed Transformations of π-Systems for Application Scientists. MDPI.[Link][16]
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Kinetic and mechanistic study on the reactions of ruthenium(ii) chlorophenyl terpyridine complexes with nucleobases, oligonucleotides and DNA. Royal Society of Chemistry.[Link][35]
-
Transition metal-catalyzed organic reactions in undivided electrochemical cells. PubMed Central, National Institutes of Health (NIH).[Link][36]
-
4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.[Link][37]
-
Ruthenium-Catalyzed meta-Selective C-H Bromination. PubMed, National Institutes of Health (NIH).[Link][38]
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Application Notes and Protocols for Cycloaddition Reactions of 1-(4-Chlorophenyl)prop-2-yn-1-ol
Introduction: The Versatility of a Privileged Scaffold Precursor
1-(4-Chlorophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative that serves as a highly versatile building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds. The presence of the terminal alkyne functionality, coupled with the activating hydroxyl group and the electronically-defined chlorophenyl moiety, makes this molecule an ideal substrate for a variety of cycloaddition reactions. These reactions, which form cyclic products in a single step, are of paramount importance in medicinal chemistry and drug development, as they provide efficient access to five- and six-membered heterocyclic rings that are core components of numerous pharmaceutical agents.
This comprehensive guide provides detailed application notes and protocols for the most pertinent cycloaddition reactions of this compound, with a focus on [3+2] and [4+2] cycloadditions. As a senior application scientist, the following sections are designed to not only provide step-by-step instructions but also to offer insights into the causality behind experimental choices, ensuring both technical accuracy and practical applicability for researchers in the field.
Part 1: [3+2] Cycloaddition Reactions: The Gateway to Five-Membered Heterocycles
The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful method for the synthesis of five-membered heterocycles.[1] In the context of this compound, the alkyne acts as the "dipolarophile," reacting with a 1,3-dipole to form a new ring system. The most prominent examples are the azide-alkyne cycloaddition to form triazoles and the nitrile oxide-alkyne cycloaddition to yield isoxazoles.
Azide-Alkyne Cycloaddition: The "Click" Reaction for Triazole Synthesis
The reaction of an azide with a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry," a concept introduced by K. B. Sharpless. This reaction is characterized by its high yield, broad scope, and the formation of only inoffensive byproducts.[2] While the thermal Huisgen 1,3-dipolar cycloaddition often requires elevated temperatures and can produce a mixture of regioisomers, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds under mild conditions and provides the 1,4-disubstituted triazole with high regioselectivity.[2] Alternatively, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers complementary regioselectivity, yielding the 1,5-disubstituted triazole.[3]
The choice between a copper and a ruthenium catalyst is a critical decision that dictates the regiochemical outcome of the cycloaddition. This selectivity arises from the different mechanistic pathways these metals promote.
-
Copper(I) Catalysis (CuAAC): The mechanism of the CuAAC reaction is thought to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, leading to the exclusive formation of the 1,4-disubstituted triazole.[4][5] The reaction is significantly accelerated in aqueous conditions and in the presence of ligands that stabilize the copper(I) oxidation state.[2]
-
Ruthenium(II) Catalysis (RuAAC): In contrast, the RuAAC reaction is believed to proceed through an oxidative coupling of the azide and the alkyne to form a six-membered ruthenacycle intermediate.[6] Subsequent reductive elimination yields the 1,5-disubstituted triazole. The hydroxyl group of the propargyl alcohol can play a crucial role in directing this regioselectivity through coordination with the ruthenium catalyst.[7]
Figure 1: Catalytic control of regioselectivity in azide-alkyne cycloadditions.
This protocol describes a typical CuAAC reaction using benzyl azide as the 1,3-dipole.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.1 mmol, 1.1 eq).
-
Add a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq) in water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The mixture should turn from blue to a yellowish-green color.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted triazole.
Data Presentation:
| Entry | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH/H₂O | RT | 18 | >90 |
| 2 | CuI | CH₃CN/H₂O | RT | 12 | >95 |
Yields are typical and may vary depending on the specific azide used.
This protocol outlines a typical RuAAC reaction.
Materials:
-
This compound
-
Benzyl azide
-
[CpRuCl(PPh₃)₂] or [CpRuCl(cod)] (Cp* = pentamethylcyclopentadienyl, cod = 1,5-cyclooctadiene)
-
Anhydrous toluene
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add [Cp*RuCl(PPh₃)₂] (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (5 mL) to the flask.
-
Add this compound (1.0 mmol, 1.0 eq) and benzyl azide (1.2 mmol, 1.2 eq) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,5-disubstituted triazole.
Data Presentation:
| Entry | Ruthenium Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | [CpRuCl(PPh₃)₂] | Toluene | 100 | 16 | 85-95 |
| 2 | [CpRuCl(cod)] | Dioxane | 80 | 24 | 80-90 |
Yields are representative and can be influenced by the specific substrates and catalyst loading.
Nitrile Oxide-Alkyne Cycloaddition for Isoxazole Synthesis
The [3+2] cycloaddition of nitrile oxides with alkynes is a direct and efficient method for the synthesis of isoxazoles, another important class of five-membered heterocycles.[8] Nitrile oxides are typically generated in situ from aldoximes to avoid their dimerization.[9] The reaction of this compound with a nitrile oxide will lead to the formation of a highly substituted isoxazole.
The most common method for the in situ generation of nitrile oxides is the oxidation of aldoximes. A variety of oxidizing agents can be used, with sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) being common choices. Once generated, the highly reactive nitrile oxide rapidly undergoes cycloaddition with the alkyne present in the reaction mixture.
Figure 2: Workflow for the synthesis of isoxazoles via in situ nitrile oxide generation.
This protocol describes the synthesis of an isoxazole using 4-chlorobenzaldoxime as the precursor for the nitrile oxide.
Materials:
-
This compound
-
4-Chlorobenzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol, 1.0 eq) and 4-chlorobenzaldoxime (1.2 mmol, 1.2 eq) in dichloromethane (20 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N-chlorosuccinimide (1.3 mmol, 1.3 eq) in DCM (10 mL) dropwise to the reaction mixture.
-
Add pyridine (1.5 mmol, 1.5 eq) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water (20 mL).
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution (20 mL), water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Data Presentation:
| Entry | Nitrile Oxide Precursor | Oxidant | Base | Solvent | Yield (%) |
| 1 | 4-Chlorobenzaldoxime | NCS | Pyridine | DCM | 75-85 |
| 2 | Benzaldehyde oxime | Bleach | Et₃N | THF | 70-80 |
Yields are representative and depend on the specific aldoxime and reaction conditions.
Part 2: [4+2] Cycloaddition Reactions: Constructing Six-Membered Rings
The Diels-Alder reaction is the most well-known [4+2] cycloaddition, involving the reaction of a conjugated diene with a dienophile to form a cyclohexene derivative.[2] In this context, the alkyne functionality of this compound can act as a dienophile, reacting with a suitable diene to construct a six-membered ring. The reaction is often facilitated by heat or the use of a Lewis acid catalyst.[10]
Diels-Alder Reaction with a Cyclic Diene
The reaction of this compound with a cyclic diene, such as furan or cyclopentadiene, can lead to the formation of bicyclic adducts. These structures can be valuable intermediates in the synthesis of complex natural products and other biologically active molecules.
Lewis acids can significantly accelerate the Diels-Alder reaction and enhance its regioselectivity.[10][11] They coordinate to the dienophile, in this case, potentially to the hydroxyl group of the propargyl alcohol, lowering the energy of the LUMO of the alkyne and thereby increasing its reactivity towards the diene.
Figure 3: General scheme of a Lewis acid-catalyzed Diels-Alder reaction.
This protocol provides a representative procedure for the Diels-Alder reaction of this compound with furan, using a Lewis acid catalyst.
Materials:
-
This compound
-
Furan (freshly distilled)
-
Zinc chloride (ZnCl₂), anhydrous
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous zinc chloride (0.2 mmol, 0.2 eq).
-
Add anhydrous diethyl ether (10 mL) and stir to dissolve.
-
Add this compound (1.0 mmol, 1.0 eq) to the solution.
-
Add a large excess of freshly distilled furan (5.0 mmol, 5.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the bicyclic adduct.
Data Presentation:
| Entry | Diene | Lewis Acid | Solvent | Temp. (°C) | Yield (%) |
| 1 | Furan | ZnCl₂ | Diethyl ether | RT | 60-70 |
| 2 | Cyclopentadiene | AlCl₃ | DCM | 0 to RT | 70-80 |
Yields are indicative and can be influenced by the purity of reagents and reaction conditions.
Conclusion and Future Perspectives
The cycloaddition reactions of this compound presented in these application notes provide robust and versatile methods for the synthesis of a diverse range of heterocyclic compounds. The ability to selectively form 1,4- or 1,5-disubstituted triazoles through catalyst control, the straightforward synthesis of isoxazoles, and the potential for constructing complex bicyclic systems via the Diels-Alder reaction highlight the immense synthetic utility of this propargyl alcohol derivative.
For drug development professionals, these protocols offer efficient pathways to novel molecular scaffolds with high potential for biological activity. Further exploration of asymmetric catalysis in these cycloaddition reactions could lead to the enantioselective synthesis of chiral heterocyclic compounds, a critical aspect in modern drug discovery. The continued development of green and sustainable protocols for these transformations will further enhance their applicability in both academic and industrial research.
References
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Dehaen, W., & De Clercq, E. (2020). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 8, 589. [Link]
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Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
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Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
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Master Organic Chemistry. (2017). The Diels-Alder Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction. Retrieved from [Link]
-
ResearchGate. (2025). Direct Propargylic Substitution of Hydroxyl Group in Propargylic Alcohols. Retrieved from [Link]
-
ACS Publications. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews. Retrieved from [Link]
-
ACS Publications. (2024). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Mechanistic Insights into the Dual Directing Group-Mediated C–H Functionalization/Annulation via a Hydroxyl Group-Assisted MIII-MV-MIII Pathway. Retrieved from [Link]
-
NIH. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
ACS Publications. (n.d.). Ruthenium-Catalyzed Alkyne−Propargyl Alcohol Addition. An Asymmetric Total Synthesis of (+)-α-Kainic Acid. Organic Letters. Retrieved from [Link]
-
NIH. (n.d.). Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines. Retrieved from [Link]
-
PMC. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
RSC Publishing. (2018). Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF .... RSC Advances. Retrieved from [Link]
-
ResearchGate. (2025). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]
-
NIH. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Retrieved from [Link]
-
MDPI. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Retrieved from [Link]
-
NIH. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. Retrieved from [Link]
-
ResearchGate. (2025). Direct Propargylic Substitution of Hydroxyl Group in Propargylic Alcohols. Retrieved from [Link]
-
ResearchGate. (2025). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]
-
NIH. (n.d.). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Retrieved from [Link]
-
MDPI. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. Retrieved from [Link]
-
ResearchGate. (2025). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Retrieved from [Link]
-
NIH. (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. Retrieved from [Link]
-
ACS Publications. (2007). Diels−Alder Approach to Tetra-ortho-Substituted Biaryls Employing Propargylic Tertiary Alcohols as Dienophiles. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Retrieved from [Link]
-
NIH. (n.d.). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. Retrieved from [Link]
-
ResearchGate. (2025). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (n.d.). In situ methods of nitrile oxide generation and cycloaddition. Retrieved from [Link]
-
ACS Publications. (2011). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Retrieved from [Link]
-
Organic Syntheses. (2023). Preparation of Highly-Substituted Pyridines via Diels- Alder Reactions of Vinylallenes and Tosyl Cyanide. Retrieved from [Link]
-
NIH. (2022). Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Retrieved from [Link]
-
RSC Publishing. (n.d.). Biosynthesis inspired Diels–Alder route to pyridines: synthesis of the 2,3-dithiazolylpyridine core of the thiopeptide antibiotics. Chemical Communications. Retrieved from [Link]
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RSC Publishing. (2018). Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF .... RSC Advances. Retrieved from [Link]
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Application Notes and Protocols for the Propargylation of Nucleophiles with 1-(4-Chlorophenyl)prop-2-yn-1-ol
Introduction: The Strategic Importance of Propargylation in Modern Drug Discovery
The introduction of the propargyl moiety into molecular frameworks is a cornerstone of contemporary medicinal chemistry and drug development.[1][2] Propargylated compounds are not merely synthetic curiosities; they are versatile intermediates and pharmacologically active agents in their own right. The terminal alkyne functionality serves as a powerful handle for further molecular elaboration via reactions such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), Sonogashira coupling, and Mannich reactions, enabling the construction of complex molecular architectures.[3] Furthermore, the propargylamine substructure is a privileged motif found in numerous approved drugs, including the monoamine oxidase (MAO) inhibitors Pargyline, Rasagiline, and Selegiline, which are critical in the management of neurodegenerative diseases like Parkinson's and Alzheimer's.[4]
1-(4-Chlorophenyl)prop-2-yn-1-ol is a secondary propargylic alcohol that offers a stable, readily available, and versatile platform for the propargylation of a diverse range of nucleophiles. The presence of the 4-chlorophenyl group can modulate the electronic properties and reactivity of the molecule, and potentially influence the biological activity of the resulting propargylated products. This guide provides a comprehensive overview of the synthetic strategies, detailed protocols, and mechanistic rationale for the propargylation of oxygen, nitrogen, sulfur, and carbon nucleophiles using this valuable reagent.
Reaction Mechanism: Activating the Propargylic Alcohol
The direct displacement of the hydroxyl group of an alcohol is energetically unfavorable due to the poor leaving group ability of the hydroxide ion (HO⁻). Therefore, activation of the hydroxyl group is a prerequisite for nucleophilic substitution. This is typically achieved through protonation in the presence of a Brønsted or Lewis acid catalyst. The protonated hydroxyl group can then depart as a water molecule, a much better leaving group, to form a resonance-stabilized propargylic carbocation. This carbocation is then susceptible to attack by a nucleophile.
The reaction of this compound with a nucleophile in the presence of a catalyst proceeds through the formation of a key propargylic carbocation intermediate. The 4-chlorophenyl group provides electronic stabilization to this carbocation. The subsequent nucleophilic attack can, in principle, occur at either the propargylic (C1) or the allenic (C3) position, leading to a mixture of propargylated and allenylated products. However, the regioselectivity can often be controlled by the choice of catalyst, solvent, and nucleophile.[5][6]
Figure 1: Generalized Reaction Mechanism. This diagram illustrates the acid-catalyzed activation of this compound to form a resonance-stabilized carbocation, followed by nucleophilic attack to yield the propargylated product.
Experimental Protocols
General Considerations:
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, particularly for reactions sensitive to moisture.
-
Inert Atmosphere: Reactions involving organometallic reagents or sensitive catalysts should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Purification: Products should be purified by column chromatography on silica gel unless otherwise noted.
Protocol 1: O-Propargylation of Phenols
The propargylation of phenols provides access to propargyl aryl ethers, which are valuable intermediates in organic synthesis.
Reaction Scheme:
Ar-OH + this compound → Ar-O-CH(C₆H₄Cl)C≡CH
Materials:
-
This compound
-
Substituted Phenol
-
Iron(III) chloride (FeCl₃) or Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted phenol (1.0 mmol) and this compound (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C under a nitrogen atmosphere, add the Lewis acid catalyst (e.g., FeCl₃, 0.1 mmol) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired propargyl aryl ether.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: A Lewis acid like FeCl₃ or BF₃·OEt₂ is employed to activate the hydroxyl group of the propargylic alcohol, facilitating its departure as a leaving group.[7]
-
Anhydrous Conditions: The reaction is sensitive to water, which can compete with the phenolic nucleophile and also deactivate the Lewis acid catalyst.
-
Stoichiometry: A slight excess of the propargylic alcohol is used to ensure complete consumption of the limiting phenol.
Protocol 2: N-Propargylation of Amines (A³ Coupling Variation)
The synthesis of propargylamines is of significant interest due to their prevalence in bioactive molecules.[1][2][4] A variation of the A³ (Aldehyde-Alkyne-Amine) coupling reaction can be adapted for the propargylation of secondary amines.
Reaction Scheme:
R₂NH + this compound → R₂N-CH(C₆H₄Cl)C≡CH
Materials:
-
This compound
-
Secondary Amine (e.g., morpholine, piperidine)
-
Copper(I) iodide (CuI)
-
Toluene or Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a mixture of the secondary amine (1.0 mmol), this compound (1.1 mmol), and CuI (0.05 mmol) in toluene (10 mL), stir the reaction at 80-100 °C.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate (10 mL).
-
Combine the filtrate and washings, wash with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, potentially with 1% triethylamine to prevent streaking) to yield the target propargylamine.
Causality Behind Experimental Choices:
-
Copper(I) Catalyst: Copper catalysts are well-known to activate terminal alkynes and facilitate the formation of C-N bonds in A³ coupling and related reactions.[8][9]
-
Elevated Temperature: The reaction often requires thermal energy to proceed at a reasonable rate.
-
Amine Stoichiometry: Using the amine as the limiting reagent is often practical if it is the more valuable component.
Protocol 3: S-Propargylation of Thiols
Propargyl sulfides are versatile building blocks in organic synthesis. The propargylation of thiols can be achieved under mild conditions.
Reaction Scheme:
R-SH + this compound → R-S-CH(C₆H₄Cl)C≡CH
Materials:
-
This compound
-
Thiol
-
Iron(III) chloride (FeCl₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the thiol (1.0 mmol) and this compound (1.2 mmol) in anhydrous acetonitrile (10 mL).
-
Add FeCl₃ (0.1 mmol) to the solution at room temperature.
-
Stir the mixture for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic extracts, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain the pure propargyl sulfide.
Causality Behind Experimental Choices:
-
Catalyst: Similar to O-propargylation, a Lewis acid like FeCl₃ can be used to activate the propargylic alcohol.[7]
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this transformation.
Protocol 4: C-Propargylation of Electron-Rich Arenes (Friedel-Crafts Type)
The direct C-propargylation of aromatic compounds is a powerful method for forming carbon-carbon bonds.
Reaction Scheme:
Ar-H + this compound → Ar-CH(C₆H₄Cl)C≡CH
Materials:
-
This compound
-
Electron-rich arene (e.g., anisole, 1,3-dimethoxybenzene)
-
Bismuth(III) triflate [Bi(OTf)₃] or Scandium(III) triflate [Sc(OTf)₃]
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the electron-rich arene (1.5 mmol) and this compound (1.0 mmol) in anhydrous 1,2-dichloroethane (10 mL), add the Lewis acid catalyst (e.g., Bi(OTf)₃, 0.05 mmol).
-
Stir the reaction mixture at room temperature to 50 °C for 6-24 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution (15 mL).
-
Extract the product with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the C-propargylated arene.
Causality Behind Experimental Choices:
-
Potent Lewis Acids: Stronger Lewis acids like metallic triflates are often required for the activation of the alcohol towards less nucleophilic carbon atoms of arenes.[5]
-
Arene as Solvent/Reagent: In some cases, the arene can be used in large excess, serving as both the nucleophile and the solvent.
Data Summary Table
| Nucleophile Type | Example Nucleophile | Catalyst | Solvent | Temp. (°C) | Typical Time (h) | Expected Yield |
| Oxygen | Phenol | FeCl₃ | DCM | 0 to RT | 2-6 | Good to Excellent |
| Nitrogen | Morpholine | CuI | Toluene | 80-100 | 4-12 | Moderate to Good |
| Sulfur | Thiophenol | FeCl₃ | CH₃CN | RT | 1-4 | Good to Excellent |
| Carbon | Anisole | Bi(OTf)₃ | DCE | RT to 50 | 6-24 | Moderate to Good |
Workflow Visualization
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent-free synthesis of propargylamines: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Substituted alkyne synthesis by propargylic substitution (propargylation) [organic-chemistry.org]
- 8. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 9. sciforum.net [sciforum.net]
Application Note & Protocols: Asymmetric Synthesis of Chiral 1-(4-Chlorophenyl)prop-2-yn-1-ol
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Chiral propargyl alcohols are cornerstone building blocks in modern organic synthesis, serving as versatile precursors for a multitude of complex molecular architectures found in pharmaceuticals and natural products. The controlled, enantioselective synthesis of these motifs is therefore of paramount importance. This document provides a detailed guide to the asymmetric synthesis of chiral 1-(4-chlorophenyl)prop-2-yn-1-ol via the reduction of the prochiral ynone, 1-(4-chlorophenyl)prop-2-yn-1-one. We present and contrast two robust, field-proven catalytic methods: the Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst, and a Noyori-type asymmetric transfer hydrogenation (ATH). This guide is designed to be a practical resource, elucidating not only the step-by-step protocols but also the underlying mechanistic principles that govern the high levels of stereocontrol achieved.
Introduction: The Significance of Chiral Propargyl Alcohols
The propargyl alcohol moiety is a trifunctional handle, containing a stereocenter, a hydroxyl group, and an alkyne. This combination allows for a rich variety of subsequent chemical transformations, making enantiomerically pure propargyl alcohols highly sought-after intermediates. The asymmetric reduction of α,β-ynones represents one of the most direct and atom-economical routes to these valuable compounds.[1] The target molecule, this compound, is a representative example whose synthesis showcases powerful techniques in modern asymmetric catalysis.
The primary challenge lies in differentiating the two prochiral faces of the ketone carbonyl. This is achieved by employing a chiral catalyst that creates a diastereomeric, energy-differentiated transition state, guiding the approach of the reducing agent to one face of the substrate over the other.
General Reaction Scheme
The overall transformation involves the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol.
Caption: General scheme for the asymmetric reduction of the target ynone.
Method A: Corey-Bakshi-Shibata (CBS) Catalytic Reduction
The CBS reduction is a highly reliable method for the enantioselective reduction of prochiral ketones.[2] It employs a chiral oxazaborolidine catalyst, which coordinates to the ketone and a stoichiometric borane reductant, organizing the transition state to ensure highly stereoselective hydride delivery.[2][3]
Mechanistic Rationale & Causality
The exceptional selectivity of the CBS reduction stems from the formation of a rigid, bicyclic transition state.
-
Catalyst Activation: The oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-proline, coordinates to a molecule of the stoichiometric reductant (e.g., borane-dimethyl sulfide, BH₃·SMe₂).[3]
-
Substrate Coordination: The ketone's carbonyl oxygen, being the most Lewis basic site, coordinates to the Lewis acidic boron atom of the catalyst. This coordination is sterically directed; the larger substituent on the ketone (the 4-chlorophenyl group) preferentially orients away from the bulky substituent on the catalyst to minimize steric hindrance.[1]
-
Hydride Transfer: The hydride is delivered intramolecularly from the coordinated borane to the carbonyl carbon through a six-membered, chair-like transition state. This fixed geometry ensures the hydride attacks a specific face of the ketone, leading to a predictable absolute stereochemistry in the product alcohol.[2] For an (S)-proline-derived catalyst, the (S)-alcohol is typically obtained.
Caption: Mechanistic pathway of the CBS-catalyzed ketone reduction.
Detailed Experimental Protocol (Method A)
Materials & Reagents:
-
1-(4-Chlorophenyl)prop-2-yn-1-one
-
(R)-(+)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard solvents for chromatography (Hexanes, Ethyl Acetate)
Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 1-(4-chlorophenyl)prop-2-yn-1-one (1.0 eq). Dissolve in anhydrous THF (approx. 0.1 M concentration).
-
Catalyst Addition: Cool the solution to -30 °C using a dry ice/acetonitrile bath. Add the (R)-Methyl-CBS catalyst solution (0.1 eq, 1 M in toluene) dropwise via syringe. Stir the solution for 15 minutes at this temperature. Rationale: This pre-incubation allows for the catalyst to be well-solvated before the reductant is introduced.
-
Reductant Addition: Add the borane-dimethyl sulfide complex (0.8 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -25 °C. Rationale: Slow addition of the borane is crucial to maintain catalytic turnover and prevent competing, non-selective background reduction.[1]
-
Reaction Monitoring: Stir the reaction mixture at -30 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol (5-10 eq) at -30 °C. Allow the mixture to warm to room temperature. Rationale: Methanol reacts with excess borane and breaks down the borate-alcohol complex, terminating the reaction.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove most of the THF.
-
Add ethyl acetate and 1 M HCl. Stir vigorously for 15 minutes.
-
Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification & Analysis:
-
Purify the crude product by flash column chromatography on silica gel (e.g., 10-20% ethyl acetate in hexanes).
-
Determine the enantiomeric excess (ee) of the purified alcohol by chiral High-Performance Liquid Chromatography (HPLC).
-
Method B: Noyori-Type Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a powerful and often more operationally simple alternative to reductions using boranes or molecular hydrogen.[4] It typically employs a ruthenium catalyst with a chiral diamine or amino alcohol ligand, and uses an inexpensive, safe hydrogen source like isopropanol or a formic acid/triethylamine mixture.[5]
Mechanistic Rationale & Causality
The catalytic cycle, in its simplified form, involves the following key steps:
-
Catalyst Activation: The Ru(II) precatalyst reacts with the hydrogen donor (e.g., isopropanol in the presence of a base) to form the active chiral ruthenium-hydride species.
-
Substrate Binding: The ynone coordinates to the metal center.
-
Hydrogen Transfer: The hydride on the ruthenium and a proton from the chiral ligand are transferred to the ketone in a concerted, outer-sphere mechanism. The chirality of the ligand creates a sterically defined pocket that dictates the facial selectivity of the hydrogen transfer.
-
Product Release & Regeneration: The resulting chiral alcohol and acetone (the oxidized hydrogen donor) are released, and the catalyst is regenerated to continue the cycle.[4]
Detailed Experimental Protocol (Method B)
Materials & Reagents:
-
1-(4-Chlorophenyl)prop-2-yn-1-one
-
[(R,R)-TsDPEN]RuCl(p-cymene) catalyst
-
Formic Acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
-
Azeotrope Preparation: In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine by carefully adding NEt₃ to HCOOH at 0 °C. Rationale: This pre-mixed azeotrope serves as a stable and effective hydrogen donor.
-
Reaction Setup: In a clean, dry flask, dissolve the [(R,R)-TsDPEN]RuCl(p-cymene) catalyst (0.01 eq, 1 mol%) in the chosen anhydrous solvent (e.g., MeCN). Add 1-(4-chlorophenyl)prop-2-yn-1-one (1.0 eq).
-
Initiation: Warm the mixture to 28-30 °C. Add the 5:2 HCOOH/NEt₃ azeotrope (2.5 eq) to the stirring solution.
-
Reaction Monitoring: Maintain the reaction at a constant temperature. The reaction is often accompanied by gentle CO₂ evolution. Monitor progress by TLC or HPLC until the starting material is consumed (typically 4-18 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution twice with water and once with saturated NaHCO₃ solution to remove residual formic acid and triethylammonium formate.
-
Wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification & Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC.
-
Performance Data Summary
The following table summarizes the typical performance expected from each method for the reduction of aryl ynones, based on literature precedents. Actual results may vary based on substrate purity and experimental precision.
| Parameter | Method A: CBS Reduction | Method B: Noyori ATH | Reference(s) |
| Catalyst Loading | 5-10 mol% | 0.5-2 mol% | [1],[5] |
| Reductant | BH₃·SMe₂ | HCOOH / NEt₃ | [3],[5] |
| Typical Temp. | -30 °C to -78 °C | 25 °C to 40 °C | [1],[5] |
| Yield | >90% | >90% | [1] |
| Enantiomeric Excess | >95% ee | >97% ee | [1] |
| Key Advantage | High reliability, predictable stereochemistry | Low catalyst loading, operational simplicity | [2],[4] |
Experimental Workflow Visualization
Caption: Standardized workflow for asymmetric reduction experiments.
References
- Synthesis of chiral propargyl alcohols following the base-induced elimin
- Propargyl alcohol synthesis by addition or C-C coupling (alkynyl
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023). Molecules.
- Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (2023).
- Corey, E. J., & Helal, C. J. (1997). Direct Catalytic Enantioselective Reduction of Achiral α,β-Ynones. Strong Remote Steric Effects Across the C−C Triple Bond. Journal of the American Chemical Society.
-
Enantioselective Alkynylation of Aldehydes Catalyzed by [2.2]paracyclophane-based Ligands. (2004). Organic Letters. [Link]
- Shibasaki, M., et al. (2005).
-
Graham, E. R., & Tykwinski, R. R. (2011). Chiral Propargyl Alcohols via the Enantioselective Addition of Terminal Di- and Triynes to Aldehydes. The Journal of Organic Chemistry. [Link]
-
Chiral propargyl alcohols via the enantioselective addition of terminal di- and triynes to aldehydes. (2011). PubMed. [Link]
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). Molecules.
-
Noyori Hydrogenation. (2022). YouTube. [Link]
-
Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules. [Link]
-
Nonlinear Effects in Asymmetric Catalysis. ResearchGate. [Link]
-
Corey–Itsuno reduction. Wikipedia. [Link]
-
Enantioselective reduction of ketones. Wikipedia. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-(4-Chlorophenyl)prop-2-yn-1-ol
Introduction
1-(4-Chlorophenyl)prop-2-yn-1-ol is a valuable propargyl alcohol derivative and a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its synthesis is most commonly achieved via the ethynylation of 4-chlorobenzaldehyde, which involves the nucleophilic addition of an acetylide anion to the aldehyde's carbonyl carbon.[3][4] While conceptually straightforward, this reaction, particularly when employing a Grignard reagent like ethynylmagnesium bromide, is notoriously sensitive to reaction conditions. Low yields are a frequent challenge, hindering research and development timelines.
This technical guide provides a comprehensive troubleshooting framework for researchers encountering difficulties in this synthesis. We will delve into the common pitfalls, explain the underlying chemical principles, and offer field-proven protocols to optimize your reaction outcomes.
Core Synthesis Pathway
The primary route involves the reaction of 4-chlorobenzaldehyde with an acetylide nucleophile. This is often prepared in situ as a Grignard reagent from a source of acetylene and a Grignard precursor (e.g., ethylmagnesium bromide) or directly from ethynylmagnesium bromide.
Caption: General reaction scheme for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My reaction yield is extremely low or I'm isolating no product at all. What are the primary causes?
A1: This is the most frequent issue and almost always points to problems with the integrity of the nucleophile (if using a Grignard reagent) or the purity of the starting materials.
-
Cause 1: Inactive or Quenched Grignard Reagent.
-
Explanation: Grignard reagents are potent nucleophiles but also strong bases, making them highly sensitive to moisture and atmospheric oxygen.[5][6] Any protic source, such as water in the solvent or on the glassware, will protonate and quench the reagent, rendering it inactive.[7][8] An oxidized layer of magnesium oxide on the magnesium turnings can also prevent the reaction from initiating.[5][9]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., Argon or Nitrogen).[9]
-
Use Anhydrous Solvents: Employ freshly distilled, anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. THF is often preferred as it can help stabilize the Grignard reagent.
-
Activate Magnesium: The magnesium surface must be reactive.[9] Use fresh, shiny magnesium turnings. If the surface appears dull, it can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5] A gentle grinding of the turnings in a dry glovebox can also be effective.
-
-
-
Cause 2: Poor Quality Starting Materials.
-
Explanation: The 4-chlorobenzaldehyde starting material can degrade over time. A common issue is oxidation to 4-chlorobenzoic acid. This acidic impurity will neutralize the basic Grignard reagent, reducing the amount available to react with the aldehyde.
-
Troubleshooting Steps:
-
Verify Aldehyde Purity: Check the purity of the 4-chlorobenzaldehyde by TLC or NMR. If significant acid impurity is detected, purify the aldehyde by distillation or recrystallization before use.
-
Proper Storage: Store aldehydes under an inert atmosphere and away from light to prevent oxidation.
-
-
Q2: My TLC analysis shows the consumption of starting material, but the yield of the desired product is low, and I see several side products. What are these impurities?
A2: The formation of side products is common when reaction conditions are not carefully controlled. Key side reactions include Wurtz coupling and reduction.
-
Cause 1: Wurtz-type Homocoupling.
-
Explanation: The Grignard reagent can react with any unreacted alkyl/aryl halide present, leading to the formation of a homocoupled product (R-R).[5] In the context of preparing ethynylmagnesium bromide from ethylmagnesium bromide and acetylene, this can lead to butane formation.
-
-
Cause 2: Reduction of the Aldehyde.
-
Explanation: If the Grignard reagent possesses β-hydrogens (like ethylmagnesium bromide), it can act as a reducing agent, converting the 4-chlorobenzaldehyde into 4-chlorobenzyl alcohol via a hydride transfer mechanism.[5][10] This competes directly with the desired nucleophilic addition.
-
Troubleshooting Steps:
-
Maintain Low Temperatures: The addition of the aldehyde to the Grignard solution is exothermic. This addition should be performed slowly and at a low temperature (e.g., 0 °C) to minimize side reactions.[5]
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acetylide nucleophile to ensure complete conversion of the aldehyde. A large excess can promote side reactions.
-
Order of Addition: Always add the aldehyde solution dropwise to the stirred Grignard reagent solution. Reversing the addition can create localized areas of high aldehyde concentration, favoring side reactions.
-
-
Caption: Competing reaction pathways in the synthesis.
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and purity.
Materials:
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl bromide (1.1 eq)
-
Acetylene gas (bubbled through)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with a drying tube, a dropping funnel, and a gas inlet adapter. Flame-dry the entire apparatus under vacuum and cool to room temperature under a stream of dry nitrogen or argon.[9]
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 eq) and a crystal of iodine in the flask.[5]
-
Add a small amount of anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of ethyl bromide (1.1 eq) in anhydrous THF.
-
Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. If it doesn't start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.
-
-
Ethynylation:
-
Cool the freshly prepared Grignard solution to 0 °C in an ice bath.
-
Bubble dry acetylene gas through the solution for 30-45 minutes to form ethynylmagnesium bromide.
-
-
Reaction with Aldehyde:
-
Dissolve 4-chlorobenzaldehyde (1.0 eq) in anhydrous THF.
-
Add the aldehyde solution dropwise to the stirred ethynylmagnesium bromide solution at 0 °C over 30 minutes.[5]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. This is preferred over dilute acid to minimize potential side reactions with the product.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Data Summary: Impact of Variables on Yield
| Variable | Condition | Expected Impact on Yield | Rationale & References |
| Solvent | THF vs. Diethyl Ether | THF generally gives higher yields. | THF has a higher boiling point and better solvating power for the magnesium alkoxide intermediate, preventing precipitation and improving reaction kinetics.[11] |
| Temperature | 0 °C vs. Room Temp (Aldehyde Addition) | 0 °C significantly improves yield. | Minimizes exothermic side reactions like reduction and enolization.[5][10] |
| Moisture | Anhydrous vs. Trace H₂O | Presence of water drastically reduces yield. | Grignard reagents are strong bases and are readily quenched by protic sources.[5][7][8] |
| Mg Activation | Activated vs. Non-activated | Activation is crucial for initiation and good yield. | Removes the passivating magnesium oxide layer, exposing a fresh, reactive metal surface.[5][9] |
Troubleshooting Workflow
If you are experiencing low yields, follow this logical workflow to diagnose the issue.
Caption: A step-by-step workflow for troubleshooting low yields.
References
- Benchchem. (n.d.). Troubleshooting low yields in Grignard reactions with Diisopentyl ether.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Industrial Processes with Propargyl Alcohol: A Comprehensive Guide.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Grignard Reactions with Diglyme.
- Reddit. (2020). Troubleshooting my grignard reactions.
- MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
- National Institutes of Health. (n.d.). Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide.
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of Propargyl Alcohol in Modern Chemical Synthesis.
- National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.
- Chegg. (2021). Solved During the Grignard reaction, I obtained a low.
- Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. reddit.com [reddit.com]
- 8. Solved During the Grignard reaction, I obtained a low | Chegg.com [chegg.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. reddit.com [reddit.com]
Preventing Meyer-Schuster rearrangement in propargyl alcohol synthesis
A Guide to Preventing the Meyer-Schuster Rearrangement and Other Common Pitfalls
Welcome to the Technical Support Center for propargyl alcohol synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable chemical intermediates. Propargyl alcohols are crucial building blocks in organic synthesis, but their preparation is often plagued by the undesired Meyer-Schuster rearrangement, leading to the formation of α,β-unsaturated carbonyl compounds.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully synthesize your target propargyl alcohols while minimizing or eliminating unwanted side reactions.
Understanding the Challenge: The Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols.[1] Under acidic conditions, the propargyl alcohol can rearrange to form an α,β-unsaturated ketone or aldehyde, a reaction that is often thermodynamically favorable and irreversible.[1]
A competing reaction, particularly for tertiary propargyl alcohols, is the Rupe rearrangement, which also leads to an α,β-unsaturated ketone, but through a different mechanistic pathway.[1] The presence of strong acids, high temperatures, and certain Lewis acids can promote these rearrangements, leading to low yields of the desired propargyl alcohol and complex product mixtures.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your propargyl alcohol synthesis and provides actionable solutions.
Q1: I'm observing a significant amount of an α,β-unsaturated ketone/aldehyde in my reaction mixture. How can I prevent this?
This is the classic signature of the Meyer-Schuster or Rupe rearrangement. The primary cause is the presence of acidic conditions.
Immediate Actions:
-
Neutralize the Reaction Mixture: If you suspect acidic contamination, immediately quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl).
-
Avoid Acidic Workup: During the workup procedure, use neutral or slightly basic aqueous solutions to wash the organic layer. Avoid washing with acidic solutions like dilute HCl.
Long-Term Prevention Strategies:
-
Catalyst Selection: Switch from traditional acid catalysts (e.g., H₂SO₄, p-TsOH) to milder alternatives. Lewis acids like Indium(III) chloride (InCl₃) or iron(III) chloride (FeCl₃) can be effective, but their acidity should be carefully considered.[2][3] For highly sensitive substrates, consider non-acidic catalytic systems.
-
Modern Catalytic Systems: Employ modern catalytic systems specifically designed to avoid these rearrangements. A highly effective method is the use of zinc triflate (Zn(OTf)₂) in combination with a chiral ligand like (+)-N-methylephedrine.[4][5] This system promotes the desired alkynylation under mild, neutral conditions.
-
Temperature Control: Perform the reaction at lower temperatures. The activation energy for the rearrangement is often higher than that of the desired addition reaction.
Q2: My reaction is sluggish or not going to completion, even with a recommended catalyst.
Several factors can contribute to a slow or incomplete reaction.
Troubleshooting Steps:
-
Reagent Quality: Ensure the aldehyde is pure and free of carboxylic acid impurities, which can inhibit the reaction. Distill the aldehyde if necessary. The alkyne should also be of high purity.
-
Solvent Purity: Use anhydrous solvents. Water can react with organometallic reagents and deactivate catalysts.
-
Catalyst Activity: If using a solid catalyst, ensure it has not been deactivated by exposure to air or moisture.
-
Activation of the Alkyne: For zinc-based systems, the in situ formation of the zinc acetylide is crucial. Ensure the base (e.g., a tertiary amine) is present in the correct stoichiometry to facilitate this step.
Q3: I'm synthesizing a chiral propargyl alcohol, but the enantiomeric excess (ee) is low.
Achieving high enantioselectivity requires careful control of the reaction conditions and reagents.
Optimization Strategies:
-
Ligand Purity: Use a chiral ligand of high enantiomeric purity.
-
Stoichiometry of Ligand and Catalyst: The ratio of the chiral ligand to the metal catalyst is critical. Optimize this ratio to achieve the best enantioselectivity.
-
Temperature: Lowering the reaction temperature can often improve enantioselectivity by favoring the transition state leading to the desired enantiomer.
-
Solvent Effects: The choice of solvent can significantly impact enantioselectivity. Screen different anhydrous solvents to find the optimal one for your specific substrate.
Q4: Besides the rearrangement products, I am observing other byproducts. What could they be?
Other common byproducts in propargyl alcohol synthesis include:
-
Aldol Condensation Products: Under basic conditions, aldehydes with α-hydrogens can undergo self-condensation.[6] To mitigate this, use a non-nucleophilic base or a catalytic system that does not require a strong base.
-
Ether Formation: In the presence of acidic catalysts, the propargyl alcohol product can react with another molecule of the alcohol or with the solvent to form an ether.
-
Over-reduction: If using a reducing agent to generate the propargyl alcohol, over-reduction to the corresponding alkane or alkene can occur. Careful control of the reducing agent stoichiometry and reaction time is necessary.
Frequently Asked Questions (FAQs)
Q: What is the fundamental difference between the Meyer-Schuster and Rupe rearrangements?
A: Both are acid-catalyzed rearrangements of propargyl alcohols to α,β-unsaturated carbonyl compounds. The key difference lies in the mechanism and the substitution pattern of the starting material. The Meyer-Schuster rearrangement is a[2][6]-hydroxyl shift, while the Rupe rearrangement proceeds via a[4][6]-hydroxyl shift and is more common for tertiary propargyl alcohols with an α-hydrogen.[1][7]
Q: Can I use Grignard reagents for propargyl alcohol synthesis without rearrangement?
A: Yes, Grignard reagents (alkynyl magnesium halides) are a classic and effective method for synthesizing propargyl alcohols. The reaction is typically carried out under basic conditions, which inherently avoids the acid-catalyzed Meyer-Schuster rearrangement. However, careful control of the reaction conditions is still necessary to avoid other side reactions.
Q: Are there any non-metallic catalysts that can prevent the rearrangement?
A: While most modern methods rely on metal catalysts, certain organocatalytic systems are being developed. However, for general applicability and high efficiency, metal-based catalysts like those employing zinc, indium, or iron are currently more established for preventing the Meyer-Schuster rearrangement.
Recommended Protocols for Preventing Meyer-Schuster Rearrangement
Here are detailed, step-by-step protocols for synthesizing propargyl alcohols using methods known to suppress the Meyer-Schuster rearrangement.
Protocol 1: Enantioselective Synthesis using Zn(OTf)₂ and (+)-N-Methylephedrine
This method is highly effective for the asymmetric addition of terminal alkynes to aldehydes, providing chiral propargyl alcohols with high enantiomeric excess and avoiding acidic conditions.[4][5]
Materials:
-
Zinc triflate (Zn(OTf)₂)
-
(+)-N-Methylephedrine
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Aldehyde
-
Terminal alkyne
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Zn(OTf)₂ (1.1 equivalents) and (+)-N-methylephedrine (1.2 equivalents).
-
Add anhydrous toluene to the flask and stir the resulting suspension at room temperature for 1-2 hours.
-
Add triethylamine (1.2 equivalents) to the suspension and continue stirring for another 30 minutes.
-
Add the terminal alkyne (1.5 equivalents) to the mixture and stir for 1 hour.
-
Cool the reaction mixture to the desired temperature (typically 0 °C to room temperature) and add the aldehyde (1.0 equivalent) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Indium(III) Chloride (InCl₃) Catalyzed Synthesis
InCl₃ is a mild Lewis acid that can catalyze the addition of terminal alkynes to aldehydes with a lower propensity for causing rearrangement compared to strong Brønsted acids.[4]
Materials:
-
Indium(III) chloride (InCl₃)
-
Anhydrous solvent (e.g., dichloromethane or acetonitrile)
-
Aldehyde
-
Terminal alkyne
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add InCl₃ (5-10 mol%).
-
Add the anhydrous solvent, followed by the aldehyde (1.0 equivalent) and the terminal alkyne (1.2-1.5 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Summary: Comparison of Catalytic Systems
The following table provides a comparative overview of different catalytic systems for propargyl alcohol synthesis, highlighting their advantages in preventing the Meyer-Schuster rearrangement.
| Catalyst System | Typical Conditions | Yields | Enantioselectivity (ee) | Key Advantages |
| Zn(OTf)₂ / (+)-N-Methylephedrine | Toluene, 0 °C to RT | High | Up to 99% | Excellent enantioselectivity, mild conditions, avoids rearrangement.[4][5] |
| InCl₃ | CH₂Cl₂ or CH₃CN, RT | Good to High | N/A (for achiral) | Mild Lewis acid, commercially available, good functional group tolerance.[4] |
| FeCl₃ | CH₂Cl₂, RT | Good to High | N/A (for achiral) | Inexpensive, readily available, effective for various nucleophiles.[2][3] |
| Au/Mo Bimetallic System | Toluene, RT | High | N/A (for achiral) | High catalytic activity, mild conditions. |
| Traditional Acid Catalysts (e.g., H₂SO₄) | Various | Variable | N/A | Prone to Meyer-Schuster and Rupe rearrangements, often leading to low yields of the desired alcohol.[1] |
Visualizing the Pathways: Reaction Mechanisms
Understanding the mechanistic pathways is crucial for controlling the reaction outcome.
Desired Reaction: Propargyl Alcohol Synthesis
Caption: Desired pathway for propargyl alcohol synthesis.
Undesired Pathway: Meyer-Schuster Rearrangement
Caption: Mechanism of the Meyer-Schuster rearrangement.
Troubleshooting Decision Tree
Sources
- 1. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 2. A general and efficient FeCl3-catalyzed nucleophilic substitution of propargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 5. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rupe Rearrgment | PPTX [slideshare.net]
Technical Support Center: Improving Regioselectivity in Cycloaddition Reactions of Propargyl Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert insights and practical solutions for controlling regioselectivity in cycloaddition reactions involving propargyl compounds. Poor regioselectivity is a common hurdle that can lead to difficult product purification and reduced yields of the desired isomer. This resource consolidates field-proven troubleshooting strategies, detailed protocols, and the underlying mechanistic principles to empower you to overcome these challenges in your own lab.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding regioselectivity in the cycloaddition of propargyl compounds.
Q1: What are the primary factors that control regioselectivity in these reactions?
Regioselectivity is fundamentally governed by a combination of electronic and steric factors within the transition state of the reaction.[1][2]
-
Electronic Effects : These relate to the distribution of electron density in the reactants. In many cycloadditions, the outcome is predicted by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is key. The regiochemistry is determined by the alignment of the orbitals that results in the lowest energy transition state.[3]
-
Steric Effects : This refers to the physical bulk of substituents on the reacting molecules. Bulky groups will preferentially orient themselves to minimize steric repulsion in the transition state, which can override electronic preferences and direct the reaction towards a specific regioisomer.[1][4][5]
-
Catalyst Control : In metal-catalyzed reactions, the catalyst itself is often the dominant factor. The metal and its associated ligands can completely change the reaction mechanism, favoring one regioisomeric pathway over another.[6][7][8] For example, gold(I) catalysts are known to activate propargyl systems to follow different cyclization pathways.[7]
Q2: What are the most common cycloaddition reactions with propargyl compounds where regioselectivity is a concern?
The most prominent example is the Huisgen 1,3-dipolar cycloaddition of azides with the alkyne of the propargyl compound. This reaction is central to "click chemistry" and is used to form 1,2,3-triazole rings.[9] The thermal, uncatalyzed version often yields a mixture of 1,4- and 1,5-regioisomers.[9][10] Catalyst choice, such as copper for the 1,4-isomer (CuAAC) or ruthenium for the 1,5-isomer (RuAAC), is the standard method for controlling this outcome.[8][11][12] Other relevant reactions include [4+2] Diels-Alder cycloadditions and various metal-catalyzed intramolecular cyclizations.[13]
Q3: How can I quickly determine the regiochemistry of my cycloaddition product?
The most definitive method is X-ray crystallography . However, for routine analysis, advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable.
-
1D NMR (¹H and ¹³C) : Chemical shifts can provide initial clues. For example, the proton on the triazole ring in a 1,4-disubstituted isomer typically appears at a different chemical shift than the corresponding proton in a 1,5-isomer.
-
2D NMR (HMBC, NOESY) :
-
Heteronuclear Multiple Bond Correlation (HMBC) is extremely powerful. Correlations between protons on the substituents and the carbons of the newly formed ring can unambiguously establish connectivity.
-
Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between protons, helping to confirm the spatial arrangement of substituents and thus the regiochemistry.
-
Section 2: Troubleshooting Guides
This section provides in-depth, question-and-answer-based solutions to specific experimental problems.
Problem Area: Azide-Alkyne Cycloadditions ([3+2] Reactions)
The formation of 1,2,3-triazoles is a cornerstone of modern drug development. However, achieving perfect regioselectivity between the 1,4- and 1,5-isomers is a frequent challenge.
Q: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) is yielding a mixture of 1,4- and 1,5-regioisomers. What is the likely cause?
A mixture of regioisomers in a CuAAC reaction is highly unusual and typically points to a deviation from the intended catalytic cycle. The standard CuAAC mechanism almost exclusively yields the 1,4-isomer.[9][14] If you are observing the 1,5-isomer, consider the following causes:
-
Insufficient Copper(I) : The active catalyst is Cu(I). If your reaction conditions (e.g., presence of oxygen) are oxidizing Cu(I) to the inactive Cu(II), the catalyzed pathway slows down. This may allow the background, uncatalyzed thermal Huisgen cycloaddition to occur, which produces a mixture of both isomers.[9]
-
Solution : Ensure your reaction is run under an inert atmosphere (nitrogen or argon). If starting from a Cu(II) salt (like CuSO₄), ensure you have an excess of a reducing agent, such as sodium ascorbate.
-
-
Ligand Failure or Absence : Certain ligands are used to stabilize the Cu(I) oxidation state and accelerate the reaction. If the ligand is degrading or absent, the catalytic efficiency may drop, again allowing the background thermal reaction to compete.
-
Solution : Verify the purity of your ligand. Tris(benzyltriazolylmethyl)amine (TBTA) is a common and robust choice for protecting the Cu(I) catalyst.
-
-
High Temperatures : The thermal cycloaddition becomes more competitive at elevated temperatures.[9]
-
Solution : CuAAC reactions are often efficient even at room temperature.[9] Avoid excessive heating unless necessary for difficult substrates. If heating is required, ensure your catalytic system is highly active and stable.
-
Q: I need to synthesize the 1,5-disubstituted triazole isomer, but my attempts result in the 1,4-isomer or a mixture. How can I selectively synthesize the 1,5-isomer?
To obtain the 1,5-regioisomer, you must switch from a copper catalyst to a ruthenium catalyst . This reaction is known as the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[11][12]
The reason for this switch lies in the different reaction mechanisms.
-
CuAAC Mechanism : Proceeds via the formation of a copper-acetylide intermediate, which then reacts with the azide. This stepwise process strongly favors the 1,4-regiochemistry.[15][16]
-
RuAAC Mechanism : Involves the formation of a six-membered ruthenacycle intermediate through an oxidative coupling process.[8][17] The subsequent reductive elimination from this intermediate selectively yields the 1,5-disubstituted triazole.[8][17]
Commonly used ruthenium catalysts include [CpRuCl] complexes like CpRuCl(PPh₃)₂ or Cp*RuCl(COD).[8][12][17] A key advantage of RuAAC is its tolerance for internal alkynes, which allows for the synthesis of fully substituted triazoles.[8][12]
dot
Caption: Catalyst selection flowchart for regioselective triazole synthesis.
Problem Area: Controlling Regioselectivity with Other Catalysts
Q: My gold-catalyzed reaction of a propargyl alcohol is giving a mixture of products. How can I improve the regioselectivity?
Gold(I) catalysts are powerful tools for activating alkynes, but their reactions can be complex, sometimes leading to multiple products through different pathways like cyclopropanation or [2+3] cycloadditions.[7] The regioselectivity in these systems is often delicately balanced.[18][19]
-
Choice of Oxidant/Additive : In oxidative rearrangements of propargyl alcohols, the choice of an external oxidant, like a pyridine-N-oxide, can be critical. The oxidant not only facilitates the reaction but can also coordinate to the gold center, influencing the steric and electronic environment and favoring one reaction pathway over others.[18]
-
Substituents on the Alkyne : The electronic nature of the substituent at the alkyne terminus plays a major role. Electron-withdrawing groups can stabilize transition states differently than electron-donating groups, potentially reversing the regioselectivity that might be predicted based on sterics alone.[1][6]
-
Troubleshooting Step : If possible, synthesize analogs of your propargyl substrate with different electronic groups (e.g., replace a phenyl group with a p-methoxyphenyl or a p-nitrophenyl group) to probe the electronic demand of the reaction. This can provide insight into the mechanism and guide rational substrate design.
-
-
Solvent Effects : The polarity of the solvent can influence the stability of charged intermediates or transition states.
-
Troubleshooting Step : Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, DMF). A less polar solvent might suppress pathways involving highly polar intermediates, thus improving selectivity for a desired product.[13]
-
Section 3: Key Experimental Protocols
Protocol A: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) to Favor the 1,5-Regioisomer
This protocol is adapted from methodologies described for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[8][17]
Materials:
-
Propargyl compound (alkyne) (1.0 equiv)
-
Organic azide (1.0-1.2 equiv)
-
CpRuCl(COD) or CpRuCl(PPh₃)₂ (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene, THF, or Dichloromethane)
-
Inert atmosphere glovebox or Schlenk line equipment
Procedure:
-
Preparation : In a glovebox or under a strong stream of argon/nitrogen, add the ruthenium catalyst (e.g., Cp*RuCl(COD)) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition : Dissolve the propargyl compound (alkyne) and the organic azide in the anhydrous, degassed solvent. Add the solution to the reaction vessel containing the catalyst.
-
Reaction : Seal the vessel and stir the mixture at room temperature. Reaction times can vary from a few hours to 24 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup : Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by flash column chromatography on silica gel.
-
Characterization : Confirm the 1,5-regiochemistry of the purified product using 1D and 2D NMR techniques (¹H, ¹³C, HMBC, NOESY).
Section 4: Summary of Factors Influencing Regioselectivity
The table below summarizes how key experimental variables can be tuned to control the regiochemical outcome of cycloaddition reactions involving propargyl compounds.
| Factor | Influence on Regioselectivity | Example & Rationale |
| Catalyst Choice | Dominant Control . Can completely invert selectivity by changing the reaction mechanism. | Cu(I) vs. Ru(II) in Azide-Alkyne Cycloadditions : Cu(I) forms a copper-acetylide, leading to the 1,4-isomer.[15] Ru(II) proceeds via a ruthenacycle, yielding the 1,5-isomer.[8][17] |
| Steric Hindrance | High Control . Bulky substituents on either reactant will favor the transition state that minimizes steric clash. | In a Diels-Alder reaction, a bulky group on the propargyl dienophile will favor the regioisomer where it is furthest from substituents on the diene.[1] |
| Electronic Effects | Moderate to High Control . Governed by HOMO-LUMO interactions. Can be tuned by altering substituents. | An electron-withdrawing group on the alkyne lowers its LUMO energy, enhancing its reactivity with the HOMO of a dipole and directing regioselectivity.[20][21] |
| Solvent Polarity | Subtle to Moderate Control . Can selectively stabilize polar intermediates or transition states, favoring one pathway. | In gold-catalyzed cyclizations, polar solvents like DMF can alter regioselectivity compared to non-polar solvents like toluene.[13] |
| Temperature | Subtle Control . Can influence the competition between catalyzed and uncatalyzed pathways or between kinetically and thermodynamically favored products. | In CuAAC, high temperatures may promote the background thermal reaction, leading to a loss of regioselectivity.[9] |
dot
Caption: General troubleshooting workflow for poor regioselectivity.
References
-
Li, Z., et al. (2022). Regioselective Cycloaddition and Substitution Reaction of Tertiary Propargylic Alcohols and Heteroareneboronic Acids via Acid Catalysis. Organic Letters, 24(25), 4507–4512. [Link]
-
Imrich, J., et al. (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes. Beilstein Journal of Organic Chemistry, 14, 1317–1348. [Link]
-
Tungen, J. E., & Fiksdahl, A. (2011). Gold(I) catalysed cycloaddition reactions of propargyl substrates. NTNU Open.[Link]
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
-
Li, Z., et al. (2022). Regioselective Cycloaddition and Substitution Reaction of Tertiary Propargylic Alcohols and Heteroareneboronic Acids via Acid Catalysis. ResearchGate.[Link]
-
Imrich, J., et al. (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes. Beilstein Journal of Organic Chemistry.[Link]
-
Imrich, J., et al. (2018). (PDF) [3 + 2]-Cycloaddition reaction of sydnones with alkynes. ResearchGate.[Link]
-
Escayola, S., et al. (2023). Acceleration and regioselectivity switching in 1,3-dipolar cycloaddition reactions confined in a bis-calix[7]pyrrole cage. Chemical Science, 14(33), 8899–8906. [Link]
-
Imrich, J., et al. (2018). [3 + 2]-Cycloaddition reaction of sydnones with alkynes. PMC - NIH.[Link]
-
Boren, B. C., et al. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed.[Link]
-
Hashmi, A. S. K., et al. (2012). Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones. The Journal of Organic Chemistry, 77(17), 7761–7767. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.[Link]
-
Fokin, V. V. (2010). 3 Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). ResearchGate.[Link]
-
Zhang, L., et al. (2010). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 110(9), 5501–5539. [Link]
-
Almendros, P., et al. (2024). One-Pot Regio- and Diastereoselective Gold-Catalyzed Propargylation of in Situ Activated Chromones and Consecutive Cyclization. Organic Letters.[Link]
-
Wender, P. A., et al. (2010). Electronic and steric control of regioselectivities in Rh(I)-catalyzed (5 + 2) cycloadditions: experiment and theory. Journal of the American Chemical Society, 132(37), 12943–12951. [Link]
-
Romo-Mancillas, A., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 8(2), 859-868. [Link]
-
Wender, P. A., et al. (2010). Electronic and Steric Control of Regioselectivities in Rh(I)-Catalyzed (5 + 2) Cycloadditions: Experiment and Theory. Journal of the American Chemical Society.[Link]
-
Belkheira, Y., et al. (2023). Understanding the mechanism and regio- and stereo selectivity of [3 + 2] cycloaddition reactions between substituted azomethine ylide and 3,3,3-trifluoro-1-nitroprop-1-ene, within the molecular electron density theory. Journal of Computational Chemistry, 44(12), 1208-1220. [Link]
-
Romo-Mancillas, A., et al. (2018). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Publishing.[Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952–3015. [Link]
-
Romo-Mancillas, A., et al. (2018). Understanding the mechanism and regioselectivity of the copper(I) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. ResearchGate.[Link]
-
Orita, A., et al. (2025). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chemical & Pharmaceutical Bulletin, 73(11), 1065-1074. [Link]
-
Basak, A., et al. (2017). Shifting the Reactivity of Bis-propargyl Ethers from Garratt-Braverman Cyclization Mode to 1,5-H Shift Pathway To Yield 3,4-Disubstituted Furans: A Combined Experimental and Computational Study. Semantic Scholar.[Link]
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Hashmi, A. S. K., et al. (2012). Regioselectivity Switch: Gold(I)-Catalyzed Oxidative Rearrangement of Propargyl Alcohols to 1,3-Diketones. The Journal of Organic Chemistry.[Link]
-
Dhara, K., et al. (2020). Scheme 2. General mechanism for the regioselective cycloaddition reactions. ResearchGate.[Link]
-
Jasiński, R., et al. (2022). Full Regio- and Stereoselective Protocol for the Synthesis of New Nicotinoids via Cycloaddition Processes with the Participation of Trans-Substituted Nitroethenes: Comprehensive Experimental and MEDT Study. Molecules, 27(21), 7298. [Link]
-
Li, B., et al. (2026). O2-Controlled Acid-Mediated Sulfenylation/Cyclization of Tethered Malononitriles and Sulfides toward Divergent Synthesis of Mono/Dithio-cyclopentenones. Organic Letters.[Link]
-
Khan Academy. (2017). Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy.[Link]
-
Li, Y., et al. (2024). Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization. Chemical Science.[Link]
-
Wang, W., et al. (2025). Mechanistic Insights into Regioselectivity and Its Evolution in On-Surface Polymerization. Journal of the American Chemical Society, 147(12), 10815-10822. [Link]
-
Abbiati, G., et al. (2024). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry.[Link]
-
Jasiński, R. (2023). On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study. Molecules, 28(11), 4496. [Link]
-
Essalhi, M., et al. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Molecules, 28(10), 4238. [Link]
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications.[Link]
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Milnes, K. K., et al. (2015). Steric and Electronic Substituent Effects Influencing Regioselectivity of Tetracene Endoperoxidation. The Journal of Organic Chemistry, 80(21), 11086–11091. [Link]
-
Chellegui, M., et al. (2024). Mechanistic insights into the regio- and stereoselectivity of [3+2] cycloaddition reactions between N-methyl-phenylnitrone and trans-1-chloro-2-nitroethylene within the framework of molecular electron density theory. New Journal of Chemistry.[Link]
-
Ashenhurst, J. Master Organic Chemistry. Master Organic Chemistry.[Link]
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Khan Academy Organic Chemistry. (2017). Regioselectivity, stereoselectivity, and stereospecificity. YouTube.[Link]
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Jasiński, R., & Woliński, P. (2024). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. Molecules, 29(13), 3042. [Link]
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Technical Support Center: Purification of 1-(4-Chlorophenyl)prop-2-yn-1-ol and its Derivatives
Prepared by: Senior Application Scientist, Chemical R&D Solutions
Welcome to the technical support guide for the purification of 1-(4-Chlorophenyl)prop-2-yn-1-ol and its related derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in achieving high purity for this important class of propargyl alcohols. We will address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and field-proven experience.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its purification?
A: Understanding the molecule's structure is paramount. This compound (MW: 166.60 g/mol ) possesses three key features that dictate its behavior[1]:
-
A Polar Alcohol Group (-OH): This group can engage in hydrogen bonding, which increases polarity and affinity for polar stationary phases (like silica gel) and polar solvents.
-
A Nonpolar Aryl Group (4-Chlorophenyl): This bulky, hydrophobic group contributes to solubility in nonpolar organic solvents. The electron-withdrawing nature of the chlorine atom slightly modifies the aromatic ring's electronic properties.
-
An Alkyne Moiety (-C≡CH): The triple bond provides a site for potential side reactions, especially under harsh thermal or acidic/basic conditions. Propargyl alcohols as a class are known to be thermally sensitive[2].
This combination of polar and nonpolar features gives the molecule an intermediate polarity, making solvent selection for both chromatography and crystallization a critical parameter. Its thermal instability makes high-temperature distillation challenging, often necessitating vacuum application[3].
Q2: What are the most common impurities I should expect during the synthesis of this compound?
A: The impurity profile depends heavily on the synthetic route. A common synthesis involves the addition of an ethynyl nucleophile (e.g., ethynylmagnesium bromide) to 4-chlorobenzaldehyde. Potential impurities include:
-
Unreacted 4-chlorobenzaldehyde: A common impurity if the reaction does not go to completion. It is less polar than the product alcohol.
-
Side-products from the Grignard reagent: Such as biphenyl derivatives or products from reaction with atmospheric moisture or CO₂.
-
Over-addition or rearrangement products: While less common for this specific transformation, they are always a possibility.
-
Decomposition products: Propargyl alcohols can decompose, especially if heated in a non-neutral medium, potentially forming aldehydes or other condensation products[3].
Q3: What are the principal purification techniques for this class of compounds?
A: The three primary methods are:
-
Silica Gel Column Chromatography: The most common and versatile method for this class of compounds. It effectively separates the product from less polar starting materials and nonpolar byproducts.
-
Recrystallization: An excellent choice if the crude product is a solid and a suitable solvent system can be identified. It is highly effective for removing small amounts of impurities and can be scaled up efficiently.
-
Vacuum Distillation: This method is only suitable for thermally stable derivatives. Due to the general thermal instability of propargyl alcohols, this technique should be approached with caution and is often a last resort[2][3].
The optimal strategy often depends on the scale of the reaction and the nature of the impurities.
Purification Strategy Selection Workflow
The following decision tree provides a general framework for selecting the appropriate purification technique.
Caption: Workflow for selecting a purification method.
Troubleshooting Guide
Part A: Column Chromatography
Column chromatography on silica gel is the workhorse technique for purifying this compound and its derivatives[4][5].
Q1: How do I select an appropriate solvent system (mobile phase)?
A: The goal is to find a solvent system that provides a retention factor (Rf) of 0.25-0.35 for your target compound on a TLC plate. This Rf range typically ensures good separation on a column. Start by testing with a relatively nonpolar system and gradually increase polarity.
Data Presentation: Common Solvent Systems
| Solvent System (v/v) | Polarity Index | Typical Application |
|---|---|---|
| Hexanes / Ethyl Acetate | Low to Medium | The most common starting point. A 4:1 or 3:1 ratio is often effective. |
| Hexanes / Dichloromethane | Low to Medium | Good for separating less polar compounds. |
| Dichloromethane / Methanol | Medium to High | Use for more polar derivatives. A 99:1 or 98:2 ratio is a good start. |
| Hexanes / Acetone | Low to Medium | Acetone is a more polar eluent than ethyl acetate and can provide different selectivity[6]. |
Experimental Protocol: TLC Solvent Screening
-
Dissolve a small sample of your crude material in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto at least three different TLC plates.
-
Prepare developing chambers with different solvent systems (e.g., 9:1 Hex/EtOAc, 4:1 Hex/EtOAc, 2:1 Hex/EtOAc).
-
Run the plates and visualize under a UV lamp and/or with a chemical stain (e.g., permanganate).
-
Choose the system that gives your product an Rf of ~0.3 and provides the best separation from major impurities.
Q2: My product is co-eluting with unreacted 4-chlorobenzaldehyde. What should I do?
A: This is a common problem as the aldehyde is less polar but can have overlapping Rf values.
-
Decrease Solvent Polarity: The aldehyde is significantly less polar than the product alcohol. By decreasing the polarity of your mobile phase (e.g., moving from 4:1 to 9:1 Hexanes/EtOAc), you will increase the retention of the alcohol on the silica more than the aldehyde, improving separation.
-
Use a Different Solvent System: Toluene can sometimes provide better separation for aromatic compounds. Try a Hexanes/Toluene/Ethyl Acetate system. The π-π interactions between the toluene and your aromatic compounds can alter selectivity.
Q3: My compound is streaking or "tailing" on the TLC plate and column. How can I fix this?
A: Tailing is often caused by strong interactions with the acidic silanol groups on the silica surface or by overloading the column.
-
Add a Modifier: Add a small amount (0.1-0.5%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. For a neutral alcohol like yours, this is less common, but if acidic impurities are present, triethylamine can help.
-
Check Sample Load: You may be loading too much material onto the column. A general rule is to load no more than 1-5% of the silica gel weight (e.g., 1-5 g of crude material for 100 g of silica).
-
Ensure Dry Loading: If the compound has poor solubility in the mobile phase, it can cause streaking. Adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
Column Chromatography Troubleshooting Flowchart
Caption: Troubleshooting common column chromatography issues.
Part B: Recrystallization
If your crude product is a solid with >80% purity, recrystallization is an excellent option for achieving high purity.
Q1: My compound "oils out" instead of forming crystals. What's wrong?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent system. The compound separates as a liquid instead of a solid.
-
Cause: The solution is being cooled too quickly, or the solvent is too nonpolar for the compound.
-
Solution 1: Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling promotes oiling.
-
Solution 2: Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to the oiled mixture and reheat until everything dissolves, then attempt to cool slowly again.
-
Solution 3: Change Solvents: Choose a solvent in which your compound is more soluble when hot. A binary (two-solvent) system is often the answer.
Q2: How do I choose a suitable solvent system for recrystallization?
A: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.
Experimental Protocol: Finding a Recrystallization Solvent
-
Place ~50 mg of your crude solid in a test tube.
-
Add a solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, the solvent is too good (compound is too soluble).
-
If it doesn't dissolve, heat the mixture gently. If it dissolves when hot but reappears upon cooling, you have found a good single solvent.
-
If it doesn't dissolve in a single hot solvent, try a binary system. Dissolve the compound in a small amount of a "good" hot solvent (one it's very soluble in, e.g., acetone). Then, add a "bad" hot solvent (one it's insoluble in, e.g., water or hexanes) dropwise until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow to cool slowly.
Data Presentation: Common Recrystallization Solvents
| Solvent | Polarity | Good Co-solvents | Notes |
|---|---|---|---|
| Water | High | Ethanol, Methanol, Acetone | Good for polar compounds, but less likely for this specific molecule unless derivatized. |
| Ethanol/Methanol | Medium-High | Water, Diethyl Ether, Hexanes | Excellent general-purpose solvents for moderately polar compounds[6][7]. |
| Isopropyl Alcohol | Medium | Water, Hexanes | Often a good choice for compounds that are greasy or difficult to crystallize[8]. |
| Ethyl Acetate | Medium | Hexanes | A versatile solvent. |
| Toluene | Low | Hexanes | Good for aromatic compounds; use with caution due to higher boiling point. |
| Hexanes | Very Low | Ethyl Acetate, Acetone, DCM | Typically used as the "bad" solvent in a binary pair. |
Q3: My compound is an oil at room temperature. Can I still use crystallization?
A: Yes, through a technique called co-crystal formation. Propargyl alcohols can form stable, crystalline complexes with certain tertiary diamines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO)[2]. The complex can be easily crystallized and purified. Afterwards, the complex is treated with a dilute acid to break it apart, allowing for the isolation of the pure liquid propargyl alcohol[2]. This is an advanced but highly effective method for purifying thermally sensitive oils.
Part C: Distillation
Q1: My product decomposed in the distillation flask. How can I prevent this?
A: This is the most significant risk with propargyl alcohols. They are prone to decomposition at elevated temperatures[2][3].
-
Use Vacuum Distillation: The primary solution is to distill under reduced pressure. Lowering the pressure significantly lowers the boiling point, allowing the compound to distill at a temperature below its decomposition point.
-
Avoid Local Overheating: Use a heating mantle with a stirrer to ensure even heating of the flask. Never heat a distillation flask to dryness, as this can cause explosive decomposition of residues.
-
Maintain a Neutral pH: Distillations in acidic or basic media can catalyze decomposition, leading to the formation of formaldehyde and other byproducts[3]. Ensure the material to be distilled has been neutralized during workup.
References
-
Al-Hourani, B. J., Al-Awaida, W. A., Al-Jahmani, A. A., Al-Qtaitat, A. I., & Tashtoush, H. I. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Molbank, 2024(1), M1843. [Link]
- Moffett, R. B. (1950). Process of purifying propargyl alcohol. U.S. Patent No. 2,527,358. Washington, DC: U.S.
-
Al-Hourani, B. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. ResearchGate. [Link]
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Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). [Link]
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Singh, R., & Kumar, D. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Creative Research Thoughts, 11(6). [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]
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Lee, G. A., & Kim, H. J. (2012). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Bulletin of the Korean Chemical Society, 33(9), 3121-3123. [Link]
- Miyake, Y., & Abe, S. (1988). Crystalline complex compounds of propargyl alcohols and tertiary diamines, and process of separation and purification of propargyl alcohols using the same.
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University of Colorado Boulder, Department of Chemistry. (n.d.). Common Solvents for Crystallization. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]
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- 3. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
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- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. reddit.com [reddit.com]
Propargylation of Arenes: A Technical Support Center for Navigating Side Reactions
The introduction of a propargyl group into an aromatic ring is a powerful transformation in organic synthesis, providing a versatile handle for further functionalization, particularly in the synthesis of complex molecules and drug candidates. However, this seemingly straightforward Friedel-Crafts-type reaction is often plagued by a variety of side reactions that can diminish yields, complicate purification, and lead to unexpected products. This guide is designed to serve as a technical support hub for researchers, providing in-depth, experience-driven answers to common challenges encountered during the propargylation of arenes.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific issues that you may encounter in your experiments, moving beyond simple procedural steps to explain the underlying chemical principles.
FAQ 1: My reaction is producing a mixture of mono-, di-, and even tri-propargylated products. How can I achieve selective mono-propargylation?
This is a classic case of polyalkylation , a common pitfall in Friedel-Crafts alkylation reactions. The initial mono-propargylated arene is often more electron-rich, and therefore more nucleophilic, than the starting arene. This increased reactivity makes it a more likely target for subsequent electrophilic attack by the propargyl cation, leading to over-alkylation.
Troubleshooting Guide:
-
Stoichiometry is Key: The most straightforward approach to favor mono-alkylation is to use a large excess of the arene relative to the propargylating agent.[1] This statistically increases the probability of the electrophile encountering an unreacted arene molecule. A starting point is to use 3-5 equivalents of the arene.
-
Catalyst Selection for Finesse, Not Force: The choice of catalyst can dramatically influence selectivity. While strong Lewis acids like AlCl₃ are effective, they can aggressively promote polyalkylation. Milder catalysts often provide greater control.
-
Gold Catalysts (e.g., AuCl₃): These have emerged as highly effective for achieving mono-propargylation due to their mildness and high reactivity at low concentrations.[2][3][4]
-
Boron Trifluoride Etherate (BF₃·Et₂O): Can be effective, but its selectivity can be highly substrate-dependent.[4]
-
Iron(III) Chloride (FeCl₃): Offers a cost-effective and efficient option for propargylation of electron-rich arenes, often with good regioselectivity.[4][5]
-
Metallic Triflates (e.g., Bi(OTf)₃, Sc(OTf)₃): These can be effective catalysts, but their use with less reactive arenes may lead to side products like dipropargylic ethers.[6][7]
-
-
Slow Addition of the Propargylating Agent: Adding the propargylating agent dropwise to the reaction mixture containing the arene and catalyst helps to maintain a low concentration of the electrophile, further disfavoring polyalkylation.
| Catalyst | Typical Loading | Selectivity for Mono-propargylation | Key Considerations |
| AuCl₃ | Low (e.g., 1-5 mol%) | High | Mild and highly reactive, good for sensitive substrates.[2][4] |
| BF₃·Et₂O | Stoichiometric or catalytic | Variable | Can lead to mono- or di-substitution depending on conditions.[4] |
| FeCl₃ | Catalytic (e.g., 10 mol%) | Good for electron-rich arenes | Cost-effective and efficient.[4][5] |
| Sc(OTf)₃ | Catalytic | Can lead to side products with less reactive arenes | May form dipropargylic ethers and propargyl ketones.[6][7] |
| p-TsOH | Catalytic | Can open competing pathways | A Brønsted acid catalyst that can be effective but may lead to isomers.[2][5] |
FAQ 2: I'm observing a significant amount of an isomeric byproduct with a C=C=C functional group. What is this and how can I prevent it?
You are likely observing the formation of an allene , a common and often major byproduct in propargylation reactions.[4] This occurs due to the ambident nature of the propargyl cation intermediate, which can be attacked by the arene at two different positions.
Mechanism of Allene Formation:
The propargyl cation exists in resonance with an allenyl cation. Nucleophilic attack by the arene at the γ-carbon of the allenyl cation leads to the formation of the undesired allene product.
Propargyl vs. Allenyl Cation Attack.
Troubleshooting Guide:
-
Catalyst and Ligand Effects: The choice of metal catalyst can influence the regioselectivity of the nucleophilic attack. Some transition metal catalysts, through the formation of metal-allenylidene intermediates, can favor the formation of the propargylated product.[2]
-
Steric Hindrance: Introducing steric bulk on the propargylating agent can disfavor attack at the more hindered γ-position, thus reducing allene formation.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored propargylated product over the kinetically formed allene.
FAQ 3: My starting arene is unreactive, and I'm getting dipropargylic ethers and ketones as the main products. What's happening?
When the arene is electron-poor or sterically hindered, its nucleophilic attack on the propargyl cation is slow.[6][7] This gives the propargyl cation time to react with other nucleophiles present in the reaction mixture. If you are using a propargyl alcohol as the starting material, another molecule of the alcohol can act as a nucleophile, leading to the formation of a dipropargylic ether. Subsequent rearrangement and hydration can then lead to ketone formation.
Troubleshooting Guide:
-
Increase Arene Reactivity: If possible, choose a more electron-rich arene or consider if the electronic properties of your substrate can be modified.
-
Change the Propargylating Agent: Instead of a propargyl alcohol, consider using a propargyl bromide or mesylate. These have better leaving groups and may not require as harsh conditions, potentially avoiding the side reactions involving the alcohol.
-
Use a More Active Catalyst System: For less reactive arenes, a stronger catalyst system might be necessary to promote the desired C-C bond formation. However, be mindful of the potential for increased side reactions. A careful balance must be struck.
-
The Nicholas Reaction: For complex and sensitive molecules, the Nicholas reaction provides an acid-mediated alternative for propargylation that can be effective where other methods fail.[8] It involves the use of a dicobalt hexacarbonyl-stabilized propargylium ion.[8]
FAQ 4: I'm trying to propargylate an aniline derivative, but the reaction is occurring on the nitrogen instead of the ring. How can I achieve C-propargylation?
This is a classic case of competing N- vs. C-alkylation. The lone pair on the nitrogen of an aniline is often more nucleophilic than the aromatic ring, leading to preferential N-propargylation.[6]
Troubleshooting Guide:
-
Protect the Amine: The most reliable way to ensure C-propargylation is to protect the amino group. Converting the amine to an amide (e.g., an acetamide) withdraws electron density from the nitrogen, making it less nucleophilic. The amide group is still an ortho-, para-director, guiding the propargylation to the desired positions on the ring. The protecting group can be removed in a subsequent step.
-
Acid Catalyst Considerations: In the presence of a strong acid catalyst, the amine will be protonated to form an ammonium salt. This deactivates the ring towards electrophilic substitution and will prevent the reaction from occurring at either site. Therefore, protection is the preferred strategy over simply adding more acid.
Experimental Protocols
Protocol 1: Selective Mono-propargylation of a Highly Activated Arene (e.g., 1,3,5-Trimethoxybenzene) using AuCl₃
This protocol is designed to minimize polyalkylation by using a mild catalyst and controlling stoichiometry.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the arene (e.g., 1,3,5-trimethoxybenzene, 3.0 mmol, 3.0 eq.).
-
Solvent and Catalyst Addition: Add anhydrous dichloromethane (DCM, 10 mL). Stir the solution until the arene is fully dissolved. Add AuCl₃ (0.01 mmol, 0.01 eq.).
-
Addition of Propargylating Agent: In a separate syringe, prepare a solution of the propargyl alcohol (1.0 mmol, 1.0 eq.) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting propargyl alcohol is consumed, quench the reaction with water (15 mL). Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure mono-propargylated product.
Protocol 2: Minimizing Allene Formation in the Propargylation of a Moderately Activated Arene (e.g., Anisole)
This protocol utilizes a common Lewis acid and careful temperature control.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anisole (5.0 mmol, 5.0 eq.) and anhydrous acetonitrile (15 mL).[4] Cool the solution to -20 °C.
-
Catalyst Addition: Slowly add FeCl₃ (0.1 mmol, 0.1 eq.) to the stirred solution.
-
Addition of Propargylating Agent: Add the propargyl alcohol (1.0 mmol, 1.0 eq.) dropwise over 20 minutes, ensuring the internal temperature does not rise above -15 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by TLC or GC-MS. The reaction may take several hours at this temperature.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Logical Troubleshooting Workflow
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Substituted arene synthesis by propargylation [organic-chemistry.org]
- 6. Electrophilic chemistry of propargylic alcohols in imidazolium ionic liquids: Propargylation of arenes and synthesis of propargylic ethers catalyzed by metallic triflates [Bi(OTf)3, Sc(OTf)3, Yb(OTf)3], TfOH, or B(C6F5)3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Electrophilic chemistry of propargylic alcohols in imidazolium ionic liquids: propargylation of arenes and synthesis of propargylic ethers catalyzed by metallic triflates [Bi(OTf)3, Sc(OTf)3, Yb(OTf)3], TfOH, or B(C6F5)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 1-(4-Chlorophenyl)prop-2-yn-1-ol
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst deactivation issues encountered during cross-coupling reactions involving 1-(4-chlorophenyl)prop-2-yn-1-ol. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific reasoning to empower you in your experimental work.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your cross-coupling reactions. The question-and-answer format is intended to help you quickly identify and resolve your experimental challenges.
Question 1: My Sonogashira coupling reaction of this compound with an aryl halide has stalled or is showing low conversion. What are the likely causes related to the catalyst?
Answer: Low conversion is a frequent issue and often points towards catalyst deactivation.[1] Several factors could be at play:
-
Palladium Black Formation: The appearance of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black, which is an inactive, aggregated form of palladium.[2] This is a common deactivation pathway in cross-coupling reactions. The primary cause is often the loss of the stabilizing ligand from the palladium(0) center, leading to the aggregation of "naked" palladium atoms.
-
Oxidative Degradation: Palladium(0) complexes, the active catalytic species in many cross-coupling reactions, are susceptible to oxidation by atmospheric oxygen, rendering them inactive.[3] Reactions must be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Ligand Degradation: The phosphine ligands commonly used to stabilize the palladium catalyst can themselves degrade, particularly at elevated temperatures or in the presence of certain reagents. For instance, triphenylphosphine can be oxidized to triphenylphosphine oxide.[3]
-
Insufficient Reduction of Pre-catalyst: Many palladium catalysts are supplied as stable palladium(II) pre-catalysts (e.g., PdCl₂(PPh₃)₂) that must be reduced in situ to the active palladium(0) species.[4][5] Incomplete reduction will result in a lower concentration of the active catalyst and consequently, lower conversion. The amine base, such as triethylamine, often acts as the reductant in the reaction mixture.[5]
Question 2: I'm observing significant formation of a homocoupled alkyne byproduct (Glaser coupling). How can I minimize this side reaction?
Answer: The formation of alkyne dimers through Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[3][6] This reaction is promoted by the presence of oxygen.
-
Minimize Oxygen: The most critical step is to ensure your reaction is rigorously deoxygenated. This involves using degassed solvents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
Consider Copper-Free Conditions: While copper(I) salts can increase the reaction rate, they are also notorious for promoting Glaser coupling.[3][6] Numerous copper-free Sonogashira protocols have been developed and may be a suitable alternative for your specific substrates.[6] In the absence of copper, a strong base is typically required to deprotonate the terminal alkyne.[7]
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes disfavor the homocoupling pathway.
Question 3: My reaction mixture has turned dark, and I suspect catalyst deactivation. How can I confirm this and what are my options?
Answer: A significant color change, particularly to dark brown or black, often indicates catalyst decomposition.[8] To investigate further, you can employ several analytical techniques:
-
Visual Inspection: As mentioned, the formation of a black precipitate is a strong indicator of palladium black formation.[2]
-
NMR Spectroscopy: Analysis of the crude reaction mixture by ³¹P NMR spectroscopy can provide information about the integrity of your phosphine ligands. The appearance of a new peak corresponding to triphenylphosphine oxide, for example, would confirm ligand oxidation.
-
Inductively Coupled Plasma (ICP) Analysis: To quantify palladium leaching or precipitation, you can analyze the reaction solution and any solid material by ICP-MS or ICP-OES.[9]
If catalyst deactivation is confirmed, here are some potential remedies:
-
Increase Catalyst Loading: While not ideal from a cost perspective, a higher catalyst loading might compensate for a certain degree of deactivation and push the reaction to completion.
-
Change the Ligand: Switching to a more robust, electron-rich, or sterically bulky phosphine ligand can enhance the stability of the palladium catalyst and prevent aggregation.[1]
-
Re-evaluate Your Reagents: Impurities in your starting materials, solvents, or base can act as catalyst poisons.[1] Ensure the purity of all components. For instance, amines can oxidize over time, so using a freshly distilled amine base is recommended.[8]
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in preventing catalyst deactivation in the Sonogashira coupling of this compound?
The base in a Sonogashira coupling serves multiple crucial roles. Primarily, it neutralizes the hydrogen halide (e.g., HCl) that is formed as a byproduct of the reaction.[10] This is critical because an acidic environment can promote catalyst degradation. The base also facilitates the deprotonation of the terminal alkyne, which is a key step in the catalytic cycle.[10][11] The choice of base can significantly impact reaction efficiency, with amine bases being the most common.[10]
Q2: Can the propargyl alcohol functionality of this compound contribute to catalyst deactivation?
Yes, the hydroxyl group of the propargyl alcohol can potentially interact with the palladium center. While this interaction is often key to certain desired transformations, it can also lead to the formation of undesired stable intermediates that can sequester the catalyst from the main catalytic cycle. Additionally, under certain conditions, propargyl alcohols can undergo side reactions like isomerization or elimination, which might generate species that could poison the catalyst.
Q3: Are there any specific considerations for the aryl chloride substrate in this reaction?
Aryl chlorides are generally less reactive than the corresponding aryl bromides or iodides in Sonogashira couplings.[12][13] This lower reactivity often necessitates more forcing reaction conditions, such as higher temperatures, which in turn can increase the rate of catalyst deactivation. The choice of a highly active catalyst system, often employing bulky, electron-rich phosphine ligands, is crucial for achieving good yields with aryl chlorides.
III. Experimental Protocols & Data
Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling of this compound
This protocol is a starting point and may require optimization for your specific aryl halide.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the aryl halide (1.0 equiv.), and this compound (1.2 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) via syringe, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Troubleshooting Catalyst Deactivation Scenarios
| Observation | Potential Cause | Recommended Action |
| Black precipitate forms | Palladium black formation[2] | Increase ligand-to-metal ratio; switch to a more stabilizing ligand; ensure strictly anaerobic conditions. |
| Reaction stalls at ~50% conversion | Insufficient active catalyst | Verify complete reduction of Pd(II) pre-catalyst; increase catalyst loading; check for impurities in reagents. |
| Significant alkyne homocoupling | Glaser coupling[3][6] | Rigorously degas all reagents and solvents; switch to a copper-free protocol. |
| No reaction | Catalyst poisoning or inactive catalyst | Purify all starting materials and solvents; use a fresh bottle of catalyst; consider a different palladium source. |
IV. Visualizing Catalyst Deactivation Pathways
The following diagram illustrates the primary pathways for palladium catalyst deactivation in a Sonogashira cross-coupling reaction.
Caption: Major catalyst deactivation pathways in Sonogashira coupling.
V. References
-
Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024, September 9). Applied Catalysts. Retrieved January 21, 2026, from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (2018, October 10). ACS Omega. Retrieved January 21, 2026, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Influence of base on the Sonogashira coupling reactiona. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). PMC. Retrieved January 21, 2026, from [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved January 21, 2026, from [Link]
-
palladium coupling catalyst activation. (2020, February 13). YouTube. Retrieved January 21, 2026, from [Link]
-
Catalyst Characterization Techniques. (2021, November 29). Hiden Analytical. Retrieved January 21, 2026, from [Link]
-
Palladium. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Copper-free Sonogashira coupling. (2008, August 15). The chemical reaction database. Retrieved January 21, 2026, from [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved January 21, 2026, from [Link]
-
Pd(II) to Pd(0) for Sonogashira CC. (2024, February 28). Reddit. Retrieved January 21, 2026, from [Link]
-
Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Recovery and/or reuse of palladium catalyst after a suzuki coupling. (n.d.). Google Patents. Retrieved January 21, 2026, from
-
Cross-coupling reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Catalysis Science & Technology (RSC Publishing). Retrieved January 21, 2026, from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Compounds as the Probable Catalytic Species but Ni(I) Compounds as Intermediates and Products. (2017, September 11). Organometallics - ACS Publications. Retrieved January 21, 2026, from [Link]
-
Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. (2025, August 9). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (n.d.). Chemical Reviews - ACS Publications. Retrieved January 21, 2026, from [Link]
-
Sonogashira Cross Coupling of homo-propargylic alcohols with bromobenzene. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit. Retrieved January 21, 2026, from [Link]
-
This compound. (n.d.). PubChem - NIH. Retrieved January 21, 2026, from [Link]
-
Cross-Coupling Between Aryl Halides and Aryl Alkynes Catalyzed by an Odd Alternant Hydrocarbon. (2024, June 6). PubMed. Retrieved January 21, 2026, from [Link]
-
Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. (2021, June 4). MDPI. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]
-
Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). eScholarship.org. Retrieved January 21, 2026, from [Link]
-
Pd-catalyzed cross-coupling reactions of alkyl halides. (2011, July 25). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Scale-Up Synthesis of 1-(4-Chlorophenyl)prop-2-yn-1-ol
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling the synthesis of 1-(4-Chlorophenyl)prop-2-yn-1-ol. This valuable propargyl alcohol serves as a key building block in medicinal chemistry and materials science. While its synthesis appears straightforward on paper, transitioning from bench-scale to pilot or manufacturing scale introduces significant challenges related to reagent handling, reaction control, and product purity. This document provides in-depth, field-proven insights in a practical question-and-answer format to address these critical issues.
Primary Synthetic Route: Nucleophilic Addition of Acetylide
The most industrially viable and scalable synthesis of this compound involves the nucleophilic addition of an acetylide anion to 4-chlorobenzaldehyde. The most common method utilizes an organometallic acetylide, specifically a Grignard reagent like ethynylmagnesium bromide (HC≡CMgBr), due to its high reactivity and cost-effectiveness.
The overall transformation is as follows:
Reaction Scheme: 4-Chlorobenzaldehyde + Ethynylmagnesium Bromide → this compound
This process, while robust, requires meticulous control over reaction parameters to ensure safety, high yield, and purity on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? The addition of ethynylmagnesium bromide to 4-chlorobenzaldehyde is the industry-standard approach. This Grignard reaction is favored for its high atom economy, the relatively low cost of starting materials (magnesium, ethyl bromide, acetylene, 4-chlorobenzaldehyde), and well-established reaction conditions.[1][2]
Q2: Why is strict moisture control so critical for this reaction? Grignard reagents are powerful nucleophiles and strong bases.[3][4] They react violently and exothermically with protic sources, especially water, which protonates the acetylide and quenches the reagent, rendering it inactive for the desired reaction. This not only reduces the yield but can also create hazardous pressure buildup in a sealed reactor. All glassware must be oven- or flame-dried, and all solvents must be anhydrous. The entire reaction sequence must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon).
Q3: What are the typical solvents used and why? Tetrahydrofuran (THF) is the solvent of choice.[5][6] THF is crucial because it solvates the magnesium center of the Grignard reagent, forming a stable complex (the Schlenk equilibrium) that maintains its solubility and reactivity.[6] Diethyl ether can also be used, but THF is generally preferred for its higher boiling point and better solvating ability for the Grignard reagent complex.
Q4: What are the main safety precautions for handling ethynylmagnesium bromide? Ethynylmagnesium bromide is highly reactive and air- and moisture-sensitive.[5][7] It is typically handled as a 0.5 M solution in THF. Key safety precautions include:
-
Inert Atmosphere: Always handle under nitrogen or argon.
-
Flammability: THF is highly flammable. All operations should be performed in a well-ventilated fume hood away from ignition sources.
-
Reactivity: Avoid contact with water, alcohols, and other protic solvents, as the reaction is violent.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves.
Q5: Can I use commercially available ethynylmagnesium bromide, or should I prepare it in situ? Commercial solutions are available and are excellent for lab-scale synthesis to ensure quality and save time. However, for pilot-scale and manufacturing, preparing the reagent in situ is significantly more cost-effective. The process typically involves bubbling purified acetylene gas through a solution of a precursor Grignard reagent, such as ethylmagnesium bromide.[2][6]
Q6: What is the expected purity and physical form of the final product? this compound is typically a white to off-white solid or semi-solid at room temperature.[8] After proper purification, such as recrystallization, a purity of >98% is achievable and expected for applications in drug development.[9]
Troubleshooting Guide: Scale-Up Challenges
This section addresses specific problems encountered during the scale-up of the synthesis.
Problem 1: Low or No Product Formation
Question: My reaction yield is very low, or I've recovered only unreacted 4-chlorobenzaldehyde. What are the most likely causes?
This issue almost always traces back to the quality and effective concentration of the Grignard reagent. The success of the entire synthesis hinges on the successful formation of ethynylmagnesium bromide.
Root Causes & Solutions:
-
Moisture Contamination: This is the most common culprit. Even trace amounts of water in the THF, on the glassware, in the starting materials, or from atmospheric leaks will destroy the Grignard reagent.
-
Solution: Ensure all glassware is rigorously oven-dried (>120°C overnight) and assembled hot under a positive pressure of inert gas. Use freshly opened, anhydrous grade solvents or solvents purified through a solvent purification system.
-
-
Poor Quality Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.
-
Solution: Use high-quality magnesium turnings. Before the reaction, activate the magnesium by either grinding it in a dry mortar and pestle to expose a fresh surface or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to etch the surface.[10] The initiation of the precursor Grignard formation (e.g., with ethyl bromide) is indicated by gentle refluxing and a cloudy appearance.[10]
-
-
Inefficient Acetylene Addition: If preparing the reagent in situ, improper addition of acetylene can lead to incomplete conversion or side reactions.
-
Solution: The acetylene gas must be purified to remove acetone, the solvent it is typically stored in.[1][6] This is done by passing the gas through a series of cold traps (-78°C). The addition to the ethylmagnesium bromide solution should be done slowly, below the surface of the liquid with good agitation, while maintaining the temperature below 30°C to prevent disproportionation to the di-Grignard derivative.[2]
-
-
Incorrect Stoichiometry: An inaccurate assessment of the Grignard reagent concentration will lead to using a substoichiometric amount relative to the aldehyde.
-
Solution: The concentration of Grignard reagents can vary between batches. It is crucial to titrate a small aliquot of the prepared ethynylmagnesium bromide solution before the main reaction to determine its exact molarity. A common method is titration against a known concentration of a secondary alcohol (like 2-butanol) with a colorimetric indicator (like 1,10-phenanthroline).
-
Problem 2: Significant Byproduct Formation
Question: My crude product is contaminated with significant impurities. What are they and how can I prevent them?
On a large scale, even minor side reactions can lead to significant quantities of impurities, complicating purification and reducing overall yield.
| Byproduct | Potential Cause | Prevention & Mitigation Strategy |
| 4-Chlorobenzyl alcohol | Reduction of the aldehyde by the Grignard reagent acting as a hydride donor (a minor pathway) or by impurities. | Ensure high-purity Grignard reagent. Maintain low reaction temperatures (-10°C to 0°C) during aldehyde addition to favor 1,2-addition over reduction. |
| Bis(4-chlorophenyl)methanol | If using a precursor Grignard like phenylmagnesium bromide, it can react with the aldehyde. | This is not an issue when using ethynylmagnesium bromide. It highlights the importance of complete conversion to the acetylide. |
| Wurtz-type Coupling Products | Reaction of the Grignard reagent with unreacted alkyl/aryl halides. | Ensure complete consumption of the initial halide (e.g., ethyl bromide) during the formation of the precursor Grignard reagent. |
| Enolization Products | The Grignard reagent can act as a base and deprotonate the aldehyde if it has α-hydrogens. | 4-chlorobenzaldehyde has no α-hydrogens, so this is not a concern for this specific synthesis. It is a critical consideration for other aldehydes. |
| Di-Grignard Byproducts | Formation of BrMg-C≡C-MgBr from disproportionation of the mono-Grignard.[2] | Avoid high temperatures (>30°C) during the formation of ethynylmagnesium bromide. Use a controlled, slow addition of acetylene. |
Problem 3: Exothermic Runaway / Poor Temperature Control
Question: The reaction temperature spiked unexpectedly during the addition of the aldehyde. How can I control the exotherm on a large scale?
The addition of an aldehyde to a Grignard reagent is highly exothermic. What is easily managed in an ice bath in a flask can become a serious safety hazard in a large reactor.
Solutions:
-
Reverse Addition: While typically the aldehyde is added to the Grignard, for better control, consider adding the Grignard reagent to the aldehyde solution. However, this can sometimes lead to more side products if the Grignard is not in excess. The standard mode of adding aldehyde to the Grignard is generally preferred.
-
Slow, Controlled Addition: The addition of the 4-chlorobenzaldehyde solution must be done slowly and dropwise. On a large scale, this means using a dosing pump with a well-defined addition rate.
-
Efficient Cooling: A simple ice bath is insufficient for large volumes. The reactor must have an efficient cooling jacket with a circulating coolant (e.g., glycol/water) capable of removing heat faster than it is generated.
-
Internal Temperature Monitoring: Do not rely on the jacket temperature. An internal temperature probe is mandatory to monitor the actual reaction temperature and control the addition rate accordingly. The target is to maintain an internal temperature between 0°C and 10°C.
-
Dilution: Running the reaction at a lower concentration (more solvent) can help dissipate heat, though this impacts reactor throughput. A balance must be found during process optimization.
Problem 4: Difficult Work-up and Product Isolation
Question: I'm struggling with persistent emulsions during the aqueous quench and extraction phase. How can I improve the work-up?
Quenching a large-scale Grignard reaction with water can lead to the formation of magnesium hydroxides (Mg(OH)₂), which are gelatinous and notoriously difficult to separate, causing severe emulsions.
Solutions:
-
Optimized Quenching Procedure: The best practice is to quench the reaction by slowly adding the reaction mixture to a cooled (0°C), vigorously stirred, saturated aqueous solution of ammonium chloride (NH₄Cl).[1] NH₄Cl is a weak acid that protonates the alkoxide and coordinates with magnesium salts, forming more soluble complexes that are less prone to forming emulsions.
-
Breaking Emulsions: If emulsions still form, several techniques can be employed:
-
Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase.
-
Allow the mixture to stand for an extended period without agitation.
-
Filter the entire biphasic mixture through a pad of a filter aid like Celite®. This can physically break up the emulsion layer.
-
Add a small amount of a different organic solvent to change the polarity.
-
Problem 5: Product Decomposition During Purification
Question: My product is turning dark and seems to be decomposing during vacuum distillation. Is there a better purification method?
Propargyl alcohols can be thermally labile and may decompose, polymerize, or eliminate water at elevated temperatures, especially if acidic or basic impurities are present.[11]
Solutions:
-
Avoid Distillation: Given that this compound is a solid, purification by distillation is high-risk and unnecessary.
-
Recrystallization: The preferred method for purification is recrystallization.
-
After work-up and solvent removal, dissolve the crude solid in a minimum amount of a hot solvent in which the product is soluble but the impurities are less so.
-
Suitable solvent systems include toluene/heptane, ethyl acetate/hexanes, or isopropanol/water. The ideal system should be determined experimentally.
-
Allow the solution to cool slowly to form pure crystals.
-
Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum. This method is highly effective, scalable, and avoids thermal stress on the product.
-
References
- US2527358A - Process of purifying propargyl alcohol.
-
A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines . Organic Letters, ACS Publications. [Link]
- US20030109757A1 - Method for separation and recovery of propargyl alcohol.
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks . Molecules, MDPI. [Link]
-
Optimization of the reaction conditions . ResearchGate. [Link]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks . National Institutes of Health. [Link]
-
1-phenyl-1-penten-4-yn-3-ol . Organic Syntheses. [Link]
-
Product Class 3: Propargylic Alcohols . Science of Synthesis, Thieme. [Link]
-
Simple Procedures for Ethynylmagnesium Bromide, Ethynyltrialkylsilanes and Ethynyltrialkylstannanes . Synthesis, Thieme. [Link]
-
Ethynylmagnesium bromide solution, 0.5 M in THF . Oakwood Chemical. [Link]
-
This compound . PubChem, National Institutes of Health. [Link]
-
7: The Grignard Reaction (Experiment) . Chemistry LibreTexts. [Link]
-
Grignard Reaction Experiment Part 1, Prelab . YouTube. [Link]
-
Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide . YouTube. [Link]
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Technical Support Center: Managing Ynone Stability in Cycloaddition Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of ynones during cycloaddition reactions. Ynones are powerful and versatile building blocks in organic synthesis due to their unique electronic properties.[1][2] However, their high reactivity can also lead to challenges with stability, often resulting in reduced yields and the formation of unwanted side products. This guide offers practical, field-proven insights to help you navigate these challenges and achieve successful outcomes in your cycloaddition reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Cycloaddition Product
Question: I am performing a [4+2] cycloaddition (Diels-Alder reaction) with an ynone as the dienophile, but I am observing very low to no yield of my target cyclohexene derivative. What are the likely causes and how can I improve my yield?
Answer:
Low yields in ynone-based Diels-Alder reactions often stem from the inherent instability of the ynone under the reaction conditions or competing side reactions. Here’s a breakdown of potential causes and troubleshooting steps:
Potential Causes:
-
Ynone Decomposition: Ynones are susceptible to decomposition, especially at elevated temperatures, which are sometimes required for Diels-Alder reactions.[3] This can occur through various pathways, including polymerization or nucleophilic attack if trace nucleophiles are present.
-
Competing Michael Addition: The electrophilic β-carbon of the ynone is highly susceptible to nucleophilic attack (Michael addition).[4] If your reaction mixture contains nucleophiles (e.g., trace water, amines, or even some solvents), a 1,4-conjugate addition can compete with the desired cycloaddition.[5]
-
Unfavorable Reaction Kinetics: The energy barrier for the desired cycloaddition may be too high under your current conditions, leading to slow reaction rates and allowing more time for decomposition pathways to occur.
Troubleshooting Strategies:
-
Optimize Reaction Temperature:
-
Initial Approach: Start the reaction at a lower temperature (e.g., room temperature or even 0 °C) and slowly increase it. While Diels-Alder reactions can be slow at lower temperatures, this minimizes the risk of thermal decomposition of the ynone.
-
Lewis Acid Catalysis: Employ a Lewis acid catalyst (e.g., Sc(OTf)₃, FeCl₃) to accelerate the cycloaddition at lower temperatures.[6][7] Lewis acids coordinate to the carbonyl oxygen of the ynone, lowering the LUMO energy and increasing its reactivity as a dienophile.[8]
-
-
Solvent Selection:
-
Aprotic, Non-Nucleophilic Solvents: Use dry, aprotic, and non-nucleophilic solvents such as toluene, dichloromethane (DCM), or tetrahydrofuran (THF). Ensure your solvents are rigorously dried to prevent nucleophilic attack by water.
-
Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can accelerate the desired cycloaddition by increasing the effective concentration of the reactants, potentially outcompeting decomposition pathways.[9]
-
-
Control of Nucleophiles:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen.
-
Proton Sponges: If acidic impurities might be generating nucleophiles, consider adding a non-nucleophilic base, such as a proton sponge, to the reaction mixture.
-
Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction of an Ynone
-
To a flame-dried round-bottom flask under an inert atmosphere, add the ynone (1.0 equiv) and the diene (1.2 equiv).
-
Dissolve the reactants in dry DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid (e.g., Sc(OTf)₃, 10 mol%) portion-wise while stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Caption: Strategies to favor cycloaddition over polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify and store ynones?
A1: Ynones should be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate). It is crucial to remove the solvent quickly at low temperatures to prevent decomposition on the rotary evaporator. For storage, ynones should be kept as a solid or a concentrated solution in a non-polar solvent at low temperatures (-20 °C or below) in a tightly sealed container under an inert atmosphere. Avoid prolonged storage, as they can degrade over time.
Q2: I'm performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an ynone. Are there specific stability concerns?
A2: Yes. While CuAAC is a robust "click" reaction, the basic conditions or additives sometimes used can be problematic for ynones. [10][11]For example, some amine ligands or bases can act as nucleophiles and lead to Michael addition side products.
-
Recommendation: Use a ligand that stabilizes the Cu(I) catalyst without being overly basic, such as tris(benzyltriazolylmethyl)amine (TBTA). Also, ensure your reaction is well-deoxygenated, as the oxidation of Cu(I) to Cu(II) can sometimes lead to side reactions. Using a reducing agent like sodium ascorbate is standard practice to maintain the Cu(I) oxidation state. [12] Q3: Can I use protic solvents for cycloaddition reactions involving ynones?
A3: It is generally not recommended. Protic solvents like alcohols or water can act as nucleophiles, leading to Michael addition to the ynone. [4]If the reaction requires a polar solvent, consider polar aprotic options like acetonitrile or DMF, ensuring they are anhydrous. In some specific, highly optimized cases, water has been used as a solvent for cycloadditions, but this is not a general rule and should be approached with caution. [13] Q4: My ynone seems to decompose on silica gel during purification. What are my alternatives?
A4: The acidic nature of silica gel can sometimes catalyze the decomposition of sensitive ynones.
-
Neutralize Silica: You can use silica gel that has been neutralized by washing with a dilute solution of a non-nucleophilic base (e.g., triethylamine in your eluent, typically 1-2%).
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil for your chromatography.
-
Non-Chromatographic Purification: If possible, recrystallization or distillation (for volatile ynones) are excellent alternatives to chromatography.
Data Summary
Table 1: Recommended Solvents and Catalysts for Ynone Cycloadditions
| Cycloaddition Type | Recommended Solvents (Anhydrous) | Common Catalysts | Key Considerations |
| [4+2] Diels-Alder | Toluene, Dichloromethane (DCM), THF | Sc(OTf)₃, FeCl₃, BF₃·OEt₂ | Lower temperatures are favored; Lewis acids increase reactivity. [6][8][14] |
| [3+2] with Azides (CuAAC) | t-BuOH/H₂O, THF, DMF | CuSO₄/Sodium Ascorbate, Cu(I) salts | Protects against nucleophilic attack from basic additives. [10][11] |
| [3+2] with Nitrones | DCM, Chloroform | Sc(OTf)₃, AgOAc | Lewis acid catalysis can improve regioselectivity and reaction rates. [6][15] |
| [2+2] Photocycloaddition | Acetone, Acetonitrile | None (Photochemical) | Requires inert atmosphere; radical inhibitors may be needed. [16] |
References
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Ynones in Reflex‐Michael Addition, CuAAC, and Cycloaddition, as Well as their Use as Nucleophilic Enols, Electrophilic Ketones, and Allenic Precursors. European Journal of Organic Chemistry. [Link]
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Conjugated Ynones in Organic Synthesis. Chemical Reviews. [Link]
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Recent advances in radical addition/divergent cyclization of ynones. Organic & Biomolecular Chemistry. [Link]
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Tandem Reactions of Ynones: via Conjugate Addition of Nitrogen‐, Carbon‐, Oxygen‐, Boron‐, Silicon‐, Phosphorus‐, and Sulfur‐Containing Nucleophiles. ResearchGate. [Link]
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Tandem reactions of ynones with nucleophiles via conjugate addition. ResearchGate. [Link]
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Total synthesis of natural products via conjugated ynone intermediates: a new millennium update. Organic & Biomolecular Chemistry. [Link]
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Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. [Link]
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The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]
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Sc(OTf)3-catalyzed [3 + 2]-cycloaddition of nitrones with ynones. RSC Publishing. [Link]
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On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects. MDPI. [Link]
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Direct synthesis of pyrroles via 1,3-dipolar cycloaddition of azomethine ylides with ynones. New Journal of Chemistry. [Link]
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Enone–alkene cycloadditions - Wikipedia. Wikipedia. [Link]
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Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. NIH. [Link]
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Click Step-Growth Polymerization and E/Z Stereochemistry Using Nucleophilic Thiol–yne/–ene Reactions: Applying Old Concepts for Practical Sustainable (Bio)Materials. Accounts of Chemical Research. [Link]
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Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers. [Link]
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The catalytic asymmetric 1,3-dipolar cycloaddition of ynones with azomethine ylides. Europe PMC. [Link]
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An Enzyme-Catalyzed [4+2] Cycloaddition is a Key Step in the Biosynthesis of Spinosyn A. Nature. [Link]
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Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
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Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. [Link]
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FeCl3-Catalyzed Synthesis of Ynones from Silylated Alkynes and Acetic Anhydride. PubMed. [Link]
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Conjugated Ynones in Organic Synthesis. ResearchGate. [Link]
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In Situ-Generated Ammonia Mediates Deep Restructuring of o -Bis-Ynones through a Cascade Process: One-Pot Synthesis of 2-Azafluorenones. ResearchGate. [Link]
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Comparative Study of Click Handle Stability in Common Ligation Conditions. ChemRxiv. [Link]
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Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. [Link]
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Recent Advances in the Enantioselective Organocatalytic [4+2] Cycloadditions. MDPI. [Link]
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Metal-Free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. ResearchGate. [Link]
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The Diels-Alder Cycloaddition. Chemistry LibreTexts. [Link]
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Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. [Link]
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Diels–Alder reaction - Wikipedia. Wikipedia. [Link]
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Diels-Alder reaction -- challenging problem. Reddit. [Link]
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The Diels-Alder Reaction. Master Organic Chemistry. [Link]
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On the ozone protection of polymers having non-conjugated unsaturation. ResearchGate. [Link]
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Formation of Peroxynitrite, [O-N-O-O]-, via a Cascade of Reactions between Ozonide and Ammonia. PubMed. [Link]
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Troubleshooting guide for the synthesis of propargylic alcohols
Welcome to the technical support center for the synthesis of propargylic alcohols. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this important transformation. Here, we address common challenges in a direct question-and-answer format, grounding our advice in mechanistic principles and field-proven insights to ensure the success of your experiments.
Section 1: Core Synthetic Strategies & General FAQs
This section covers fundamental questions about the primary methods used to synthesize propargylic alcohols.
Q1: What are the most common and reliable methods for synthesizing propargylic alcohols?
A1: The synthesis of propargylic alcohols is typically achieved through the nucleophilic addition of an alkyne to a carbonyl compound (an aldehyde or ketone).[1] The most prevalent methods include:
-
Addition of Organometallic Acetylides: This is the most versatile approach. It involves preparing a metal acetylide (e.g., from a terminal alkyne using Grignard reagents or organolithiums) and then reacting it with a carbonyl compound.[2]
-
Favorskii Reaction: This classic method involves the in-situ formation of a metal acetylide from a terminal alkyne using a strong base like potassium hydroxide (KOH) or sodium amide (NaNH2), which then adds to a carbonyl group.[1][3]
-
Barbier-Type Reactions: In this approach, the organometallic reagent is generated in-situ in the presence of the carbonyl substrate.[4] This is often done with metals like zinc, indium, or tin, which are less sensitive to moisture than Grignard or organolithium reagents.[4][5]
-
Asymmetric Alkynylation: For synthesizing chiral propargylic alcohols, catalytic enantioselective methods are employed. A popular system involves using zinc triflate (Zn(OTf)₂) with a chiral ligand like (+)-N-methylephedrine.[6]
Q2: How does the Favorskii reaction work, and when should I choose it?
A2: The Favorskii reaction mechanism begins with the deprotonation of a terminal alkyne by a strong base to form a nucleophilic acetylide anion.[1] This anion then attacks the electrophilic carbon of an aldehyde or ketone to form the propargylic alcohol after an aqueous workup.[1][3]
Choose the Favorskii reaction when you need a cost-effective, straightforward method and are working with ketones. While it can be used with aldehydes, it is often less efficient due to a competing side reaction, the aldol condensation.[3] Special solvents like DMSO may be required to achieve good results with aldehydes.[3]
Caption: Favorskii Reaction Mechanism.
Q3: What is the key difference between a Grignard reaction and a Barbier reaction for this synthesis?
A3: The fundamental difference lies in how the organometallic nucleophile is generated.
-
Grignard Reaction: The organomagnesium reagent (the Grignard reagent) is prepared first in a separate step before the aldehyde or ketone is added.
-
Barbier Reaction: The organometallic species is generated in situ, meaning the alkyl halide, metal (e.g., zinc), and carbonyl compound are all present in the reaction flask at the same time.[4]
The Barbier approach is often considered a "greener" alternative because the metals used (like zinc or indium) are less sensitive to water, allowing the reaction to be run in aqueous media under milder conditions.[4] In contrast, Grignard reagents are extremely moisture-sensitive and require strictly anhydrous conditions.[7]
Section 2: Troubleshooting Guide for Common Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My reaction is complete, but instead of the desired propargylic alcohol, I've isolated an α,β-unsaturated ketone. What happened?
A4: This is a classic case of the Meyer-Schuster rearrangement . This is an acid-catalyzed isomerization of secondary or tertiary propargylic alcohols into α,β-unsaturated ketones or aldehydes.[8] The presence of even trace amounts of acid during the reaction or, more commonly, during the aqueous workup can trigger this unwanted pathway.[3][8]
Troubleshooting Steps:
-
Neutralize the Workup: Ensure your workup is performed under neutral or slightly basic conditions. Use a saturated solution of ammonium chloride (NH₄Cl) or a bicarbonate buffer for quenching instead of acidic solutions.
-
Avoid Acidic Catalysts: If your primary synthesis uses a Lewis acid catalyst, consider alternative methods if the rearrangement is persistent. Gold catalysts, for example, are known to promote the Meyer-Schuster rearrangement.[9]
-
Purification Conditions: Be mindful during chromatographic purification. Silica gel can be slightly acidic. If you suspect this is an issue, you can neutralize the silica gel by washing it with a solvent mixture containing a small amount of triethylamine before preparing your column.
Caption: Troubleshooting Decision Tree.
Q5: My reaction using a Grignard or organolithium reagent is not starting or is giving very low yields. What are the likely causes?
A5: Organometallic reactions of this type are highly sensitive to atmospheric moisture and the quality of the reagents.[7] Failure to initiate or low yields almost always point to one of the following issues:
-
Moisture Contamination: Water will rapidly quench organometallic reagents. Ensure all glassware is oven- or flame-dried immediately before use and that the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents like THF and diethyl ether are hygroscopic and must be handled accordingly.
-
Reagent Quality: Organolithium reagents (like n-BuLi) and Grignard reagents can degrade over time. It is best practice to titrate them periodically to determine their exact concentration.[7] Aldehydes can oxidize to carboxylic acids on storage; distilling them before use is recommended.
-
Grignard Initiation: The formation of the Grignard reagent itself can sometimes be sluggish. You can often initiate it by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Q6: I am trying to add an acetylide to a molecule that also contains an acidic proton (e.g., another alcohol or amine). How can I prevent the organometallic reagent from just acting as a base?
A6: This is a classic chemoselectivity problem. The highly basic organometallic reagent will deprotonate the most acidic proton in the molecule. To prevent this, you must use a protecting group .[10] For terminal alkynes, the acidic acetylenic proton itself often needs protection if other manipulations are required.[11][12]
Trialkylsilyl groups, such as Trimethylsilyl (TMS) or Triethylsilyl (TES), are the most common protecting groups for terminal alkynes.[10][11] They are easily introduced and can be selectively removed under mild conditions.[13]
Section 3: Protocols & Data
Table 1: Common Protecting Groups for Terminal Alkynes
| Protecting Group | Introduction Conditions | Deprotection Conditions | Key Features & Notes |
| Trimethylsilyl (TMS) | TMSCl, Et₃N or n-BuLi then TMSCl | Mildly basic (K₂CO₃, MeOH) or fluoride source (TBAF, THF)[13] | Most common, easily removed. Not very sterically hindered. |
| Triethylsilyl (TES) | TESCl, base | Fluoride source (TBAF) or acidic conditions | More stable than TMS to some conditions. |
| t-Butyldimethylsilyl (TBDMS) | TBDMSCl, imidazole, DMF | Fluoride source (TBAF) | Much more sterically hindered and robust than TMS.[11] |
| 2-hydroxyprop-2-yl | Acetone, base (Retro-Favorskii) | KOH, propan-2-ol (heating)[3] | Used in the context of the Favorskii reaction for protection.[1] |
Experimental Protocol: Synthesis of 1-phenylprop-2-yn-1-ol via Grignard Reaction
This protocol provides a detailed methodology for a standard alkynylation.
1. Reagent Preparation & Setup:
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
Add magnesium turnings to the flask.
-
Prepare a solution of ethynyl bromide in anhydrous THF in the dropping funnel.
2. Grignard Reagent Formation:
-
Add a small portion of the ethynyl bromide solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and gentle reflux), add a single crystal of iodine.
-
Once initiated, add the remaining ethynyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the resulting dark grey solution at room temperature for 1 hour to ensure complete formation of the ethynylmagnesium bromide.
3. Alkynylation Reaction:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of freshly distilled benzaldehyde in anhydrous THF dropwise via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.
4. Workup and Purification:
-
Cool the reaction mixture back to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylprop-2-yn-1-ol.[14]
Section 4: Safety Considerations
Q7: What are the primary safety hazards when working with organometallic reagents like Grignard and organolithium compounds?
A7: The primary hazard is their pyrophoric nature .[7] Many organolithium reagents, like tert-butyllithium, and even concentrated Grignard reagents can ignite spontaneously upon contact with air and react explosively with water.[7][15]
Mandatory Safety Precautions:
-
Work in a Fume Hood: Always handle these reagents in a certified chemical fume hood to contain potential fires and ventilate vapors.[7][16]
-
Inert Atmosphere: Use air-free techniques, such as a Schlenk line or a glove box, to handle these reagents.[7][15]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate gloves (nitrile gloves are common, sometimes doubled with neoprene gloves for extra protection).[16][17]
-
Quenching: Never add water directly to a large amount of organometallic reagent. For quenching reactions or destroying residual reagent, use a less reactive protic source first, such as isopropanol, added slowly at low temperatures, followed by ethanol, and then finally water.[7]
-
Fire Extinguisher: Keep a Class D fire extinguisher (for combustible metals) or a bucket of sand readily accessible. NEVER use a water or carbon dioxide extinguisher on an organometallic fire.[7]
References
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Favorskii reaction. In: Wikipedia. Accessed January 21, 2026. [Link]
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Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. Accessed January 21, 2026. [Link]
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A3 Coupling Reaction. Chemistry LibreTexts. Updated June 23, 2025. [Link]
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Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. Accessed January 21, 2026. [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health (NIH). Accessed January 21, 2026. [Link]
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Plausible steps in the formation of propargylic alcohol 1a. ResearchGate. Accessed January 21, 2026. [Link]
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Silanes as Protecting Groups for Terminal Alkyne. Gelest Technical Library. Accessed January 21, 2026. [Link]
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Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. National Institutes of Health (NIH). Accessed January 21, 2026. [Link]
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Synthesis of primary propargylic alcohols from terminal alkynes using rongalite as the C1 unit. Organic & Biomolecular Chemistry (RSC Publishing). Accessed January 21, 2026. [Link]
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The Catalytic, Enantioselective Favorskii Reaction: In Situ Formation of MetalAlkynylides and Their Additions to Aldehydes. Organic Reactions. Accessed January 21, 2026. [Link]
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Recent advances in the direct transformation of propargylic alcohols to allenes. Organic Chemistry Frontiers (RSC Publishing). Accessed January 21, 2026. [Link]
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Recent Progress of Protecting Groups for Terminal Alkynes. sioc-journal.cn. Accessed January 21, 2026. [Link]
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Product Class 3: Propargylic Alcohols. Science of Synthesis. Accessed January 21, 2026. [Link]
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Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. National Institutes of Health (NIH). Published August 12, 2022. [Link]
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Gold(I)-Catalyzed Synthesis of Heterocycles via Allene Oxide from Propargylic Alcohols. The Journal of Organic Chemistry - ACS Publications. Published July 21, 2022. [Link]
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Favorskii Rearrangement. NROChemistry. Accessed January 21, 2026. [Link]
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Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. The Journal of Organic Chemistry - ACS Publications. Accessed January 21, 2026. [Link]
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A Biocatalytic Platform for the Synthesis of Enantiopure Propargylic Alcohols and Amines. Organic Letters - ACS Publications. Published June 7, 2022. [Link]
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Favorskii rearrangement. In: Wikipedia. Accessed January 21, 2026. [Link]
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Synthesis of Homopropargyl Alcohols via Sonochemical Barbier-Type Reaction. ResearchGate. Published August 7, 2025. [Link]
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Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. Journal of Chemical Education - ACS Publications. Published June 15, 2022. [Link]
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Synthesis of homopropargyl alcohols via sonochemical Barbier-type reaction. Semantic Scholar. Published February 9, 2004. [Link]
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Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. White Rose Research Online. Published June 15, 2022. [Link]
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Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry. Medium. Published November 1, 2024. [Link]
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Validation & Comparative
Comparing the reactivity of 1-(4-Chlorophenyl)prop-2-yn-1-ol with other propargyl alcohols
An In-Depth Guide to the Reactivity of Propargyl Alcohols: A Comparative Analysis of 1-(4-Chlorophenyl)prop-2-yn-1-ol
Introduction
Propargylic alcohols are a cornerstone class of molecules in modern organic synthesis, prized for their versatility and dense functionality.[1][2] These compounds feature a hydroxyl group adjacent to a carbon-carbon triple bond, creating a unique electronic environment that serves as a launchpad for a diverse array of chemical transformations. Their utility stems from the ability to react at the hydroxyl group, the alkyne, or through rearrangements that engage the entire propargylic system.
This guide provides a detailed comparative analysis of the reactivity of This compound [3], a secondary propargyl alcohol bearing an electron-withdrawing substituent on its aromatic ring. By juxtaposing its performance against other aryl-substituted propargyl alcohols in key synthetic transformations, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how electronic effects govern reaction pathways and outcomes. We will delve into the mechanistic underpinnings of these reactions, supported by experimental data and detailed protocols, to offer actionable insights for laboratory applications.
Pillar 1: Fundamental Principles of Reactivity
The reactivity of a propargyl alcohol is not monolithic; it is a nuanced interplay of electronic effects, steric hindrance, and the choice of catalyst. Understanding these factors is critical to predicting and controlling reaction outcomes.
The Role of the Propargylic Carbocation
Many reactions of propargylic alcohols, particularly under acidic conditions, proceed through a key propargylic carbocation intermediate. The stability of this cation is paramount and is directly influenced by the electronic nature of the substituents.
-
Electron-Withdrawing Groups (EWGs): The 4-chloro substituent in our topic compound is a classic example of an EWG. Through its inductive effect, it pulls electron density away from the aromatic ring and, consequently, from the benzylic carbon bearing the positive charge. This destabilizes the carbocation, making its formation less favorable. As a result, reactions proceeding via this intermediate may require more forcing conditions (e.g., stronger acids, higher temperatures) or may proceed more slowly compared to analogs with electron-neutral or donating groups.[4][5]
-
Electron-Donating Groups (EDGs): Conversely, substituents like methoxy (-OCH₃) or methyl (-CH₃) donate electron density, stabilizing the adjacent carbocation through resonance or hyperconjugation. This stabilization accelerates the rate of reactions that rely on cation formation.
Catalyst-Mediated Activation
The choice of catalyst dictates which part of the propargylic alcohol is activated, thereby steering the reaction down a specific path.
-
Brønsted and Lewis Acids (e.g., H₂SO₄, TsOH, FeCl₃, BF₃·OEt₂): These catalysts activate the hydroxyl group by protonating it or coordinating to it, transforming it into a good leaving group (water or a metal complex).[5][6][7] This facilitates the formation of the propargylic carbocation, initiating rearrangements or substitution reactions.
-
Transition Metal Catalysts (e.g., Au, Ag, Ru, Co): Soft transition metals have a high affinity for the π-system of the alkyne. Gold and silver catalysts, for instance, can activate the triple bond towards nucleophilic attack, enabling reactions under exceptionally mild conditions.[8][9] Dicobalt octacarbonyl, used in the Nicholas reaction, forms a stable complex with the alkyne that dramatically stabilizes the propargylic cation, altering the reactivity profile completely.[10][11]
Pillar 2: Comparative Reactivity in Key Transformations
We will now examine the behavior of this compound in three fundamental transformations, comparing it directly with its phenyl and 4-methoxyphenyl analogs to highlight the impact of the 4-chloro substituent.
The Meyer-Schuster Rearrangement
The Meyer-Schuster rearrangement is the acid-catalyzed isomerization of a secondary or tertiary propargyl alcohol into an α,β-unsaturated ketone or aldehyde.[12][13] The reaction is a powerful tool for synthesizing enones, which are valuable intermediates in pharmaceutical synthesis.
Mechanism: The reaction begins with the protonation of the hydroxyl group by an acid catalyst, followed by its departure as water to form a propargylic carbocation. This cation is in resonance with an allene carbocation, which is then attacked by a water molecule. Tautomerization of the resulting enol yields the final α,β-unsaturated carbonyl compound.[12]
Caption: Mechanism of the Meyer-Schuster Rearrangement.
Comparative Analysis: The rate-determining step involves the formation of the propargylic carbocation. Consequently, the electron-withdrawing 4-chlorophenyl group is expected to hinder this reaction. Experimental data confirms that propargyl alcohols with electron-withdrawing groups require more robust catalytic systems or higher temperatures to achieve comparable yields to their electron-rich counterparts. Gold catalysts are particularly effective for this transformation, often proceeding at room temperature.[8]
Table 1: Comparison of Meyer-Schuster Rearrangement Yields
| Propargyl Alcohol Substrate | Catalyst | Conditions | Yield (%) | Reference |
| 1-Phenylprop-2-yn-1-ol | H₂SO₄ | Toluene, 90°C, 18h | ~85% | [2] |
| This compound | H₃PO₂ | Toluene, 90°C, 18h | 82% (E/Z 9:1) | [2] |
| 1-(4-Methoxyphenyl)prop-2-yn-1-ol | AuCl₃ (5 mol%) | CH₂Cl₂, rt, 30 min | >95% | [8] |
Experimental Protocol: Hypophosphorous Acid-Catalyzed Meyer-Schuster Rearrangement [2]
-
To a stirred solution of the propargylic alcohol (1.0 mmol) in technical toluene (1.0 mL), add an aqueous solution of hypophosphorous acid (H₃PO₂, 50 wt%, 0.1 mmol, 10 mol%).
-
Heat the reaction mixture to 90 °C and stir for 18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired α,β-unsaturated carbonyl compound.
The Nicholas Reaction
The Nicholas reaction is a powerful method for the propargylic substitution of alcohols, particularly for substrates that are sensitive to strongly acidic or basic conditions.[11][14] It leverages the remarkable ability of a dicobalt hexacarbonyl cluster to stabilize a propargylic cation.
Mechanism: The alkyne first reacts with dicobalt octacarbonyl (Co₂(CO)₈) to form a stable tetrahedral cluster. Treatment with a Lewis acid (e.g., BF₃·OEt₂) promotes the departure of the hydroxyl group to generate a cobalt-stabilized carbocation. This intermediate is highly electrophilic and readily attacked by a wide range of nucleophiles. Finally, oxidative decomplexation (e.g., with ceric ammonium nitrate) removes the cobalt cluster to furnish the substituted alkyne.[10][15]
Caption: Simplified Mechanism of the Nicholas Reaction.
Comparative Analysis: The overwhelming stability imparted by the Co₂(CO)₆ cluster largely masks the electronic influence of the aryl substituent. The positive charge is significantly delocalized onto the cobalt atoms, making the formation of the cation favorable regardless of whether an EWG or EDG is present.[16] Consequently, this compound is an excellent substrate for the Nicholas reaction, displaying reactivity and yields comparable to other arylpropargyl alcohols.
Table 2: Comparison of Nicholas Reaction Yields with Various Nucleophiles
| Propargyl Alcohol Substrate | Nucleophile | Yield (%) | Reference |
| This compound | Allyltrimethylsilane | ~70-80% (Expected) | [10] |
| 1,3-Diphenylprop-2-yn-1-ol | Anisole | 91% | [5] |
| 1-Phenylprop-2-yn-1-ol | 2-Methylfuran | 72% | [10] |
Experimental Protocol: The Nicholas Reaction [10]
-
Complexation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the propargylic alcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 mmol) and stir the mixture at room temperature for 1-2 hours until TLC analysis indicates complete formation of the red-brown cobalt complex.
-
Cation Formation and Trapping: Cool the solution to 0 °C. Add the nucleophile (e.g., allyltrimethylsilane, 2.0 mmol) followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂, 1.5 mmol).
-
Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is the cobalt complex of the substituted alkyne.
-
Decomplexation: Dissolve the crude complex in acetone (15 mL) and cool to 0 °C. Add ceric ammonium nitrate (CAN, 4.0 mmol) portion-wise over 10 minutes.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Remove the solvent under reduced pressure, dilute the residue with water, and extract with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography.
Lewis Acid-Catalyzed Propargylic Substitution
Direct substitution of the hydroxyl group with carbon or heteroatom nucleophiles can be efficiently achieved using Lewis acid catalysts like iron(III) chloride (FeCl₃).[5] This method provides a more atom-economical alternative to the Nicholas reaction for certain nucleophiles and substrates.
Mechanism: The Lewis acid (FeCl₃) coordinates to the hydroxyl oxygen, enhancing its leaving group ability. Subsequent departure generates the propargylic carbocation, which is then intercepted by a nucleophile (such as an electron-rich aromatic ring in a Friedel-Crafts type reaction) to afford the final product.
Caption: Mechanism for FeCl₃-Catalyzed Propargylic Substitution.
Comparative Analysis: Unlike the Nicholas reaction, this direct substitution relies on an uncomplexed carbocation. Therefore, the electronic nature of the aryl ring plays a significant role. While the electron-withdrawing 4-chlorophenyl group destabilizes the cation, FeCl₃ is a sufficiently powerful Lewis acid to promote the reaction effectively. Published data shows that both electron-rich and electron-poor arylpropargyl alcohols are viable substrates, though electron-rich systems may react faster or under milder conditions.[5]
Table 3: Comparison of FeCl₃-Catalyzed Substitution with Anisole
| Propargyl Alcohol Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| 1-Phenylprop-2-yn-1-ol | Anisole | FeCl₃ (5 mol%), CH₂Cl₂, rt, 1h | 89% | [5] |
| This compound | Anisole | FeCl₃ (5 mol%), CH₂Cl₂, rt, 1.5h | 85% | [5] |
| 1-(4-Methoxyphenyl)prop-2-yn-1-ol | Anisole | FeCl₃ (5 mol%), CH₂Cl₂, rt, 0.5h | 92% | [5] |
Experimental Protocol: FeCl₃-Catalyzed Propargylation of Anisole [5]
-
To a solution of this compound (1.0 mmol) and anisole (1.5 mmol) in anhydrous dichloromethane (5 mL), add anhydrous FeCl₃ (0.05 mmol, 5 mol%).
-
Stir the mixture at room temperature for 1.5 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with the addition of water (10 mL).
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the propargylated product.
Conclusion
The reactivity of this compound is a clear illustration of the principles of physical organic chemistry in action. The electron-withdrawing nature of the 4-chloro substituent consistently influences its behavior in reactions that proceed through a carbocation intermediate.
-
In the Meyer-Schuster rearrangement and Lewis acid-catalyzed substitutions , the destabilizing effect of the chlorine atom makes the formation of the propargylic cation more challenging compared to electron-rich analogs, though potent catalysts can readily overcome this barrier.
-
In the Nicholas reaction , the powerful stabilizing effect of the dicobalt hexacarbonyl cluster effectively levels the playing field, rendering the electronic nature of the aryl substituent largely irrelevant and making the reaction exceptionally robust and predictable across a wide range of substrates.
By understanding these relationships between substrate electronics and reaction mechanism, chemists can make informed decisions when designing synthetic routes, selecting the optimal conditions and catalytic systems to achieve their desired molecular targets with precision and efficiency.
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Recent Advances on the Lewis Acid-Catalyzed Cascade Rearrangements of Propargylic Alcohols and Their Derivatives. ACS Publications. [Link]
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Gold Catalysed Reactions of Propargylic Alcohols. UCL Discovery. [Link]
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Recent Progress in Application of Propargylic Alcohols in Organic Syntheses. ResearchGate. [Link]
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Catalytic σ-activation of carbon-carbon triple bonds: Reactions of propargylic alcohols and alkynes. The Royal Society of Chemistry. [Link]
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Scope and advances in the catalytic propargylic substitution reaction. RSC Publishing. [Link]
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Propargyl alcohol rearrangements by acid or metal activation. ResearchGate. [Link]
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The Meyer-Schuster rearrangement for the synthesis of alpha,beta-unsaturated carbonyl compounds. Semantic Scholar. [Link]
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Mechanism of the Meyer--Schuster rearrangement (Journal Article). OSTI.GOV. [Link]
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A3 coupling reaction. Wikipedia. [Link]
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Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines. ResearchGate. [Link]
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Activation of o-Propargyl Alcohol Benzaldehydes under Acetalization Conditions for Intramolecular Electrophile Intercepted Meyer–Schuster Rearrangement. The Journal of Organic Chemistry. [Link]
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A3 Coupling Reaction. Chemistry LibreTexts. [Link]
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Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances. [Link]
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Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. PMC - NIH. [Link]
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A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. [Link]
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Nicholas Reaction. NROChemistry. [Link]
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Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes. PMC - PubMed Central. [Link]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. NIH. [Link]
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Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. PMC - NIH. [Link]
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Investigating chemical diversity: o -propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Electrochemically-Mediated Oxidation of Sensitive Propargylic Benzylic Alcohols. OSTI.GOV. [Link]
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A Comparative Analysis of the Biological Activity of 1-(4-chlorophenyl)prop-2-yn-1-ol and its Bromo-Analogue
A Technical Guide for Researchers in Drug Discovery and Development
Prepared by: Gemini, Senior Application Scientist
Introduction
In the ever-evolving landscape of medicinal chemistry, the exploration of novel scaffolds for therapeutic intervention is paramount. Phenylpropargyl alcohols, a class of compounds characterized by a phenyl ring and a propargyl alcohol moiety, have garnered interest for their potential biological activities. The introduction of halogens to aromatic systems is a well-established strategy in drug design to modulate physicochemical properties and enhance biological efficacy. This guide provides an in-depth comparative analysis of the anticipated biological activities of two such analogues: 1-(4-chlorophenyl)prop-2-yn-1-ol and its bromo-counterpart, 1-(4-bromophenyl)prop-2-yn-1-ol.
While direct comparative experimental data for these specific compounds is not extensively available in the public domain, this guide will leverage established principles of structure-activity relationships (SAR), data from closely related analogues, and proposed mechanisms of action to provide a predictive comparison of their potential as antifungal and anticancer agents. This document is intended to serve as a valuable resource for researchers, providing both a theoretical framework and practical experimental protocols to investigate this promising class of molecules.
Physicochemical Properties: The Foundation of Biological Activity
The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile. The key difference between the two subject compounds lies in the halogen substitution at the para-position of the phenyl ring: chlorine versus bromine.
| Property | This compound[1] | 1-(4-bromophenyl)prop-2-yn-1-ol[2] |
| Molecular Formula | C₉H₇ClO | C₉H₇BrO |
| Molecular Weight | 166.60 g/mol | 211.05 g/mol |
| XLogP3 | 1.9 | 2.1 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Rotatable Bond Count | 2 | 2 |
The substitution of chlorine with bromine results in a notable increase in molecular weight and a slight increase in the predicted lipophilicity (XLogP3). This enhanced lipophilicity of the bromo-analogue may influence its ability to traverse cellular membranes, a critical factor for reaching intracellular targets.
Comparative Biological Activity: An SAR-Guided Perspective
Based on structure-activity relationship studies of related halogenated compounds, we can infer the likely trends in the antifungal and anticancer activities of our target molecules.
Antifungal Activity
The presence of a halogen at the para-position of a phenyl ring is often associated with enhanced antimicrobial activity. Studies on halogenated phenolic compounds have demonstrated their inhibitory effects on microbial growth. The proposed mechanism for aromatic alcohols often involves the disruption of the fungal cell membrane. The lipophilic phenyl group is thought to facilitate the insertion of the molecule into the lipid bilayer, leading to increased permeability and cell death.
Illustrative Antifungal Activity Data:
| Compound | Halogen Substitution | Expected MIC (µg/mL) vs. C. albicans |
| Phenylpropargyl alcohol | None | >128 |
| This compound | 4-Chloro | 32 - 64 |
| 1-(4-bromophenyl)prop-2-yn-1-ol | 4-Bromo | 16 - 32 |
The trend suggests that the bromo-analogue may exhibit more potent antifungal activity than the chloro-analogue. This can be attributed to the greater lipophilicity and polarizability of bromine, potentially leading to stronger interactions with the fungal cell membrane.
Anticancer Activity
The 4-bromophenyl moiety has been identified as a critical feature for the anticancer activity of several classes of compounds. This suggests that 1-(4-bromophenyl)prop-2-yn-1-ol may possess notable cytotoxic activity against cancer cell lines. The proposed anticancer mechanisms for phenylacetylenic alcohols are multifactorial and include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Illustrative Anticancer Activity Data:
The following table provides hypothetical IC₅₀ (half-maximal inhibitory concentration) values against the MCF-7 human breast cancer cell line, based on the known importance of the 4-bromophenyl group in anticancer activity.
| Compound | Halogen Substitution | Expected IC₅₀ (µM) vs. MCF-7 |
| Phenylpropargyl alcohol | None | >100 |
| This compound | 4-Chloro | 20 - 50 |
| 1-(4-bromophenyl)prop-2-yn-1-ol | 4-Bromo | 5 - 20 |
Consistent with the antifungal trend, the bromo-analogue is predicted to be a more potent anticancer agent. The increased molecular size and lipophilicity of bromine may enhance binding to intracellular targets, leading to a more pronounced cytotoxic effect.
Proposed Mechanisms of Action
Antifungal Mechanism
The primary proposed antifungal mechanism for aromatic alcohols is the disruption of the fungal cell membrane's integrity. The lipophilic nature of the halogenated phenyl ring is thought to facilitate the molecule's insertion into the lipid bilayer. This disrupts the membrane's structure and function, leading to the leakage of essential intracellular components and ultimately, cell lysis. The hydroxyl group is also believed to be crucial for this activity.
Caption: Proposed antifungal mechanism of aryl propargyl alcohols.
Anticancer Mechanism
The anticancer activity of phenylacetylenic alcohols is likely more complex, potentially involving multiple cellular pathways. Two prominent proposed mechanisms are the induction of apoptosis and cell cycle arrest.
1. Induction of Apoptosis: These compounds may trigger the intrinsic apoptotic pathway by modulating the expression of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases, the executioners of apoptosis.
Caption: Proposed apoptosis induction pathway.
2. Cell Cycle Arrest: Phenylpropargyl alcohols may also interfere with the cell cycle machinery, leading to arrest at specific checkpoints, such as G2/M. This prevents cancer cells from dividing and proliferating.
Caption: Proposed mechanism of cell cycle arrest.
Experimental Protocols
To empirically validate the predicted biological activities, the following standardized in vitro assays are recommended.
Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compounds against a fungal strain.
Workflow:
Caption: Workflow for antifungal susceptibility testing.
Step-by-Step Protocol:
-
Preparation of Compounds: Prepare stock solutions of this compound and 1-(4-bromophenyl)prop-2-yn-1-ol in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans ATCC 90028) on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (medium only). Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., ~50% reduction in turbidity) compared to the positive control. This can be assessed visually or by reading the absorbance at 490 nm with a microplate reader.
Anticancer Activity Screening: MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO-treated cells) and a blank (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Conclusion
Based on established structure-activity relationships, both this compound and its bromo-analogue are promising candidates for investigation as novel antifungal and anticancer agents. The bromo-analogue, 1-(4-bromophenyl)prop-2-yn-1-ol, is predicted to exhibit superior biological activity due to the physicochemical properties of bromine. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. Further research into this class of compounds, including the elucidation of their specific molecular targets and in vivo efficacy studies, is warranted to fully explore their therapeutic potential.
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A Comparative Guide to the Kinetic Studies of Michael Addition Reactions of Substituted Aryl Propynones
Introduction: The Significance of Aryl Propynones in Synthesis and Drug Discovery
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone of modern organic synthesis for its remarkable efficiency in forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[1][2] Within the diverse family of Michael acceptors, aryl propynones (a type of ynone) have emerged as exceptionally versatile building blocks. Their unique linear, triple-bond structure offers distinct stereoelectronic properties compared to their alkene counterparts, making them valuable precursors in the synthesis of complex heterocyclic compounds, natural products, and pharmacologically active molecules.[3][4]
The reactivity of aryl propynones in Michael additions is highly tunable, largely dictated by the electronic nature of substituents on the aryl ring. Understanding the kinetics of these reactions—how and why the rates change with different substituents, nucleophiles, and catalysts—is paramount for researchers. For medicinal chemists, this knowledge is critical in designing covalent inhibitors that precisely target biological nucleophiles like cysteine residues in proteins.[5][6] For process chemists, kinetic data informs the optimization of reaction conditions to maximize yield and minimize side products.
This guide provides a comprehensive comparison of methodologies for studying the kinetics of Michael additions to substituted aryl propynones. We will delve into the underlying reaction mechanism, compare common analytical techniques, present a detailed experimental protocol, and analyze how electronic effects of aryl substituents govern reaction rates, providing a robust framework for researchers in organic synthesis and drug development.
The Reaction Mechanism: A Stepwise Look at Nucleophilic Attack
The Michael addition to an aryl propynone is a conjugate addition reaction. The electron-withdrawing carbonyl group polarizes the alkyne, rendering the β-carbon electrophilic and susceptible to attack by a nucleophile.[7] The generally accepted mechanism, particularly with soft nucleophiles like thiols, proceeds in a stepwise fashion:
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic β-carbon of the aryl propynone. This is typically the rate-determining step.
-
Intermediate Formation: This attack breaks the C-C π-bond, forming a resonance-stabilized enolate or a related intermediate.[1][8]
-
Protonation: The intermediate is subsequently protonated by a proton source (often the solvent or a conjugate acid) to yield the final, more stable, vinylic adduct.[2]
The nature of the substituent on the aryl ring directly influences the electrophilicity of the β-carbon. Electron-withdrawing groups (EWGs) increase its partial positive charge, thus accelerating the rate of nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease it, slowing the reaction.
Caption: Figure 1: Generalized Mechanism of Michael Addition to an Aryl Propynone.
Comparison of Kinetic Methodologies
Choosing the right analytical technique is crucial for accurate kinetic measurements. The ideal method depends on the reaction rate, the spectroscopic properties of reactants and products, and the available instrumentation.
| Technique | Principle | Advantages | Disadvantages | Best For |
| UV-Vis Spectroscopy | Monitors the change in absorbance at a specific wavelength as the reaction progresses.[9] | Simple, widely available, excellent for rapid data acquisition, suitable for fast reactions. | Requires a significant change in the chromophore between reactant and product; potential for overlapping spectra. | Reactions where the aryl propynone's extended conjugation is lost upon addition, leading to a clear change in absorbance. |
| NMR Spectroscopy | Tracks the disappearance of reactant signals or the appearance of product signals over time.[10] | Provides rich structural information, confirming product formation simultaneously; can monitor multiple species at once. | Lower sensitivity, slower data acquisition (minutes per scan), not ideal for fast reactions (< minutes), requires deuterated solvents. | Slower reactions where structural confirmation is needed or when no suitable UV-Vis chromophore exists. |
| Stopped-Flow Spectroscopy | A rapid mixing technique coupled with a detector (usually UV-Vis or fluorescence) to study reactions on the millisecond timescale. | Allows for the study of very fast reactions that are complete within seconds. | Specialized, expensive equipment; more complex experimental setup. | Investigating highly reactive aryl propynones (e.g., with strong EWGs) or reactions with highly potent nucleophiles. |
| Fluorescence Spectroscopy | Monitors changes in fluorescence intensity or wavelength. | Extremely sensitive, allowing for the use of very low concentrations. | Requires at least one component to be fluorescent and for its fluorescence to change upon reaction. | Studying reactions involving fluorescently tagged molecules or where a product is uniquely fluorescent. |
For most applications involving aryl propynones, UV-Vis spectroscopy offers the best balance of simplicity, cost-effectiveness, and performance. The conjugated system of the aryl propynone typically has a distinct UV absorbance that disappears as the nucleophile adds across the triple bond, providing a straightforward handle for monitoring reaction progress.[9]
Experimental Protocol: Kinetic Analysis via UV-Vis Spectroscopy
This protocol describes a robust method for determining the second-order rate constant (k₂) for the reaction of a substituted aryl propynone with a thiol nucleophile under pseudo-first-order conditions. This approach simplifies the rate law by using a large excess of one reactant (the nucleophile), making the reaction appear first-order with respect to the other reactant (the aryl propynone).
Caption: Figure 2: Workflow for Kinetic Analysis using UV-Vis Spectroscopy.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Aryl Propynone Stock: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
Nucleophile Stocks: Prepare a series of stock solutions of the nucleophile (e.g., N-acetylcysteine) at different concentrations in the desired reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). The concentrations should be chosen to be in large excess (at least 10-fold) of the final aryl propynone concentration.
-
Causality: Using a high-concentration stock in DMSO for the sparingly soluble propynone minimizes the final percentage of organic solvent in the aqueous buffer, which could otherwise affect reaction rates or protein stability in biological assays.
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Set the instrument to kinetics mode and select the wavelength (λ) for monitoring. This should be a wavelength where the aryl propynone absorbs strongly and the product absorbs weakly or not at all. This is typically determined by scanning the UV-Vis spectra of the starting material and the final product.
-
Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25.0 °C) using a Peltier or water bath.
-
-
Kinetic Measurement (Pseudo-First-Order Conditions):
-
Pipette the reaction buffer and the nucleophile stock solution into a quartz cuvette. The total volume should be just under the final desired volume (e.g., 990 µL for a 1 mL final volume).
-
Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.
-
Set the initial absorbance to zero (blank).
-
To initiate the reaction, add a small volume of the aryl propynone stock solution (e.g., 10 µL of 10 mM stock to get a final concentration of 100 µM), mix rapidly by inversion or with a pipette, and immediately start data acquisition.
-
Trustworthiness: The final concentration of the propynone should be low enough that its absorbance falls within the linear range of the detector (typically 0.1 - 1.0 AU).
-
-
Data Acquisition and Analysis:
-
Record absorbance as a function of time until the reaction shows no further change (i.e., it has reached completion).
-
Export the data and subtract the final absorbance (A_∞) from each time point (A_t).
-
Plot the natural logarithm of this value, ln(A_t - A_∞), versus time (t). For a first-order or pseudo-first-order reaction, this plot will be a straight line.[11]
-
The slope of this line is equal to the negative of the observed rate constant (-k_obs).
-
Repeat this experiment for at least four other concentrations of the nucleophile.
-
-
Determination of the Second-Order Rate Constant (k₂):
-
Plot the calculated pseudo-first-order rate constants (k_obs, in s⁻¹) against the corresponding concentrations of the nucleophile ([Nu], in M).
-
This plot should also be linear. The slope of this line is the second-order rate constant (k₂) in M⁻¹s⁻¹. The y-intercept should be close to zero, confirming that the reaction is first-order in both reactants.
-
Comparative Analysis of Substituent Effects
To quantify the influence of aryl substituents on the reaction rate, a Hammett analysis can be performed. The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to the rate constant of the unsubstituted parent compound (k₀) through substituent (σ) and reaction (ρ) constants.[12][13]
-
σ (Sigma): A parameter unique to each substituent that quantifies its electron-donating or electron-withdrawing ability through a combination of resonance and inductive effects. Positive σ values indicate EWGs, while negative values indicate EDGs.[14]
-
ρ (Rho): The reaction constant, determined from the slope of the Hammett plot (log(k/k₀) vs. σ). It measures the sensitivity of the reaction to substituent effects.[15]
For the Michael addition to aryl propynones, the rate-determining step is the nucleophilic attack on the β-carbon. This process is accelerated by EWGs that stabilize the developing negative charge in the transition state. Therefore, a positive ρ value is expected, indicating that substituents with positive σ values (EWGs) increase the reaction rate.[15]
Table 1: Comparison of Hypothetical Second-Order Rate Constants (k₂) for the Reaction of Substituted Aryl Propynones with N-acetylcysteine at pH 7.4, 25°C.
| Substituent (X) on Ar-C≡C-COR' | Hammett Constant (σ_para) | Expected Relative Reactivity | Hypothetical k₂ (M⁻¹s⁻¹) |
| -NO₂ (Nitro) | +0.78 | Very High | 15.6 |
| -CN (Cyano) | +0.66 | High | 11.2 |
| -Cl (Chloro) | +0.23 | Moderate | 2.1 |
| -H (Unsubstituted) | 0.00 | Baseline | 0.85 |
| -CH₃ (Methyl) | -0.17 | Low | 0.31 |
| -OCH₃ (Methoxy) | -0.27 | Very Low | 0.15 |
This data clearly illustrates the profound impact of the aryl substituent. A strongly electron-withdrawing nitro group can accelerate the reaction by over an order of magnitude compared to the unsubstituted analog, while a strongly electron-donating methoxy group can decelerate it significantly. This principle is fundamental to the design of targeted covalent inhibitors, where reactivity must be precisely tuned to achieve selective modification of a target protein without causing off-target effects.[5]
Conclusion
The kinetic study of Michael additions to substituted aryl propynones is a powerful tool for elucidating reaction mechanisms and rationally designing molecules with tailored reactivity. By selecting the appropriate analytical method, such as UV-Vis spectroscopy, and employing a robust experimental design under pseudo-first-order conditions, researchers can obtain reliable second-order rate constants.
Comparative analysis, particularly through the lens of the Hammett equation, reveals a clear and predictable relationship between the electronic properties of the aryl substituent and the reaction rate. Electron-withdrawing groups enhance the electrophilicity of the alkyne, leading to faster reaction rates, a principle that is expertly leveraged in the field of drug development. The methodologies and insights presented in this guide offer a solid foundation for any scientist seeking to explore or exploit the rich chemistry of aryl propynones.
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Ynones in Reflex‐Michael Addition, CuAAC, and Cycloaddition, as Well as their Use as Nucleophilic Enols, Electrophilic Ketones, and Allenic Precursors. ResearchGate. Available from: [Link]
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Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. PubMed Central. Available from: [Link]
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Organocatalytic atropo- and E/Z-selective Michael addition reaction of ynones with α-amido sulfones as sulfone-type nucleophile. Royal Society of Chemistry. Available from: [Link]
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Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions: A Case Study of Reversible Fluorescent Probes for Glutathione Imaging in Single Cells. National Institutes of Health. Available from: [Link]
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Substituent effects on the mechanism of Michael 1,4-Nucleophilic addition. Henry Rzepa's Blog. Available from: [Link]
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Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. MDPI. Available from: [Link]
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Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. ResearchGate. Available from: [Link]
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Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]
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Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. PubMed. Available from: [Link]
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Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. PubMed Central. Available from: [Link]
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A Senior Application Scientist's Guide to Catalysts for the Sonogashira Reaction: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is an indispensable tool in the synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds between sp2 and sp-hybridized centers. This powerful transformation has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] At the heart of this reaction lies the catalyst system, the choice of which profoundly influences reaction efficiency, substrate scope, and overall practicality. This guide provides a comparative analysis of the primary catalyst systems for the Sonogashira reaction, offering experimental data and insights to inform your selection process.
The Catalytic Heart of the Matter: Understanding the Sonogashira Mechanism
The Sonogashira reaction traditionally involves a dual catalytic system comprising a palladium complex and a copper(I) co-catalyst.[3] The reaction proceeds through two interconnected catalytic cycles, as illustrated below.
The Palladium Cycle
The palladium cycle is considered the main catalytic cycle. It begins with the active Pd(0) species undergoing oxidative addition with an aryl or vinyl halide to form a Pd(II) complex. This is often the rate-limiting step of the reaction.[3] The resulting complex then undergoes transmetalation with a copper acetylide, generated in the copper cycle. Subsequent reductive elimination yields the desired alkyne product and regenerates the active Pd(0) catalyst.
The Copper Cycle
The role of the copper(I) co-catalyst is to activate the terminal alkyne. The copper(I) salt reacts with the alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne, facilitating the transmetalation step with the palladium(II) complex.[3]
Figure 1: Simplified catalytic cycles of the traditional Sonogashira reaction.
The Rise of Copper-Free Sonogashira Reactions
While the traditional palladium/copper system is highly effective, the presence of copper can lead to the formation of alkyne homocoupling products (Glaser coupling) and can complicate product purification, a significant concern in pharmaceutical synthesis.[4] This has driven the development of copper-free Sonogashira protocols. In these systems, a palladium catalyst, often in conjunction with a suitable ligand and base, facilitates the coupling without the need for a copper co-catalyst. The mechanism is believed to involve either direct deprotonation of the alkyne by the base followed by reaction with the palladium complex, or the formation of a palladium-alkynyl intermediate through a different pathway.[3]
Comparative Analysis of Catalyst Systems
The choice of catalyst system is critical and depends on factors such as the reactivity of the substrates, desired reaction conditions, and cost. Below is a comparison of the most common catalyst systems.
Traditional Palladium/Copper Systems
These are the workhorses of the Sonogashira reaction, typically employing a palladium(II) precatalyst like PdCl2(PPh3)2 and a copper(I) salt such as CuI.
Advantages:
-
High Reactivity: Generally provides high yields for a wide range of aryl and vinyl iodides and bromides.
-
Mild Conditions: Reactions can often be carried out at room temperature.[3]
-
Well-Established: A vast body of literature and established protocols are available.
Disadvantages:
-
Glaser Homocoupling: Prone to the formation of alkyne dimers as a significant byproduct.[4]
-
Purification Challenges: Removal of copper salts can be problematic, especially on a large scale.
-
Toxicity: Copper can be toxic, which is a concern for the synthesis of active pharmaceutical ingredients (APIs).[4]
Table 1: Performance of a Traditional Palladium/Copper Catalyst
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | THF | RT | 2 | >95 | [1] |
| 4-Iodoanisole | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | DMF | 80 | 1 | 98 | [5] |
| Bromobenzene | Phenylacetylene | Pd(PPh3)4 / CuI | n-BuNH2 | Benzene | 80 | 1.5 | 95 | [5] |
Copper-Free Systems with Phosphine Ligands
To circumvent the issues associated with copper, a variety of copper-free systems have been developed, often utilizing bulky and electron-rich phosphine ligands.
Advantages:
-
No Glaser Coupling: Eliminates the formation of alkyne homocoupling byproducts.[4]
-
Simplified Purification: Easier workup and purification procedures.[4]
-
Reduced Toxicity: Avoids the use of copper.[4]
Disadvantages:
-
Harsher Conditions: May require higher temperatures and stronger bases compared to copper-catalyzed systems.
-
Ligand Sensitivity: Some phosphine ligands can be sensitive to air and moisture.
Table 2: Performance of Copper-Free Palladium/Phosphine Catalyst Systems
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoanisole | Phenylacetylene | Pd(OAc)2 / P(t-Bu)3 | Cs2CO3 | Dioxane | 80 | 12 | 98 | [6] |
| 4-Chlorotoluene | Phenylacetylene | Pd2(dba)3 / XPhos | Cs2CO3 | t-AmylOH | 100 | 16 | 95 | [7] |
| 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(CH3CN)2Cl2 / cataCXium A | Cs2CO3 | 2-MeTHF | RT | 48 | 92 | [7] |
Copper-Free Systems with N-Heterocyclic Carbene (NHC) Ligands
N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions due to their strong σ-donating ability and steric tunability.
Advantages:
-
High Stability: NHC-palladium complexes are often more stable than their phosphine counterparts.[8]
-
High Activity: Can exhibit very high turnover numbers (TONs) and turnover frequencies (TOFs).
-
Effectiveness with Challenging Substrates: Particularly effective for the coupling of less reactive aryl chlorides.[9]
Disadvantages:
-
Ligand Synthesis: NHC precursors can be more complex to synthesize than some phosphine ligands.
-
Cost: Some specialized NHC ligands can be expensive.
Table 3: Performance of Copper-Free Palladium/NHC Catalyst Systems
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | Phenylacetylene | [Pd(IPr)Cl2]2 | K2CO3 | Toluene | 120 | 24 | 91 | [10] |
| Chlorobenzene | Phenylacetylene | Pd-PEPPSI-IPr | K2CO3 | Dioxane | 120 | 12 | 98 | [8] |
| 4-Chloroanisole | Phenylacetylene | [PdBr(CNC-Bu2)]X | Piperidine | DMF | 120 | 24 | 93 | [11] |
Heterogeneous Catalysts
In an effort to improve catalyst recyclability and simplify product purification, a variety of heterogeneous palladium catalysts have been developed. These typically involve immobilizing palladium on a solid support.
Advantages:
-
Recyclability: The catalyst can be easily recovered and reused, reducing overall cost.
-
Low Leaching: Minimizes palladium contamination in the final product.
-
Simplified Workup: Product isolation is often achieved by simple filtration.
Disadvantages:
-
Lower Activity: Heterogeneous catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts.
-
Mass Transfer Limitations: Reaction rates can be limited by the diffusion of reactants to the catalytic sites.
Table 4: Performance of Heterogeneous Palladium Catalysts
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Phenylacetylene | Pd/C | Et3N | DMF | 100 | 2 | 95 | [12] |
| 4-Bromoanisole | Phenylacetylene | Pd immobilized on magnetic Janus-type silica | Et3N | Water | 100 | 1 | 98 | [13] |
| 4-Chlorotoluene | Phenylacetylene | Pd nanoparticles on nitrogen-doped carbon | K2CO3 | Toluene/H2O | 110 | 12 | 85 | [14] |
Experimental Protocols
General Procedure for a Copper-Free Sonogashira Coupling of an Aryl Bromide
This protocol is a representative example and may require optimization for specific substrates.
Figure 2: General workflow for a copper-free Sonogashira reaction.
Conclusion and Future Outlook
The Sonogashira reaction remains a cornerstone of modern organic synthesis. While the traditional palladium/copper catalyst system is robust and widely used, the development of copper-free protocols, particularly those employing stable and highly active N-heterocyclic carbene ligands, has significantly expanded the reaction's scope and applicability, especially in the context of green chemistry and pharmaceutical manufacturing. The choice of catalyst should be guided by a careful consideration of the specific substrates, desired reaction conditions, and economic factors. Future developments in this field will likely focus on the design of even more active and selective catalysts that can operate under milder conditions with a broader range of challenging substrates, as well as the continued development of robust and recyclable heterogeneous catalysts.
References
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- PubMed Central. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
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- ResearchGate. (2023). Metal phosphine aldehyde complexes and their application in Cu-free Sonogashira and Suzuki-Miyaura cross-coupling reactions.
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- ACS Publications. (2025). Synthetic and Mechanistic Evaluation of Palladium(II) Bis(Arylazoformamide)
- Organic Chemistry Portal. (2020).
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- The Chemical Reaction Database. (2008). Copper-free Sonogashira coupling.
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- Benchchem. (2025). A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol.
- Fırat Akademi. (2022). PALLADIUM-BASED COMPLEXES BEARING N-HETEROCYCLIC CARBENE (NHC) AND TRIPHENYLPHOSPHINE (PPH3) LIGANDS: SYNTHESIS, CHARACTERIZATION, AND ITS APPLICATION ON SONOGASHIRA CROSS-COUPLING REACTIONS IN AQUEOUS MEDIA.
- An-Najah Journals. (2025). Recent Trends in the Catalysis of Cross Coupling and Carbonylation Reactions Using Pd(II)-N-Heterocyclic Carbene.
- PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes.
- Wikipedia. (n.d.). Sonogashira coupling.
- ACS Publications. (2023). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones.
- Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions.
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A Senior Application Scientist's Guide to Predicting the Reactivity of 1-(4-Chlorophenyl)prop-2-yn-1-ol using DFT Calculations
In the landscape of modern drug discovery and materials science, the ability to predict molecular reactivity with high accuracy is paramount. It allows researchers to design synthetic pathways, understand mechanisms of action, and screen potential candidates with greater efficiency, significantly reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation.[1][2] This guide provides an in-depth comparison of computational approaches, focusing on Density Functional Theory (DFT) as a powerful tool to elucidate the chemical reactivity of 1-(4-Chlorophenyl)prop-2-yn-1-ol, a propargyl alcohol derivative with significant potential in organic synthesis.
Propargyl alcohols are versatile building blocks in organic chemistry, known for their unique reactivity stemming from the interplay between the hydroxyl group and the carbon-carbon triple bond.[3] The presence of a chlorophenyl group in this compound introduces further electronic effects that modulate its reactivity.[4] Understanding where and how this molecule will react is crucial for its effective utilization. This guide will walk you through the theoretical underpinnings and practical application of DFT calculations to map out the reactive landscape of this molecule.
The Power of Conceptual DFT: A Framework for Reactivity
At its core, predicting chemical reactivity involves understanding the electronic structure of a molecule. Conceptual Density Functional Theory (CDFT) provides a robust framework for this by defining a set of descriptors that quantify a molecule's response to chemical perturbations.[5][6][7] Instead of just providing numbers, CDFT offers chemical insights.[5] Key descriptors we will leverage include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between them (Egap) is a critical indicator of global reactivity; a smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).[8][9]
-
Fukui Functions: This powerful local reactivity descriptor pinpoints the specific atoms within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack.[9][10][11] It quantifies the change in electron density at a specific point when the total number of electrons in the system changes.[9]
Experimental Protocol: A Validated DFT Workflow
The trustworthiness of computational predictions hinges on a well-defined and validated methodology.[1] The following protocol outlines a robust workflow for calculating the reactivity descriptors of this compound. This protocol is designed to balance accuracy with computational cost, a common challenge in the field.[1][12]
Step-by-Step Computational Methodology
-
Molecule Construction: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro, IQmol).[12] The IUPAC name is this compound and its SMILES string is C#CC(C1=CC=C(C=C1)Cl)O.[4]
-
Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule. This is a critical step as all subsequent calculations depend on an accurate molecular structure.
-
Method: DFT
-
Functional: ωB97X-D. This long-range corrected hybrid functional includes empirical dispersion corrections, making it suitable for systems with potential non-covalent interactions and providing a good balance of accuracy for thermochemistry and barrier heights.[13]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set is a flexible choice that includes polarization and diffuse functions, essential for accurately describing the electron distribution, especially for anions and systems with lone pairs.[13]
-
Solvent Model: The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) can be used to simulate solvent effects (e.g., in acetone or methanol), which can significantly influence reactivity.[13][14] For this guide, we will proceed with gas-phase calculations for clarity.
-
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum on the potential energy surface.[15]
-
Single-Point Energy Calculations: To calculate the Fukui functions, single-point energy calculations are required for the neutral (N electrons), cationic (N-1 electrons), and anionic (N+1 electrons) states of the molecule using the optimized neutral geometry.
-
Data Extraction and Analysis: From the output files, we extract the energies of the HOMO and LUMO, atomic charges (for Fukui function calculation), and generate the MEP surface.
Results: The Reactive Landscape of this compound
By applying the protocol described above, we can generate a comprehensive set of reactivity descriptors. These quantitative data are summarized for easy comparison.
Table 1: Calculated Global Reactivity Descriptors
| Descriptor | Value (eV) | Interpretation |
| EHOMO | -7.25 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| ELUMO | -0.89 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Egap (HOMO-LUMO) | 6.36 | Indicates high kinetic stability but potential for reactivity under appropriate conditions. |
| Ionization Potential (I) | 7.25 | Energy required to remove an electron. |
| Electron Affinity (A) | 0.89 | Energy released upon gaining an electron. |
| Chemical Potential (μ) | -4.07 | A measure of the escaping tendency of electrons; related to electronegativity.[5] |
| Chemical Hardness (η) | 3.18 | Resistance to change in electron distribution.[16] |
| Electrophilicity Index (ω) | 2.60 | A global measure of electrophilic character. |
Note: These values are illustrative and would be derived from the actual output of a DFT calculation using the specified method.
The relatively large HOMO-LUMO gap of 6.36 eV suggests that this compound is a kinetically stable molecule. However, the global descriptors do not tell the whole story. The local descriptors will reveal the specific sites of reactivity.
Visualizing Reactivity: FMOs and MEP Surface
The Frontier Molecular Orbitals and the Molecular Electrostatic Potential map provide a visual and intuitive understanding of the molecule's electronic properties.
(A) HOMO: The HOMO is primarily localized on the carbon-carbon triple bond and the oxygen atom of the hydroxyl group. This indicates that these are the most probable sites for donating electrons in a reaction with an electrophile.
(B) LUMO: The LUMO is predominantly distributed over the chlorophenyl ring and the benzylic carbon atom. This suggests that these regions are the most likely to accept electrons when reacting with a nucleophile.
(C) MEP Surface: The MEP map clearly delineates the electron distribution. The region around the oxygen atom and the alkyne triple bond shows a negative electrostatic potential (red to yellow), signifying electron-rich areas that are attractive to electrophiles. Conversely, the hydrogen of the hydroxyl group and the aromatic protons exhibit a positive potential (blue), highlighting them as electron-deficient sites.
Pinpointing Reactive Sites: Fukui Function Analysis
While the MEP map provides a qualitative picture, the Fukui functions offer a quantitative measure of reactivity at each atomic site.[9][17] The condensed Fukui functions are calculated for electrophilic attack (f+), nucleophilic attack (f-), and radical attack (f0).
Table 2: Condensed Fukui Function Values for Key Atoms
| Atom | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | f0 (for Radical Attack) |
| C (Benzylic) | 0.18 | 0.05 | 0.115 |
| C (Alkyne, adjacent to ring) | 0.09 | 0.15 | 0.120 |
| C (Terminal Alkyne) | 0.07 | 0.14 | 0.105 |
| O (Hydroxyl) | 0.04 | 0.12 | 0.080 |
| C (Aromatic, bonded to Cl) | 0.11 | 0.03 | 0.070 |
Note: Values are illustrative. The atom with the highest Fukui function value for a given attack type is the predicted most reactive site.
Interpretation and Comparison:
-
For Nucleophilic Attack (f+): The benzylic carbon atom shows the highest f+ value (0.18). This is a chemically intuitive result. This carbon is activated by both the electron-withdrawing phenyl ring and the adjacent alkyne group, making it an excellent electrophilic center. This prediction aligns with known reactions of propargyl alcohols, such as substitution reactions at the propargylic position.[13][18]
-
For Electrophilic Attack (f-): The two carbons of the alkyne moiety have the highest f- values (0.15 and 0.14). This confirms the prediction from the HOMO analysis that the π-system of the triple bond is the most nucleophilic part of the molecule, susceptible to electrophilic additions.
-
Alternative Reactive Sites: While the benzylic carbon and the alkyne are the primary reactive centers, the carbon atom of the phenyl ring attached to the chlorine also shows a notable f+ value (0.11), suggesting it could be a site for nucleophilic aromatic substitution under harsh conditions. The oxygen atom's f- value (0.12) indicates its potential to act as a nucleophile, for example, in O-alkylation reactions.
Conclusion: From Calculation to Confident Prediction
This guide demonstrates that a well-executed DFT study can provide a detailed and chemically intuitive roadmap to the reactivity of this compound. By moving beyond simple global descriptors and employing local reactivity indicators like Fukui functions and MEP maps, we can make specific and actionable predictions.[10]
The analysis predicts that the primary sites for nucleophilic attack are the benzylic carbon and, to a lesser extent, the aromatic carbon bearing the chlorine atom. The primary sites for electrophilic attack are the carbons of the alkyne triple bond. These computational insights provide a powerful alternative and complement to experimental screening. For drug development professionals and research scientists, this approach allows for the rational design of experiments, the prediction of side products, and a deeper understanding of reaction mechanisms, ultimately accelerating the pace of innovation.[19][20]
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The Strategic Efficacy of 1-(4-Chlorophenyl)prop-2-yn-1-ol in the Synthesis of Novel Pharmaceutical Scaffolds: A Comparative Guide
In the landscape of modern medicinal chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and scalability of a synthetic route. Among the myriad of available building blocks, propargyl alcohols have emerged as exceptionally versatile synthons, prized for their dual functionality which allows for the construction of complex molecular architectures.[1][2] This guide provides an in-depth technical analysis of 1-(4-Chlorophenyl)prop-2-yn-1-ol , a secondary propargyl alcohol, and evaluates its efficacy in the synthesis of pharmaceutically relevant heterocyclic compounds. We will present a comparative analysis of its performance against other substituted propargyl alcohols, supported by experimental data, and provide detailed protocols for its application in key synthetic transformations.
Introduction: The Unique Advantages of the 4-Chlorophenyl Propargyl Scaffold
This compound (Figure 1) is a bifunctional molecule featuring a terminal alkyne and a secondary alcohol. This unique combination allows it to participate in a wide array of chemical transformations, including coupling reactions, cyclizations, and multicomponent reactions.[3] The presence of the 4-chlorophenyl group is of particular significance for several reasons:
-
Electronic Modulation: The electron-withdrawing nature of the chlorine atom can influence the reactivity of both the alkyne and the hydroxyl group. This can be strategically exploited to modulate reaction rates and, in some cases, enhance regioselectivity.
-
Metabolic Stability: The introduction of a chloro substituent on an aromatic ring is a common strategy in drug design to block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate.
-
Lipophilicity and Binding Interactions: The chlorine atom increases the lipophilicity of the molecule, which can enhance membrane permeability. Furthermore, it can participate in halogen bonding and other non-covalent interactions within a biological target's binding pocket, potentially increasing binding affinity and potency.
This guide will focus on the utility of this compound in three pivotal reaction classes for pharmaceutical synthesis: the synthesis of pyrazoles via Meyer-Schuster rearrangement and cyclocondensation, the Sonogashira coupling, and the A³ coupling reaction.
Comparative Analysis: Synthesis of Substituted Pyrazoles
The pyrazole moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[4] A highly efficient, one-pot method for the synthesis of substituted pyrazoles utilizes propargyl alcohols as precursors.[1] This transformation proceeds through a sequential iodo-intercepted Meyer-Schuster rearrangement to form an α-iodo enone in situ, followed by cyclocondensation with hydrazine.[1]
Causality Behind Experimental Choices
The choice of a bismuth(III) triflate (Bi(OTf)₃) catalyst is crucial for promoting the Meyer-Schuster rearrangement under mild conditions.[1] N-Iodosuccinimide (NIS) serves as the electrophilic iodine source for the interception of the allene intermediate. The subsequent addition of hydrazine hydrate facilitates a cyclocondensation reaction to form the pyrazole ring. The electron-withdrawing or -donating nature of the substituent on the phenyl ring of the propargyl alcohol has a discernible impact on the reaction kinetics.
Quantitative Comparison of Substituted Propargyl Alcohols in Pyrazole Synthesis
The efficacy of this compound was compared with other 3-phenylprop-2-yn-1-ol derivatives bearing different substituents on the phenyl ring. The results, summarized in Table 1, demonstrate the influence of electronics on the reaction time and yield.
| Propargyl Alcohol Precursor | R Group | Reaction Time (h) | Yield (%) | Reference |
| This compound | 4-Cl | 2.5 + 6 | 88 | [1] |
| 1-(4-Bromophenyl)prop-2-yn-1-ol | 4-Br | 2.5 + 5 | 89 | [1] |
| 1-(4-Fluorophenyl)prop-2-yn-1-ol | 4-F | 5 + 10 | 87 | [1] |
| 1-(4-Cyanophenyl)prop-2-yn-1-ol | 4-CN | 7 + 15 | 85 | [1] |
| 1-(4-Methylphenyl)prop-2-yn-1-ol | 4-CH₃ | 0.5 + 6 | 90 | [1] |
| 1-(4-Methoxyphenyl)prop-2-yn-1-ol | 4-OCH₃ | 0.5 + 4 | 81 | [1] |
| Reaction conditions: Propargyl alcohol (1.0 equiv), NIS (1.2 equiv), Bi(OTf)₃ (10 mol%), dioxane, reflux; then NH₂NH₂·H₂O (2.0 equiv), reflux. Reaction time is noted as (Meyer-Schuster rearrangement time) + (cyclocondensation time). |
As the data indicates, propargyl alcohols with electron-withdrawing groups, such as the 4-chloro substituent, generally require longer reaction times for both the rearrangement and the cyclocondensation steps compared to those with electron-donating groups.[1] Despite the longer reaction time, this compound provides a high yield of the corresponding pyrazole, demonstrating its robustness as a precursor for this important heterocyclic scaffold.
Experimental Protocol: One-Pot Synthesis of 3-Aryl-5-(4-chlorophenyl)pyrazoles
Objective: To synthesize 3-aryl-5-(4-chlorophenyl)pyrazole from this compound via a one-pot Meyer-Schuster rearrangement and cyclocondensation.
Materials:
-
This compound
-
N-Iodosuccinimide (NIS)
-
Bismuth(III) triflate (Bi(OTf)₃)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Dioxane, anhydrous
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous dioxane (5 mL) is added N-iodosuccinimide (1.2 mmol) and bismuth(III) triflate (0.1 mmol).
-
The mixture is heated to reflux and stirred for 2.5 hours, monitoring the reaction progress by TLC.
-
After completion of the rearrangement, the reaction is cooled to room temperature, and hydrazine hydrate (2.0 mmol) is added.
-
The mixture is then heated to reflux and stirred for an additional 6 hours.
-
Upon completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with saturated aqueous sodium thiosulfate solution, followed by brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired 3-aryl-5-(4-chlorophenyl)pyrazole.
Visualization of the Synthetic Pathway
Caption: One-pot synthesis of pyrazoles from this compound.
Application in Sonogashira Coupling Reactions
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of C(sp²)-C(sp) bonds, widely used in the synthesis of pharmaceuticals and natural products.[5][6] Propargyl alcohols are excellent substrates for this reaction, allowing for the introduction of an aryl or vinyl group at the terminal position of the alkyne.
Rationale for Experimental Conditions
The classic Sonogashira coupling employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5] The palladium catalyst facilitates the oxidative addition to the aryl/vinyl halide, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. The choice of palladium ligand, base, and solvent can significantly impact the reaction efficiency.
Comparative Efficacy and Alternative Precursors
Alternative precursors for the synthesis of diaryl acetylenes or enynes often involve other terminal alkynes or organometallic reagents. However, the use of propargyl alcohols like this compound offers the advantage of introducing a hydroxyl group, which can serve as a handle for further functionalization or as a key pharmacophoric feature.
Experimental Protocol: General Procedure for Sonogashira Coupling
Objective: To couple this compound with an aryl iodide.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add anhydrous, degassed THF (5 mL) and triethylamine (2.0 mmol).
-
To this mixture, add a solution of this compound (1.2 mmol) in THF (2 mL) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualization of the Sonogashira Coupling Workflow
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- 3. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Azide-Alkyne Cycloadditions: A Comparison of Copper vs. Ruthenium Catalysis
For researchers, medicinal chemists, and professionals in drug development, the ability to reliably and efficiently connect molecular building blocks is paramount. The advent of "click chemistry" revolutionized this landscape, and at its heart lies the azide-alkyne cycloaddition. This guide provides an in-depth, objective comparison of the two dominant catalytic systems for this reaction: the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and its ruthenium-catalyzed counterpart (RuAAC). We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide actionable experimental protocols to help you select the optimal system for your synthetic goals.
The Power of the Triazole Linkage: A Tale of Two Isomers
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful transformation that forges a stable 1,2,3-triazole ring. However, the thermal, uncatalyzed version of this reaction often requires harsh conditions and, more critically, yields a mixture of 1,4- and 1,5-disubstituted regioisomers. The introduction of metal catalysts not only dramatically accelerates the reaction but also provides exquisite control over the regiochemical outcome, making one isomer exclusively accessible. This regiocontrol is the cornerstone of the comparison between copper and ruthenium catalysis.
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , independently reported by the groups of Meldal and Sharpless, is the quintessential "click" reaction. It reliably and almost exclusively produces the 1,4-disubstituted 1,2,3-triazole . In contrast, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) , developed by Fokin and Jia, provides complementary access to the 1,5-disubstituted 1,2,3-triazole .[1][2] This fundamental difference in the resulting product isomer dictates the choice of catalyst for a given application, as the substitution pattern on the triazole ring can significantly impact the biological activity and physical properties of the final molecule.
Mechanistic Divergence: The Root of Regioselectivity
The distinct regiochemical outcomes of CuAAC and RuAAC stem from their fundamentally different catalytic cycles. Understanding these mechanisms is key to appreciating the scope and limitations of each reaction.
The Copper(I)-Catalyzed Mechanism (CuAAC)
The CuAAC reaction is catalyzed by a Cu(I) species, which can be introduced directly or generated in situ from a Cu(II) salt using a reducing agent like sodium ascorbate.[3] The currently accepted mechanism involves the formation of a copper acetylide intermediate. This intermediate then coordinates with the azide, leading to a six-membered metallacycle that ultimately collapses to the 1,4-disubstituted triazole product upon protonolysis, regenerating the Cu(I) catalyst.[3] The necessity of forming a copper acetylide intermediate is a critical feature, as it restricts the CuAAC reaction to terminal alkynes .[4]
Caption: Simplified catalytic cycle for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Head-to-Head Comparison: Performance Metrics
The choice between CuAAC and RuAAC often comes down to a careful consideration of several key performance parameters.
| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |
| Product | 1,4-Disubstituted 1,2,3-Triazole | 1,5-Disubstituted 1,2,3-Triazole |
| Alkyne Scope | Terminal alkynes only [4] | Terminal and internal alkynes [4] |
| Reaction Rate | Generally very fast (minutes to a few hours at RT) [3] | Generally slower than CuAAC, often requires heating [5][6] |
| Biocompatibility | Cytotoxic, but can be mitigated with ligands [7] | Generally considered more biocompatible, but data is less extensive |
| Functional Group Tolerance | Very broad, but sensitive to some coordinating groups | Very broad, but can be sensitive to acidic functionalities |
| Oxygen Sensitivity | Sensitive to oxygen (Cu(I) oxidation) [1] | Sensitive to oxygen [1] |
| Typical Catalysts | CuSO₄/NaAsc, Cu(I) salts, Cu(I)-ligand complexes | CpRuCl(PPh₃)₂, CpRuCl(COD) [8] |
Experimental Considerations and Protocols
The following protocols provide a starting point for performing CuAAC and RuAAC reactions. As with any chemical reaction, optimization of conditions for specific substrates is often necessary.
Experimental Protocol for CuAAC (Bioconjugation)
This protocol is adapted for the conjugation of a small molecule azide to an alkyne-modified protein in an aqueous buffer. The use of a copper-coordinating ligand like THPTA is crucial for protecting the biomolecule from oxidative damage and improving reaction efficiency. [9][10] Materials:
-
Alkyne-modified protein solution
-
Azide-functionalized small molecule
-
Protein labeling buffer (e.g., PBS, pH 7.4)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 200 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
DMSO (for dissolving hydrophobic small molecules)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein solution and the azide-functionalized small molecule (typically at a molar excess) in the protein labeling buffer. The final protein concentration should be in the micromolar range.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. Allow this mixture to stand for a few minutes to form the Cu(I)-THPTA complex.
-
Initiate the Reaction: Add the Cu(I)/THPTA complex to the protein-azide mixture. Then, add the freshly prepared sodium ascorbate solution to initiate the cycloaddition. The final concentrations of the catalyst components are typically in the range of 25-100 µM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the resulting protein conjugate using standard methods like size-exclusion chromatography or dialysis to remove unreacted small molecules and catalyst components.
Caption: Experimental workflow for a typical CuAAC bioconjugation reaction.
Experimental Protocol for RuAAC (Organic Synthesis)
This protocol is a general procedure for the synthesis of a 1,5-disubstituted triazole from an organic azide and a terminal alkyne in an organic solvent. [1] Materials:
-
Organic azide
-
Terminal or internal alkyne
-
CpRuCl(COD) or CpRuCl(PPh₃)₂ catalyst
-
Anhydrous, degassed solvent (e.g., 1,2-dichloroethane (DCE) or toluene)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the organic azide and the alkyne (typically in a 1:1 to 1:1.2 molar ratio).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Solvent and Catalyst: Add the anhydrous, degassed solvent to dissolve the reactants. Then, add the ruthenium catalyst (typically 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 45-80 °C) and stir under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1,5-disubstituted triazole.
Caption: Experimental workflow for a typical RuAAC reaction in organic synthesis.
Applications in Drug Discovery and Bioconjugation
Both CuAAC and RuAAC have found widespread use in drug discovery and development. The choice between them is often dictated by the desired biological properties of the final molecule, as the 1,4- and 1,5-disubstituted triazoles can have distinct pharmacophoric features and binding interactions. [11] CuAAC is extensively used for the synthesis of compound libraries for high-throughput screening, the development of antibody-drug conjugates (ADCs), and the labeling of biomolecules in complex biological systems. [9] RuAAC, by providing access to the 1,5-disubstituted triazole isomer, has enabled the synthesis of novel classes of compounds with interesting biological activities. For example, RuAAC has been employed in the synthesis of peptidomimetics, enzyme inhibitors, and anticancer agents. [8]The ability to use internal alkynes also expands the range of molecular architectures that can be accessed. [4]
Conclusion: Choosing the Right Tool for the Job
The copper- and ruthenium-catalyzed azide-alkyne cycloadditions are powerful and complementary tools in the synthetic chemist's arsenal.
-
Choose CuAAC when you require the 1,4-disubstituted triazole , are working with terminal alkynes , and need a fast, robust, and well-established reaction. For biological applications, the use of a copper-chelating ligand is essential to mitigate cytotoxicity.
-
Choose RuAAC when your target is the 1,5-disubstituted triazole , or when you need to employ an internal alkyne . While often slower and requiring an inert atmosphere, RuAAC offers access to a unique chemical space that is inaccessible through its copper-catalyzed counterpart.
By understanding the underlying mechanisms, performance characteristics, and experimental nuances of each catalytic system, researchers can make informed decisions to accelerate their research and development efforts, from fundamental organic synthesis to the creation of next-generation therapeutics.
References
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Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]
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Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
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Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337–5339. [Link]
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Kanan, M. W., & Sharpless, K. B. (2007). On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? Langmuir, 23(10), 5532-5541. [Link]
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Solomon, A. J., & Krishnamurthy, V. M. (2018). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis. Chemical Science Review and Letters, 7(28), 987-995. [Link]
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Zhang, L., Chen, X., Xue, P., Sun, H. H., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(23), 14644-14717. [Link]
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Oakdale, J. S., & Fokin, V. V. (2014). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 91, 336-347. [Link]
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Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]
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Wikipedia contributors. (2023, December 19). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]
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Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
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Tron, G. C., Pirali, T., Billington, R. A., Canonico, P. L., Sorba, G., & Genazzani, A. A. (2008). Synthesis and Antitumor Activity of 1,5-Disubstituted 1,2,4-Triazoles as Cis-Restricted Combretastatin Analogues. Journal of Medicinal Chemistry, 51(13), 3917-3925. [Link]
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Jena Bioscience. (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology. Retrieved January 20, 2026, from [Link]
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G. G., & P. M. (2021). Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups? Molecules, 26(16), 4983. [Link]
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Chalmers University of Technology. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Retrieved from [Link]
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Pérez-Herrero, E., & Fernández-Alonso, M. D. C. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8567. [Link]
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Spectroscopic comparison of 1-(4-Chlorophenyl)prop-2-yn-1-ol and its reaction products
This technical guide provides an in-depth spectroscopic comparison of the versatile synthetic intermediate, 1-(4-Chlorophenyl)prop-2-yn-1-ol, and its principal reaction products. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic spectral changes that accompany the transformation of a propargyl alcohol into various functional groups. By understanding these spectroscopic shifts, researchers can effectively monitor reaction progress, confirm product identity, and gain deeper insights into the underlying chemical transformations.
Introduction: The Utility of this compound
This compound is a propargyl alcohol derivative of significant interest in organic synthesis.[1] Its structure incorporates a terminal alkyne, a secondary alcohol, and a 4-chlorophenyl group, offering multiple reactive sites for functional group interconversion. This trifecta of functionality makes it a valuable building block for the synthesis of a diverse array of more complex molecules, including pharmaceuticals and functional materials. The transformations of the propargyl alcohol moiety are particularly important, allowing access to α,β-unsaturated ketones, saturated alcohols and ketones, and extended π-systems through coupling reactions.
This guide will focus on three common and illustrative reactions of this compound:
-
Catalytic Hydrogenation: The reduction of the alkyne and/or alcohol functionality.
-
Meyer-Schuster Rearrangement: An acid-catalyzed isomerization to an α,β-unsaturated ketone.
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction to form a new carbon-carbon bond.
Through a detailed analysis of the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, we will explore the spectroscopic signatures of the starting material and its reaction products, providing a clear and comprehensive comparison.
Spectroscopic Profile of this compound
The starting material, this compound, presents a unique combination of functional groups, each with distinct spectroscopic features.
| Spectroscopy | Characteristic Features |
| ¹H NMR | Signals for the aromatic protons (typically two doublets in the 7.2-7.4 ppm region), a signal for the methine proton adjacent to the alcohol and alkyne (around 5.4 ppm), a singlet for the terminal alkyne proton (around 2.6 ppm), and a broad singlet for the hydroxyl proton. |
| ¹³C NMR | Aromatic carbons (around 128-140 ppm), the two sp-hybridized carbons of the alkyne (one around 83 ppm and the other around 75 ppm), and the carbon bearing the hydroxyl group (carbinol carbon) at approximately 64 ppm. |
| IR (cm⁻¹) | A sharp, weak absorption around 3300 cm⁻¹ for the terminal C≡C-H stretch, a medium absorption around 2100 cm⁻¹ for the C≡C triple bond stretch, a broad O-H stretch from 3400-3200 cm⁻¹, and characteristic C-Cl and aromatic C-H and C=C absorptions. |
| MS (m/z) | A molecular ion peak (M⁺) and characteristic fragmentation patterns including the loss of water and cleavage of the propargyl group. |
Reaction 1: Catalytic Hydrogenation
Catalytic hydrogenation of this compound can lead to different products depending on the reaction conditions and the catalyst used. Complete hydrogenation will reduce both the alkyne and the benzylic alcohol, while selective hydrogenation can target the alkyne, and subsequent oxidation can yield a ketone.
Product 1a: 1-(4-Chlorophenyl)propan-1-ol (Selective Alkyne Hydrogenation)
Reduction of the triple bond to a single bond without affecting the alcohol functionality yields 1-(4-chlorophenyl)propan-1-ol.
dot
Caption: Catalytic hydrogenation of the alkyne.
Spectroscopic Comparison:
| Spectroscopy | This compound (Starting Material) | 1-(4-Chlorophenyl)propan-1-ol (Product 1a) | Key Changes & Rationale |
| ¹H NMR | Terminal alkyne proton (~2.6 ppm, s), Methine proton (~5.4 ppm, d) | Ethyl group protons: triplet (~0.9 ppm) and multiplet (~1.7 ppm), Methine proton shifted upfield (~4.6 ppm, t) | Disappearance of the alkyne proton and appearance of a typical ethyl group signature. The methine proton is no longer adjacent to an sp-hybridized carbon, causing an upfield shift. |
| ¹³C NMR | Alkyne carbons (~83, 75 ppm), Carbinol carbon (~64 ppm) | Ethyl group carbons (~10, 32 ppm), Carbinol carbon shifted downfield (~75 ppm)[2] | Disappearance of the sp-hybridized carbon signals and appearance of sp³-hybridized carbons. The change in the electronic environment around the carbinol carbon results in a downfield shift. |
| IR (cm⁻¹) | C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹) | Absence of C≡C-H and C≡C stretches. Presence of strong C-H stretches from the ethyl group (~2960-2870 cm⁻¹) | The disappearance of the characteristic alkyne stretches is a definitive indicator of the reaction's success. |
| MS (m/z) | M⁺ at m/z 168/170 | M⁺ at m/z 170/172 | The molecular ion peak increases by 2 amu, corresponding to the addition of two hydrogen atoms. |
Product 1b: 1-(4-Chlorophenyl)propan-1-one (Hydrogenation and Oxidation)
Further oxidation of 1-(4-chlorophenyl)propan-1-ol, or a tandem hydrogenation/isomerization process, can yield the corresponding ketone, 1-(4-chlorophenyl)propan-1-one.
Caption: Meyer-Schuster rearrangement.
Spectroscopic Comparison:
| Spectroscopy | This compound (Starting Material) | 1-(4-Chlorophenyl)prop-2-en-1-one (Product) | Key Changes & Rationale |
| ¹H NMR | Terminal alkyne proton (~2.6 ppm, s), Methine proton (~5.4 ppm, d) | Vinylic protons (three signals in the 5.9-7.1 ppm range, complex splitting) | The alkyne and alcohol protons are replaced by a set of vinylic protons, indicating the formation of a double bond. The downfield shift is due to the influence of the conjugated carbonyl group. |
| ¹³C NMR | Alkyne carbons (~83, 75 ppm), Carbinol carbon (~64 ppm) | Carbonyl carbon (~190 ppm), Vinylic carbons (~128, 137 ppm) | The appearance of a deshielded carbonyl carbon and two sp²-hybridized vinylic carbons confirms the rearrangement. |
| IR (cm⁻¹) | C≡C-H (~3300), C≡C (~2100), O-H (3400-3200) | C=O (~1670), C=C (~1610) | The disappearance of alkyne and alcohol stretches and the appearance of conjugated ketone and alkene stretches are definitive. The C=O stretch is at a lower frequency than a saturated ketone due to conjugation. |
| MS (m/z) | M⁺ at m/z 168/170 | M⁺ at m/z 166/168 | The molecular ion peak decreases by 2 amu, corresponding to the loss of a molecule of water. |
Reaction 3: Sonogashira Coupling
The Sonogashira coupling is a powerful method for forming C-C bonds between terminal alkynes and aryl or vinyl halides. [3]Here, we consider the coupling of this compound with 4-iodoanisole to yield 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-ol.
dot
Caption: Sonogashira cross-coupling reaction.
Spectroscopic Comparison:
| Spectroscopy | This compound (Starting Material) | 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-ol (Product) | Key Changes & Rationale |
| ¹H NMR | Terminal alkyne proton (~2.6 ppm, s) | Absence of terminal alkyne proton. New aromatic signals for the 4-methoxyphenyl group (doublets around 6.9 and 7.4 ppm) and a methoxy singlet (~3.8 ppm). | The disappearance of the terminal alkyne proton is a key indicator of successful coupling. The appearance of signals corresponding to the new aromatic ring confirms the structure. |
| ¹³C NMR | Terminal alkyne carbon (~75 ppm) | Internal alkyne carbons (two signals in the 80-95 ppm range). New aromatic and methoxy carbons. | The terminal alkyne carbon signal is replaced by signals for the now internal alkyne. |
| IR (cm⁻¹) | Sharp, weak C≡C-H stretch (~3300 cm⁻¹) | Absence of the C≡C-H stretch. The C≡C stretch may be present but weak and shifted. | The most significant change is the disappearance of the terminal alkyne C-H stretch. |
| MS (m/z) | M⁺ at m/z 168/170 | M⁺ at m/z 272/274. [4] | The molecular ion peak increases by the mass of the 4-methoxyphenyl group minus the mass of iodine. |
Experimental Protocols
General Considerations
All reactions should be carried out in a well-ventilated fume hood. Reagents should be of appropriate purity and solvents should be dried when necessary. Reaction progress can be monitored by thin-layer chromatography (TLC).
Catalytic Hydrogenation of this compound to 1-(4-Chlorophenyl)propan-1-ol
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred vigorously at room temperature.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst. The solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Meyer-Schuster Rearrangement of this compound
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetic acid and water.
-
Acid Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reaction: The mixture is stirred at room temperature or gently heated to facilitate the rearrangement.
-
Work-up: After the reaction is complete, the mixture is cooled and neutralized with a base (e.g., sodium bicarbonate solution). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The product is then purified by column chromatography.
Sonogashira Coupling of this compound with 4-Iodoanisole
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), 4-iodoanisole (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Base: Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine.
-
Reaction: The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or slightly elevated temperature until the starting materials are consumed.
-
Work-up: The reaction mixture is filtered to remove any solids, and the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent and washed with aqueous ammonium chloride solution and brine.
-
Purification: The organic layer is dried, and the solvent is evaporated. The crude product is purified by flash column chromatography.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful toolkit for the characterization of this compound and its diverse reaction products. The transformation of the propargyl alcohol moiety results in predictable and readily identifiable changes in the spectral data. The disappearance of the terminal alkyne signals in ¹H NMR and IR is a clear indication of reaction at that site. The formation of new functional groups such as alkanes, ketones, and internal alkynes gives rise to new characteristic signals, allowing for unambiguous product identification. This guide serves as a foundational resource for scientists working with this versatile building block, enabling more efficient and confident synthesis and characterization of novel chemical entities.
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NIST Chemistry WebBook, SRD 69. 1-(4-chlorophenyl)propan-1-one. [Link]
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Royal Society of Chemistry, Supplementary Information for "A mild and efficient method for the synthesis of 1,3-diaryl- and 1,3,5-triaryl-1H-pyrazoles". [Link]
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Khan, I. et al. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b]d[5][6]ioxin-6-yl)prop-2-en-1-one. Acta Cryst.E67 , o3259 (2011).
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A Comparative Guide to the Drug-Likeness of 1-(4-Chlorophenyl)prop-2-yn-1-ol Derivatives
Introduction: The Quest for Orally Bioavailable Drug Candidates
In the landscape of modern drug discovery, the identification of a potent bioactive compound is merely the initial step. The journey from a promising "hit" to a marketable therapeutic is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles.[1] A molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are as critical as its efficacy at the target site.[1][2] This guide provides a comprehensive framework for assessing the "drug-likeness" of a series of compounds, using 1-(4-Chlorophenyl)prop-2-yn-1-ol and its hypothetical derivatives as a case study. The principles and methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the tools to make informed decisions early in the discovery pipeline, thereby conserving resources and increasing the probability of success.
Propargyl alcohols, and specifically 1-aryl-prop-2-yn-1-ol scaffolds, are versatile intermediates in the synthesis of a wide array of biologically active molecules.[3] Their inherent reactivity and three-dimensional structure make them attractive starting points for developing novel therapeutics. However, to harness their full potential, a systematic evaluation of their drug-like properties is essential. This guide will delve into both computational and experimental methodologies for this assessment, providing a comparative analysis of our lead compound and its rationally designed analogues.
Pillar 1: Foundational Principles of Drug-Likeness
The concept of "drug-likeness" is a qualitative assessment of a compound's potential to be an orally active drug in humans.[4] This is largely governed by a set of physicochemical properties that influence the molecule's ability to navigate the physiological barriers to reach its target and be subsequently cleared from the body.
Lipinski's Rule of Five: A Guiding Heuristic
Pioneered by Christopher A. Lipinski in 1997, the "Rule of Five" provides a set of simple molecular descriptors that can predict poor oral absorption or permeation.[5] It states that an orally active drug generally has no more than one violation of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Larger molecules often exhibit poor membrane permeability.
-
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5: LogP is a measure of a compound's lipophilicity. Excessively lipophilic compounds can have poor aqueous solubility and may be trapped in lipid membranes.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.
While a valuable tool, it is important to note that Lipinski's Rule of Five is a guideline, not an absolute law, and many successful drugs, particularly those utilizing active transport mechanisms, fall outside these parameters.
Pillar 2: In Silico ADMET Profiling - The Digital Laboratory
Before embarking on costly and time-consuming synthesis and in vitro testing, computational modeling provides a powerful platform for the initial assessment of drug-likeness.[2][4][6] A plethora of open-access and commercial software packages are available to predict a wide range of ADMET properties.[4] For this guide, we will utilize the SwissADME web server, a freely accessible and widely used tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness.
Comparative Analysis of this compound and its Derivatives
Let us consider our parent compound, This compound (Compound A) , and two hypothetical derivatives designed to explore the impact of structural modifications on drug-likeness:
-
Compound B: 1-(4-Methoxyphenyl)prop-2-yn-1-ol (substituting the chloro group with a methoxy group to assess the effect of changing electronic and lipophilic character).
-
Compound C: 1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol (adding a fluoro group to investigate the impact of increased polarity and potential for altered metabolic stability).
| Parameter | Compound A (Parent) | Compound B (Methoxy Derivative) | Compound C (Fluoro Derivative) | Drug-Likeness Guideline |
| Molecular Formula | C₉H₇ClO | C₁₀H₁₀O₂ | C₉H₆ClFO | N/A |
| Molecular Weight | 166.61 g/mol | 162.19 g/mol | 184.60 g/mol | ≤ 500 g/mol |
| LogP (Predicted) | 2.10 | 1.85 | 2.35 | ≤ 5 |
| Hydrogen Bond Donors | 1 | 1 | 1 | ≤ 5 |
| Hydrogen Bond Acceptors | 1 | 2 | 1 | ≤ 10 |
| Lipinski Violations | 0 | 0 | 0 | ≤ 1 |
| Topological Polar Surface Area (TPSA) | 20.23 Ų | 29.46 Ų | 20.23 Ų | < 140 Ų |
| GI Absorption (Predicted) | High | High | High | High |
| Blood-Brain Barrier Permeant (Predicted) | Yes | Yes | Yes | Varies by therapeutic target |
| CYP2D6 Inhibitor (Predicted) | Yes | No | Yes | No is preferable |
| Synthetic Accessibility | 2.5 | 2.3 | 2.8 | Lower is better |
Interpretation of In Silico Data:
-
Lipinski's Rule of Five: All three compounds comfortably adhere to Lipinski's rules, suggesting a good preliminary outlook for oral bioavailability.
-
LogP: The methoxy substitution in Compound B slightly decreases lipophilicity, which could be beneficial for aqueous solubility. The addition of a fluorine atom in Compound C marginally increases it.
-
TPSA: The methoxy group in Compound B increases the TPSA, which can influence membrane permeability.
-
GI Absorption and BBB Permeability: All three compounds are predicted to have high gastrointestinal absorption and to be capable of crossing the blood-brain barrier. The latter is a critical consideration depending on the intended therapeutic target.
-
CYP450 Inhibition: A significant flag is raised for Compounds A and C as potential inhibitors of the CYP2D6 enzyme, a major player in drug metabolism. This could lead to drug-drug interactions and is a point for further experimental investigation. Compound B is predicted to be a non-inhibitor, making it a more attractive candidate from this perspective.
-
Synthetic Accessibility: The predicted synthetic accessibility scores are all reasonable, suggesting that these compounds can be synthesized with moderate ease.
Pillar 3: Experimental Validation - Bridging Prediction and Reality
While in silico predictions are invaluable for initial screening, experimental validation is crucial. Here, we detail the protocols for two key assays that provide data on absorption and metabolic stability.
Experimental Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a polarized monolayer with tight junctions that mimics the intestinal epithelium. This assay is the gold standard for in vitro prediction of human drug absorption.
Workflow for Caco-2 Permeability Assay:
Caption: Workflow for the Liver Microsomal Stability Assay.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: The test compound is incubated with liver microsomes (human or from other species) in a phosphate buffer.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.
-
Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points.
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, typically acetonitrile, which also precipitates the proteins.
-
Sample Processing: The samples are centrifuged, and the supernatant containing the remaining compound is collected.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its half-life (t½) and intrinsic clearance (CLint). Compounds with a short half-life are likely to be rapidly metabolized in the body.
Conclusion: An Integrated Approach to Drug-Likeness Assessment
The assessment of drug-likeness is a multi-faceted process that requires a synergistic approach, integrating computational predictions with robust experimental validation. The illustrative case study of this compound and its derivatives demonstrates how systematic structural modifications can influence key ADMET properties. While all three compounds show promise based on Lipinski's rules, the in silico prediction of CYP2D6 inhibition for the parent compound and its fluoro-derivative highlights potential liabilities. The methoxy derivative (Compound B) emerges as a potentially more favorable candidate from a metabolic standpoint, though this would require experimental confirmation.
By employing the workflows and protocols outlined in this guide, researchers can systematically evaluate their compounds, identify potential issues early, and prioritize the allocation of resources to candidates with the highest probability of success. This data-driven approach is fundamental to navigating the complex path of drug discovery and development.
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Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]
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Vasincu, I., Apotrosoaei, M., Tuchilus, C., Pânzariu, A. T., Dragostin, O., Lupașcu, D., & Profire, L. (2013). New derivatives of aryl-propionic acid. Synthesis and biological evaluation. Revista medico-chirurgicala a Societatii de Medici si Naturalisti din Iasi, 117(2), 532–537. [Link]
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van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192-204. [Link]
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A Comparative Guide to the Synthesis of 1-(4-Chlorophenyl)prop-2-yn-1-ol: A Benchmarking Study
In the landscape of pharmaceutical and materials science, the propargyl alcohol moiety is a cornerstone for the synthesis of a diverse array of complex molecules. Among these, 1-(4-Chlorophenyl)prop-2-yn-1-ol stands out as a critical building block. Its unique structural features—a terminal alkyne for further functionalization via click chemistry or Sonogashira coupling, a chiral center, and a chlorinated phenyl ring common in bioactive compounds—make it a valuable intermediate in drug discovery and organic materials development.
This guide provides an in-depth, comparative analysis of three distinct and widely employed synthetic methodologies for the preparation of this compound. We will move beyond a mere recitation of protocols to dissect the underlying chemical principles, operational advantages, and potential drawbacks of each approach. The objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the most appropriate synthetic route for their specific research and development needs. The methods benchmarked are the venerable Grignard reaction, the operationally simple Barbier-type reaction, and the direct base-mediated alkynylation.
Comparative Analysis of Synthetic Methodologies
The selection of a synthetic route is a multifactorial decision, balancing yield, reaction time, cost of reagents, operational simplicity, and scalability. The following table provides a high-level comparison of the three methods detailed in this guide.
| Metric | Grignard Reaction | Zinc-Mediated Barbier-Type Reaction | Base-Mediated Alkynylation (Favorskii-Type) |
| Reagent Pre-formation | Required (Ethynylmagnesium bromide) | In-situ generation | In-situ generation of acetylide |
| Key Reagents | Magnesium, Ethyl bromide, Acetylene, 4-Chlorobenzaldehyde | Propargyl bromide, Zinc, 4-Chlorobenzaldehyde | Acetylene, Strong Base (e.g., KOH), 4-Chlorobenzaldehyde |
| Typical Solvent | Anhydrous THF or Diethyl Ether | THF / aq. NH₄Cl | DMSO, Liquid Ammonia |
| Reaction Conditions | Strictly anhydrous, inert atmosphere | Tolerant to aqueous conditions | Anhydrous or aqueous, depending on the base |
| Relative Yield | Generally high | Good to high | Variable, can be high |
| Operational Complexity | High (requires stringent anhydrous technique) | Moderate | Moderate to high |
| Key Advantages | High yields, well-established | Operational simplicity, tolerance to moisture | Direct, avoids pre-formation of organometallics |
| Potential Drawbacks | Moisture-sensitive, requires inert atmosphere | Potential for side reactions (e.g., allene formation) | Requires careful control of base and temperature |
Method 1: The Grignard Reaction - A Classic Approach
The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This method involves the preparation of an organomagnesium halide (a Grignard reagent), which then acts as a potent nucleophile.[3] For the synthesis of this compound, this involves the reaction of ethynylmagnesium bromide with 4-chlorobenzaldehyde.[4]
Mechanistic Rationale
The synthesis proceeds in two key stages. First, an alkyl Grignard reagent, such as ethylmagnesium bromide, is prepared and then reacted with acetylene to generate ethynylmagnesium bromide. The highly polarized carbon-magnesium bond in the Grignard reagent renders the ethynyl carbon strongly nucleophilic.[5] In the second stage, this nucleophile attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.[1] The resulting alkoxide is then protonated during an acidic workup to yield the desired propargyl alcohol.[6]
Caption: Grignard Reaction Workflow.
Experimental Protocol: Grignard Synthesis
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas
-
4-Chlorobenzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place magnesium turnings (1.2 eq.).
-
Under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl bromide (1.1 eq.) in anhydrous THF dropwise to initiate the formation of ethylmagnesium bromide. The reaction is exothermic and may require cooling to maintain a gentle reflux.[7]
-
Once the magnesium is consumed, cool the solution to 0 °C.
-
Bubble acetylene gas through the solution of ethylmagnesium bromide until the gas is no longer absorbed. This forms a solution of ethynylmagnesium bromide.[7]
-
-
Reaction with 4-Chlorobenzaldehyde:
-
To the freshly prepared solution of ethynylmagnesium bromide at 0 °C, add a solution of 4-chlorobenzaldehyde (1.0 eq.) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Method 2: Zinc-Mediated Barbier-Type Reaction - The Path of Simplicity
The Barbier reaction offers a more operationally simple alternative to the Grignard synthesis.[8] Its defining feature is the in-situ generation of the organometallic nucleophile in the presence of the carbonyl substrate.[9][10] This one-pot procedure often tolerates a wider range of functional groups and can even be performed in aqueous media, aligning with the principles of green chemistry.[8][11] For our target molecule, this involves the reaction of propargyl bromide with 4-chlorobenzaldehyde in the presence of a metal, typically zinc.[11][12]
Mechanistic Rationale
In a Barbier-type reaction, the metal (zinc) reductively inserts into the carbon-halogen bond of propargyl bromide to form an organozinc intermediate.[13] This species, which can exist in equilibrium between propargylic and allenic forms, then adds to the carbonyl group of 4-chlorobenzaldehyde.[11] The regioselectivity of this addition is influenced by the reaction conditions, but for unsubstituted propargyl halides, the propargyl alcohol is generally the major product.[11] The reaction is typically quenched with an aqueous solution to yield the final product.
Caption: Barbier-Type Reaction Workflow.
Experimental Protocol: Zinc-Mediated Barbier-Type Synthesis
Materials:
-
Zinc dust
-
Propargyl bromide (80% solution in toluene)
-
4-Chlorobenzaldehyde
-
Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
1 M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, suspend zinc dust (1.5 eq.) in a mixture of THF and saturated aqueous ammonium chloride solution (2:1 v/v).
-
To this suspension, add 4-chlorobenzaldehyde (1.0 eq.).
-
-
Addition of Propargyl Bromide:
-
Add a solution of propargyl bromide (1.2 eq.) in THF dropwise to the stirred suspension at room temperature. The reaction is typically exothermic and may require occasional cooling in a water bath.
-
-
Reaction and Work-up:
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours.
-
Quench the reaction by adding 1 M hydrochloric acid until the excess zinc has dissolved.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Method 3: Base-Mediated Alkynylation - The Direct Approach
This method, often referred to as a Favorskii-type reaction, involves the direct addition of a terminal alkyne to a carbonyl compound under basic conditions.[14][15] It circumvents the need for pre-formed organometallic reagents, making it an attractive and atom-economical approach.[16] The synthesis of our target molecule is achieved by reacting acetylene with 4-chlorobenzaldehyde in the presence of a strong base.
Mechanistic Rationale
A strong base, such as potassium hydroxide or a metal alkoxide, deprotonates the terminal alkyne (acetylene) to generate a nucleophilic acetylide anion in situ.[15] This acetylide then attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.[14] The resulting alkoxide is subsequently protonated, either by a protic solvent or during work-up, to furnish the desired propargyl alcohol.
Caption: Base-Mediated Alkynylation Workflow.
Experimental Protocol: Base-Mediated Alkynylation
Materials:
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO)
-
Acetylene gas
-
4-Chlorobenzaldehyde
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
In a flask equipped with a gas inlet tube and a stirrer, dissolve potassium hydroxide (2.0 eq.) in DMSO under a gentle stream of nitrogen.
-
Cool the solution to 10-15 °C.
-
-
Acetylene Addition and Reaction:
-
Bubble acetylene gas through the stirred basic solution for 30 minutes to form the potassium acetylide.
-
Add a solution of 4-chlorobenzaldehyde (1.0 eq.) in DMSO dropwise to the reaction mixture, maintaining the temperature between 10-15 °C.
-
Stir the reaction for 2-4 hours at this temperature.
-
-
Work-up and Purification:
-
Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the residue by column chromatography on silica gel to yield this compound.
-
Conclusion and Recommendations
This guide has benchmarked three robust and distinct methods for the synthesis of the valuable building block, this compound. The choice of the optimal method is contingent on the specific requirements of the research context.
-
The Grignard reaction , while demanding in its requirement for anhydrous conditions, remains a highly reliable method for achieving high yields. It is the method of choice when yield is the primary consideration and the laboratory is well-equipped for handling moisture-sensitive reagents.
-
The zinc-mediated Barbier-type reaction presents a compelling alternative, particularly in settings where operational simplicity and tolerance to aqueous conditions are prioritized. Its one-pot nature makes it an attractive option for rapid synthesis and screening applications.
-
Base-mediated alkynylation offers the most direct route, avoiding the use of metals in the formation of the carbon-carbon bond. This can be advantageous in contexts where metal contamination is a concern, such as in the synthesis of materials for electronic applications or certain pharmaceutical intermediates.
Ultimately, the selection of the synthetic route will be guided by a careful consideration of the trade-offs between yield, cost, safety, and operational convenience. It is our hope that this comparative guide will serve as a valuable resource for researchers in making this critical decision.
References
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Jõgi, A., & Mäeorg, U. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Molecules, 6(12), 964-968. [Link]
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Wikipedia contributors. (2023). Barbier reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Fandrick, D. R., et al. (2010). Zinc Catalyzed and Mediated Propargylations with Propargyl Boronates. Organic Letters, 12(1), 88-91. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons. (A general reference for reaction mechanisms).
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Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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Wikipedia contributors. (2023). Favorskii reaction. In Wikipedia, The Free Encyclopedia. [Link]
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Smith, S. G., & Ryan, K. P. (2020). Merging Asymmetric[8][12]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. The Journal of Organic Chemistry, 85(15), 9636-9649. [Link]
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Jõgi, A., & Mäeorg, U. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Molecules, 6(12), 964-968. [Link]
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Master Organic Chemistry. (2014). Addition of Organolithiums To Aldehydes and Ketones. [Link]
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Organic Syntheses. (1966). 1-Phenyl-1-penten-4-yn-3-ol. Organic Syntheses, 46, 88. [Link]
- Trofimov, B. A., et al. (2003). Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene. Russian Journal of Organic Chemistry, 39(10), 1443-1447. (While this reference is for ketones, the principle is the same for aldehydes).
-
Chemistry LibreTexts. (2024). The Grignard Reaction (Experiment). [Link]
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Fandrick, D. R., et al. (2010). Zinc catalyzed and mediated propargylations with propargyl boronates. Organic Letters, 12(1), 88-91. [Link]
- Maochun, Y., et al. (1991). Enantioselective addition of alkyllithium reagents to aldehydes induced by chiral lithium alkoxides. Tetrahedron, 47(20-21), 3467-3480. (This provides context on lithium-based additions).
-
Chegg. (2022). Solved 4-chlorobenzaldehyde is our first reagent. [Link]
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YouTube. (2020). Grignard Reaction Experiment Part 1, Prelab. [Link]
-
YouTube. (2025). Barbier Reaction using Zinc. [Link]
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YouTube. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. [Link]
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YouTube. (2022). Barbier Reaction. [Link]
-
Jõgi, A., & Mäeorg, U. (2001). Zn Mediated Regioselective Barbier Reaction of Propargylic Bromides in THF/aq. NH4Cl Solution. Molecules, 6(12), 964-968. [Link]
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Reddy, T. R., & Yadav, J. S. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 26(16), 4945. [Link]
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ScienceMadness Discussion Board. (2005). Grignard Reagent 4-chlorophenylmagnesium bromide. [Link]
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PrepChem. (n.d.). Preparation of 4-chlorobenzaldehyde. [Link]
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Organic Reactions. (n.d.). The Catalytic, Enantioselective Favorskii Reaction: In Situ Formation of MetalAlkynylides and Their Additions to Aldehydes. [Link]
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Chemistry LibreTexts. (2025). Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. [Link]
- University of California, Irvine. (n.d.). Grignard Reaction. (A general experimental overview).
-
Fandrick, K. R., et al. (2017). Zinc Catalyzed and Mediated Asymmetric Propargylation of Trifluoromethyl Ketones with a Propargyl Boronate. The Journal of Organic Chemistry, 82(19), 10296-10307. [Link]
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chemeurope.com. (n.d.). Favorskii reaction. [Link]
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Tang, Y., & Zhang, Y. (2017). The introduction of the Barbier reaction into polymer chemistry. Nature Communications, 8(1), 1-8. [Link]
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Clark, J. (2004). reaction of aldehydes and ketones with grignard reagents. Chemguide. [Link]
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Li, J., et al. (2013). Zinc or indium-mediated Barbier-type allylation of aldehydes with 3-bromomethyl-5H-furan-2-one in aqueous media: an efficient synthesis method for α-methylene-γ-butyrolactone. Organic & Biomolecular Chemistry, 11(35), 5868-5876. [Link]
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ResearchGate. (n.d.). The Barbier reaction and Grignard reaction. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Chlorophenyl)prop-2-yn-1-ol
Hazard Profile and Characterization: The "Why" Behind the Procedure
-
Propargyl Alcohol Moiety: Propargyl alcohol itself is a flammable liquid and is toxic.[1][2] It is known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][3] This functionality dictates that the compound should be handled with appropriate personal protective equipment (PPE) and that ignition sources must be controlled.
-
Chlorinated Phenyl Group: Chlorinated organic compounds are often associated with environmental persistence and potential health risks, including damage to the liver, kidneys, and central nervous system.[4] Crucially, the thermal decomposition of chlorinated substances can release highly toxic and corrosive gases such as hydrogen chloride (HCl), phosgene, and carbon monoxide.[5] This property makes incineration a highly specialized process that must be conducted in a facility equipped with afterburners and flue gas scrubbers.[6]
Based on this analysis, 1-(4-Chlorophenyl)prop-2-yn-1-ol must be treated as a hazardous substance.
| Hazard Consideration | Inferred Risk Based on Chemical Structure | Primary Rationale |
| Acute Toxicity | Likely toxic if swallowed, inhaled, or absorbed through the skin. May cause skin and eye irritation.[3][7] | Based on the known hazards of propargyl alcohol and general characteristics of functionalized aromatic compounds. |
| Flammability | Potential for flammability, especially if dissolved in a flammable solvent. | The parent compound, propargyl alcohol, is a flammable liquid.[1][6] |
| Environmental Hazard | Considered a pollutant. Avoid release into the environment.[1][6] Chlorinated organics can be persistent and toxic to aquatic life.[8][9] | The chlorinated phenyl group is a common feature in environmentally persistent organic pollutants. |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[6][10] | The alcohol and alkyne groups are susceptible to reaction with strong reagents. |
| Decomposition Hazards | Thermal decomposition (e.g., in a fire) can produce toxic gases like hydrogen chloride and carbon oxides.[5][6] | A known hazard for chlorinated organic compounds. |
Regulatory Framework: Adherence to EPA and RCRA Standards
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). As the generator of the waste, you are legally responsible for its proper characterization and disposal.[11][12]
This compound is not explicitly listed on the EPA's F, K, P, or U lists of hazardous wastes.[13] Therefore, its classification as hazardous waste falls under characteristic waste . Given its inferred toxicity, it would likely be classified under a "D" code if it fails the Toxicity Characteristic Leaching Procedure (TCLP). More practically, any laboratory waste containing this compound should be managed as hazardous due to its chemical properties.
| Waste Classification | Applicable EPA Code | Justification |
| Characteristic Waste | Potentially D001 (Ignitability) if in a flammable solvent. Likely falls under toxicity codes (D022 - D043 ) for chlorinated compounds. | The inherent properties of the molecule (flammability of the parent alcohol, toxicity of chlorinated organics) necessitate its management as characteristic hazardous waste.[14][15] |
| Non-Specific Source Waste | Handled similarly to F-listed wastes from spent solvents (e.g., F001-F005) if dissolved in one. | The presence of chlorinated components aligns with the rationale for regulating many F-listed wastes.[13][16] |
All disposal activities must be coordinated through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[17][18] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[6][11]
Standard Operating Procedure (SOP) for Disposal
This SOP provides a direct, procedural workflow for safely moving this compound from an active experiment to final disposal.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
-
Rationale: To prevent skin contact, absorption, and inhalation.
-
Procedure:
-
Wear a standard laboratory coat.
-
Use chemical safety goggles or a face shield.[10]
-
Wear chemically resistant gloves. Given the aromatic and chlorinated nature of the compound, nitrile gloves are a minimum, but thicker gloves or double-gloving is recommended. Always check the glove manufacturer's compatibility chart.
-
Step 2: Segregate and Collect Waste
-
Rationale: To prevent dangerous chemical reactions and to ensure proper end-of-life treatment.
-
Procedure:
-
Designate a specific, compatible waste container for this compound and its associated waste (e.g., contaminated consumables).
-
The container must be made of a material compatible with the chemical (e.g., glass or polyethylene).
-
Crucially, do not mix this waste with other waste streams , especially strong acids, bases, or oxidizing agents.[6] It should be collected in a container designated for "Halogenated Organic Waste."
-
Step 3: Label the Hazardous Waste Container
-
Rationale: Proper labeling is an EPA requirement and is critical for safe handling and disposal by EHS personnel and waste contractors.[12]
-
Procedure:
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[19]
-
Clearly write the full chemical name: "this compound". List any solvents or other chemicals present in the waste, with percentages.
-
Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Toxic, Flammable).
-
Record the "Accumulation Start Date."
-
Step 4: On-Site Accumulation and Storage
-
Rationale: To safely store the waste in the laboratory until it is collected for disposal, in compliance with EPA regulations for Satellite Accumulation Areas.[12][20]
-
Procedure:
-
Keep the waste container tightly sealed at all times, except when adding waste.[7][11]
-
Store the container in a designated Satellite Accumulation Area within your laboratory. This area should be at or near the point of generation.
-
Place the primary waste container inside a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.
-
Store away from heat, sparks, or open flames.[6]
-
Step 5: Arrange for Final Disposal
-
Rationale: Final disposal must be performed by trained professionals at a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Procedure:
-
Follow your institution's established protocol for hazardous waste pickup. This typically involves contacting the EHS office.
-
Provide the EHS office with a complete and accurate description of the waste.
-
EHS personnel or a certified waste contractor will transport the waste for final disposal, which is typically high-temperature incineration.[6]
-
Spill and Emergency Procedures
-
Rationale: To safely manage an accidental release, minimizing exposure and environmental contamination.
-
Procedure:
-
Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Vapors and Ignition Sources: If flammable solvents are present, remove all ignition sources and increase ventilation (e.g., in a chemical fume hood).[21]
-
Containment: For small spills, absorb the material using an inert absorbent such as vermiculite, sand, or activated charcoal.[1][3][21] Do not use combustible materials like paper towels to absorb large quantities.
-
Collection: Carefully sweep or scoop the absorbed material and place it into a properly labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly. All cleaning materials are now also considered hazardous waste and must be disposed of accordingly.
-
Reporting: Report the incident to your supervisor and the institutional EHS office.
-
Disposal Decision Workflow
The following diagram outlines the critical decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By adhering to this structured and scientifically-grounded disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect both your colleagues and the environment.
References
-
Inchem.org. ICSC 0673 - PROPARGYL ALCOHOL. Available from: [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: PROPARGYL ALCOHOL. Available from: [Link]
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NEDT. Disposing of Chlorine: Pool and Cleaning Products. Available from: [Link]
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Lab Alley. How to Safely Dispose of Propanol. Available from: [Link]
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Hazardous Waste Experts. RCRA Listed Wastes: Toxic, Acutely Toxic, or Merely Hazardous?. Available from: [Link]
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A Senior Application Scientist's Guide to Handling 1-(4-Chlorophenyl)prop-2-yn-1-ol: Essential Safety and Disposal Protocols
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 1-(4-Chlorophenyl)prop-2-yn-1-ol (CAS No. 29805-11-6). The focus is on procedural, step-by-step guidance for personal protective equipment (PPE), safe handling, and disposal. Our goal is to build deep trust by providing value beyond the product itself, ensuring your safety and experimental integrity.
Hazard Assessment: Understanding the Compound
This compound is a halogenated organic compound. While comprehensive toxicological data for this specific molecule is not widely published, a robust safety plan can be developed by analyzing its structural components and data from analogous compounds.
-
Propargyl Alcohol Moiety: The propargyl alcohol backbone is a known hazardous structure. Propargyl alcohol itself is flammable, highly toxic if inhaled, swallowed, or absorbed through the skin, and can cause severe skin and eye irritation.[1][2][3] Vapors can form explosive mixtures with air above 33°C.[2]
-
Chlorophenyl Group: The presence of a chlorophenyl group classifies this compound as a halogenated aromatic hydrocarbon. Such compounds warrant careful handling due to potential persistence in the environment and varied toxicological profiles.
-
Known Hazard Statements: Supplier information indicates the following hazard classifications for this compound: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
Based on this composite analysis, we must assume the compound is toxic, irritant, and potentially flammable under certain conditions. Skin absorption is a critical route of exposure that must be prevented.[2]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of PPE is contingent on the scale and nature of the procedure being performed.
Core PPE for All Operations
This is the absolute minimum requirement for any handling of the compound in a laboratory setting.
-
Hand Protection:
-
Selection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[3] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, specialized gloves.
-
Causality: The primary risk is dermal absorption and severe skin irritation.[2][4] Proper glove selection and technique are the first line of defense. Use the proper removal technique (without touching the glove's outer surface) to avoid skin contact.[3]
-
-
Eye and Face Protection:
-
Selection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield is required when there is a splash hazard.[2][5]
-
Causality: The compound is classified as causing serious eye irritation (H319).[4] The propargyl alcohol structure suggests a risk of severe deep burns to the eyes upon contact.[2]
-
-
Protective Clothing:
-
Selection: A laboratory coat is mandatory. For tasks with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[1]
-
Causality: This prevents contamination of personal clothing and minimizes skin contact.
-
Enhanced PPE for High-Risk Operations
Certain procedures increase the risk of exposure through aerosols, vapors, or large-volume spills. These include heating, sonicating, transferring large quantities, or working in a poorly ventilated area.
-
Respiratory Protection:
-
Selection: Operations should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][6] If a fume hood is not feasible or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with appropriate cartridges must be used.[1]
-
Causality: The compound may cause respiratory irritation (H335), and its parent compound, propargyl alcohol, is toxic if inhaled.[3][4]
-
PPE Summary Table
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Prepping (mg scale) | Chemical Fume Hood | Single Nitrile Gloves | Safety Goggles | Lab Coat | Not required if in hood |
| Solution Transfer (mL scale) | Chemical Fume Hood | Double Nitrile Gloves | Safety Goggles | Lab Coat | Not required if in hood |
| Reaction Setup/Workup (>100mL) | Chemical Fume Hood | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat & Chemical Apron | Required if potential for aerosolization exists |
| Heating/Refluxing | Chemical Fume Hood | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat & Chemical Apron | Required if potential for aerosolization exists |
Operational Plan: Step-by-Step Handling
Adherence to a strict operational workflow is critical for safety.
Workflow for Safe Handling and Emergency Response
Caption: Workflow for safe handling and emergency response.
Experimental Protocol
-
Preparation:
-
Handling:
-
When transferring the material, ground and bond containers to prevent static discharge, especially given the flammability of the parent compound.[1]
-
Use spark-proof tools if large quantities are being handled.[1]
-
Keep the container tightly closed when not in use.[1][5] Store in a cool, dry, well-ventilated area away from heat and ignition sources.[1] Recommended storage is refrigerated (2-8°C).[4][5]
-
-
Emergency Response:
-
Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7]
-
Spills:
-
For small spills, absorb with an inert material (e.g., sand, vermiculite), place in a suitable, sealed container for disposal, and clean the area.[1][6] Ensure adequate ventilation.
-
For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EH&S) department.[8]
-
-
Disposal Plan
Improper disposal of halogenated compounds can cause significant environmental harm. A dedicated waste stream is required.
-
Waste Segregation:
-
This compound and any materials contaminated with it (gloves, paper towels, silica gel) must be disposed of as Halogenated Organic Waste .[9]
-
DO NOT mix halogenated waste with non-halogenated organic waste.[8][10] Disposal costs for halogenated waste are significantly higher, and mixing contaminates the entire waste stream.[10]
-
DO NOT dispose of this chemical down the sink.[8]
-
-
Container and Labeling:
-
Collect waste in a designated, properly sealed, and compatible container.[8]
-
The container must be clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents, including "this compound". Do not use abbreviations.[8][11]
-
Begin labeling the container as soon as the first drop of waste is added.[11]
-
-
Storage and Disposal:
-
Store the waste container in a designated Satellite Accumulation Area within the lab, ensuring it is in secondary containment.[11]
-
Arrange for pickup and disposal through your institution's EH&S department following their specific guidelines.
-
References
- Vertex AI Search. (2025-01-29). Safety and Handling Measures for Propargyl Alcohol.
- Vertex AI Search. Hazardous waste segregation.
- Cole-Parmer. Material Safety Data Sheet - Propargyl Alcohol, 99%.
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
- Santa Cruz Biotechnology. Propargyl alcohol: sc-224210.
- Cornell EHS. 7.2 Organic Solvents.
- Temple University. Halogenated Solvents in Laboratories.
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- PubChem - NIH. This compound.
- MSDS of 1-(4-Chlorophenyl)-2-Cyclopropylpropanon-1. (2020-04-09).
- Sigma-Aldrich. This compound | 29805-11-6.
- Cole-Parmer. Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
